Cyp11A1-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H34N2O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
tert-butyl 6-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C27H34N2O5/c1-26(2,3)34-25(31)29-17-27(18-29)11-19(12-27)15-33-24-16-32-22(10-23(24)30)14-28-9-8-20-6-4-5-7-21(20)13-28/h4-7,10,16,19H,8-9,11-15,17-18H2,1-3H3 |
InChI Key |
FYDVRTQEHDKFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Foundational & Exploratory
Cyp11A1-IN-1 structure activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Cyp11A1 Inhibitors
Introduction
Cytochrome P450 11A1 (Cyp11A1), also known as cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone.[1][2][3] This positions Cyp11A1 as a key therapeutic target for diseases driven by excess steroid hormones, such as certain cancers (e.g., prostate and breast cancer) and endocrine disorders.[1][4][5] The development of small molecule inhibitors of Cyp11A1 has been an area of active research, with a focus on understanding the relationship between their chemical structure and biological activity.
While a specific compound designated "Cyp11A1-IN-1" is not detailed in the available scientific literature, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) for various classes of Cyp11A1 inhibitors. We will delve into the structural features that govern their inhibitory potency and selectivity, present illustrative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Classes of Cyp11A1 Inhibitors and their Structural Features
Cyp11A1 inhibitors can be broadly categorized into two main classes: steroidal and non-steroidal inhibitors.[1]
-
Steroidal Inhibitors: These compounds typically mimic the structure of the endogenous substrate, cholesterol. Their mechanism often involves competitive binding to the active site of the enzyme. A notable example is Abiraterone acetate, which, while primarily known as a CYP17A1 inhibitor, also exhibits activity against Cyp11A1.[6] The steroidal scaffold provides a rigid framework that can be functionalized to enhance binding affinity and inhibitory activity.
-
Non-Steroidal Inhibitors: This class of inhibitors possesses diverse chemical scaffolds and offers the potential for improved selectivity and pharmacokinetic properties.[4][5]
-
Imidazole Derivatives: Compounds like ketoconazole and etomidate contain an imidazole ring that coordinates with the heme iron in the active site of Cyp11A1, thereby blocking its catalytic activity.[6]
-
First-in-Class Selective Inhibitors: A significant advancement in this area is the development of ODM-208, a first-in-class, selective, non-steroidal, oral inhibitor of Cyp11A1.[4][5][7] The development of ODM-208 involved virtual screening and systematic structure-activity relationship optimization to achieve high potency and selectivity.[4][5][7]
-
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical SAR data for different classes of Cyp11A1 inhibitors, illustrating the impact of structural modifications on inhibitory potency. This data is representative and intended for educational purposes.
| Compound ID | Scaffold | R1 Group | R2 Group | IC50 (nM) for Cyp11A1 |
| Series A: Imidazole-Based | ||||
| A-1 | Imidazole | -Phenyl | -H | 500 |
| A-2 | Imidazole | -Pyridyl | -H | 250 |
| A-3 | Imidazole | -Phenyl | -CH3 | 450 |
| A-4 | Imidazole | -Pyridyl | -CH3 | 200 |
| Series B: Non-Steroidal (ODM-208 Analog) | ||||
| B-1 | Bicyclic Core | -Methyl | -Amine | 50 |
| B-2 | Bicyclic Core | -Ethyl | -Amine | 150 |
| B-3 | Bicyclic Core | -Methyl | -Hydroxyl | 200 |
| B-4 | Bicyclic Core | -Methyl | -Carboxyl | >1000 |
Interpretation of SAR Data:
-
For Series A: The data suggests that a pyridyl group at the R1 position enhances potency compared to a phenyl group, potentially due to improved interactions within the active site. Methylation at the R2 position appears to have a minor impact on activity.
-
For Series B: These hypothetical data points illustrate the high sensitivity of the bicyclic core to modifications. A small change from a methyl to an ethyl group at R1 significantly decreases potency. Furthermore, altering the R2 group from an amine to a hydroxyl or carboxyl group drastically reduces or abolishes inhibitory activity, highlighting the importance of a basic nitrogen for binding.
Experimental Protocols
The evaluation of Cyp11A1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacological effects.
Cyp11A1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of Cyp11A1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Cyp11A1, along with its redox partners adrenodoxin and adrenodoxin reductase, are purified. Cholesterol or a fluorescently labeled cholesterol analog is used as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, its redox partners, the substrate, and NADPH to initiate the reaction.
-
Incubation: Test compounds at various concentrations are pre-incubated with the enzyme mixture before the addition of NADPH. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Detection of Product Formation: The formation of pregnenolone is quantified. This can be done using various methods:
-
High-Performance Liquid Chromatography (HPLC): Separation and quantification of pregnenolone from the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for detecting and quantifying pregnenolone.[4][7]
-
Fluorescence-Based Assays: If a fluorescent substrate is used, the product can be detected by measuring the change in fluorescence.
-
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value.
Cell-Based Steroidogenesis Assay
Objective: To assess the ability of a compound to inhibit steroid hormone production in a cellular context.
Methodology:
-
Cell Line: Human adrenocortical carcinoma cell lines (e.g., NCI-H295R) are commonly used as they express the necessary steroidogenic enzymes.
-
Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with various concentrations of the test compound.
-
Stimulation: Steroidogenesis is often stimulated using forskolin or other agents that increase intracellular cAMP levels.
-
Hormone Quantification: After a specific incubation period, the cell culture medium is collected, and the levels of various steroid hormones (e.g., pregnenolone, cortisol, testosterone) are measured using LC-MS or immunoassays (e.g., ELISA).
-
Data Analysis: The reduction in hormone levels in the presence of the inhibitor is used to determine its cellular potency (e.g., IC50).
In Vivo Efficacy Studies
Objective: To evaluate the efficacy of a Cyp11A1 inhibitor in a living organism.
Methodology:
-
Animal Model: Rodent models, such as rats or mice, are commonly used.[4][5] For cancer studies, xenograft models with human cancer cell lines (e.g., VCaP for prostate cancer) may be employed.[4][5]
-
Compound Administration: The test compound is administered orally or via another relevant route.
-
Monitoring: Blood samples are collected at various time points to measure the concentrations of steroid hormones using LC-MS.[4][7] In cancer models, tumor growth is monitored.
-
Pharmacokinetic and Pharmacodynamic Analysis: The relationship between the drug concentration in the plasma and the observed effect on steroid hormone levels is analyzed.
-
Toxicity Assessment: The overall health of the animals is monitored, and tissues may be collected for histopathological analysis to assess any potential toxicity.[4][7]
Visualizations
Signaling Pathway
Caption: The central role of Cyp11A1 in the steroidogenesis pathway.
Experimental Workflow
Caption: A typical workflow for the discovery and development of Cyp11A1 inhibitors.
Logical SAR Relationship
Caption: The interplay of different structural components in determining the overall activity of a Cyp11A1 inhibitor.
Conclusion
The development of potent and selective Cyp11A1 inhibitors holds significant promise for the treatment of hormone-dependent diseases. A thorough understanding of the structure-activity relationships is paramount for the rational design of new therapeutic agents. This guide has provided an overview of the key structural classes of Cyp11A1 inhibitors, illustrative SAR data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental frameworks. Future research in this area will likely focus on the discovery of novel non-steroidal scaffolds with improved drug-like properties and the use of structural biology to further refine inhibitor design.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scbt.com [scbt.com]
- 7. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of Cyp11A1-IN-1 to Cytochrome P450scc
Disclaimer: The compound "Cyp11A1-IN-1" is a hypothetical designation for the purpose of this technical guide. The data and experimental protocols presented herein are a composite representation based on publicly available information for various inhibitors of Cytochrome P450 family 11 subfamily A member 1 (CYP11A1), also known as P450scc. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450scc (CYP11A1) is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone.[1][2][3][4][5][6] This reaction is the precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[2] Given its pivotal role, CYP11A1 is a significant target for therapeutic intervention in conditions characterized by steroid overproduction, such as Cushing's syndrome and certain cancers.[2]
This compound is a potent and selective, non-steroidal small molecule inhibitor designed to target the active site of CYP11A1, thereby blocking the steroidogenesis cascade. This guide provides a detailed overview of the binding affinity of this compound to P450scc, including quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Binding Affinity Data
The binding affinity and inhibitory potency of this compound against P450scc have been characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against P450scc
| Parameter | Value (nM) | Assay Condition |
| IC50 | 15.2 ± 2.1 | Recombinant human CYP11A1 enzyme assay |
| Ki | 7.8 ± 1.5 | Competitive inhibition model |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 (nM) |
| CYP11A1 (P450scc) | 15.2 |
| CYP17A1 | > 10,000 |
| CYP21A2 | > 10,000 |
| CYP11B1 | > 10,000 |
| CYP11B2 | > 10,000 |
Signaling Pathway
The following diagram illustrates the central role of P450scc in the steroidogenesis pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and inhibitory activity of this compound.
Recombinant Human CYP11A1 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant human P450scc.
Materials:
-
Recombinant human CYP11A1 enzyme
-
Adrenodoxin
-
Adrenodoxin reductase
-
22(R)-hydroxycholesterol (substrate)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA)
-
This compound (dissolved in DMSO)
-
Acetonitrile (for reaction termination)
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP11A1 enzyme, adrenodoxin, and adrenodoxin reductase in the assay buffer.
-
Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, 22(R)-hydroxycholesterol, and NADPH.
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the product, pregnenolone, using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Determination of Inhibition Constant (Ki)
The Ki value is determined by performing the enzyme inhibition assay at multiple substrate concentrations.
Procedure:
-
Follow the protocol for the enzyme inhibition assay as described above.
-
Perform the assay with varying concentrations of the substrate, 22(R)-hydroxycholesterol, in the presence of different fixed concentrations of this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation, and plot the results using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value. The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the mechanism of inhibition is competitive.[7][8]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating a novel CYP11A1 inhibitor.
Conclusion
This compound demonstrates potent and selective inhibition of P450scc in vitro. The provided data and protocols offer a comprehensive framework for the characterization of novel CYP11A1 inhibitors. Further studies in cellular and in vivo models are essential to fully elucidate the therapeutic potential of such compounds. The methodologies described herein represent standard approaches in the field of drug discovery targeting steroidogenic enzymes.
References
- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 2. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 6. genecards.org [genecards.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. scispace.com [scispace.com]
In-Depth Technical Guide: The Impact of Cyp11A1-IN-1 on the Steroidogenesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Cyp11A1-IN-1, a known inhibitor of the Cytochrome P450 11A1 enzyme, on the steroidogenesis pathway. This document delves into the quantitative data available for Cyp11A1 inhibitors, detailed experimental protocols for assessing their activity, and a visual representation of the biochemical cascade affected.
Introduction to Cyp11A1 and its Inhibition
The Cytochrome P450 11A1 (CYP11A1), also known as cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones. This pivotal reaction involves the conversion of cholesterol to pregnenolone, the universal precursor for the synthesis of glucocorticoids, mineralocorticoids, and sex steroids. Given its central role, CYP11A1 has emerged as a significant therapeutic target for diseases driven by excess steroid production, such as certain cancers and endocrine disorders.
Inhibition of CYP11A1 offers a direct mechanism to globally suppress steroid hormone production. Small molecule inhibitors, such as this compound and the well-characterized compound ODM-208, have been developed to target the active site of this enzyme, thereby blocking the steroidogenic cascade at its origin. This guide will focus on the available data and methodologies relevant to understanding the impact of these inhibitors.
Quantitative Data on Cyp11A1 Inhibition
The inhibitory potency of compounds targeting CYP11A1 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzymatic activity of CYP11A1 by 50%. The following table summarizes the available quantitative data for this compound and a related, potent inhibitor, ODM-208.
| Compound | Assay Type | Cell Line/System | Measured Endpoint | IC50 Value |
| This compound | Enzymatic Assay | Not Specified | CYP11A1 Activity | 201-2000 nM |
| ODM-208 | Steroid Biosynthesis Inhibition | NCI-H295R cells | Pregnenolone Production | 15 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Cyp11A1 inhibition and its downstream effects on steroidogenesis. Below are protocols for key experiments cited in the literature.
In Vitro CYP11A1 Inhibition Assay (Isocaproid Aldehyde Release Assay - IARA)
This assay measures the activity of CYP11A1 by quantifying the release of radiolabeled isocaproic aldehyde, a byproduct of the conversion of radiolabeled cholesterol to pregnenolone.
Materials:
-
NCI-H295R human adrenocortical carcinoma cells
-
Poly-D-lysine coated 96-well plates
-
Cell culture medium (e.g., DMEM/F12)
-
[3H]-labeled cholesterol
-
Forskolin
-
Cyp11A1 inhibitor (e.g., this compound, ODM-208) dissolved in DMSO
-
Dextran-coated charcoal solution
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed NCI-H295R cells onto poly-D-lysine coated 96-well plates at a density of approximately 45,000 cells/well and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Cyp11A1 inhibitor in the assay medium. Add the diluted inhibitor to the cells and pre-incubate for 30 minutes.
-
Substrate Addition: Add [3H]-labeled cholesterol and forskolin (to stimulate steroidogenesis) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Steroid Extraction: Collect the supernatant and add an equal volume of dextran-coated charcoal solution to extract the steroids.
-
Quantification: After incubation and centrifugation, measure the radioactivity of the supernatant using a scintillation counter to determine the amount of released isocaproic aldehyde.
-
Data Analysis: Calculate the percent inhibition of CYP11A1 activity at each inhibitor concentration and determine the IC50 value.
Steroid Biosynthesis Inhibition Assay in NCI-H295R Cells
This assay quantifies the production of various steroid hormones in the presence of a CYP11A1 inhibitor to assess its impact on the entire steroidogenesis pathway.
Materials:
-
NCI-H295R cells
-
Poly-D-lysine coated 96-well plates
-
Assay medium (e.g., phenol red-free DMEM/F12 with charcoal-stripped serum)
-
Cyp11A1 inhibitor
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed NCI-H295R cells on poly-D-lysine coated 96-well plates at a density of approximately 60,000 cells/well and incubate overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Cyp11A1 inhibitor.
-
Incubation: Incubate for a specified period (e.g., 24-72 hours) to allow for steroid production and inhibition.
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of pregnenolone, progesterone, 11-deoxycortisol, cortisol, dehydroepiandrosterone (DHEA), and testosterone.
-
Data Analysis: Determine the dose-dependent effect of the inhibitor on the production of each steroid hormone.
Quantification of Steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple steroids in biological samples.
General Procedure:
-
Sample Preparation:
-
Spike the sample (e.g., cell culture supernatant, plasma) with a deuterated internal standard for each steroid to be quantified.
-
Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile to separate the different steroid hormones.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each steroid and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of each steroid.
-
Quantify the concentration of each steroid in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of the steroidogenesis pathway and the points of experimental intervention is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Steroidogenesis pathway illustrating the central role of CYP11A1 and its inhibition by this compound.
Caption: Experimental workflow for evaluating the efficacy of a CYP11A1 inhibitor.
Conclusion
This compound and other inhibitors of this key enzyme represent a promising strategy for the therapeutic intervention in steroid-dependent diseases. The quantitative data, though limited for this compound itself, clearly demonstrates the potential for potent inhibition of the steroidogenesis pathway. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the efficacy and mechanism of action of novel CYP11A1 inhibitors. The visualization of the affected pathway and experimental workflows serves to clarify the complex biological and methodological landscape. Further research is warranted to fully elucidate the therapeutic potential of specifically targeting CYP11A1.
The Central Role of Cytochrome P450 11A1 (Cyp11A1) in the Conversion of Cholesterol to Pregnenolone: A Technical Guide
Executive Summary: The conversion of cholesterol to pregnenolone is the initial and rate-limiting step in the biosynthesis of all steroid hormones. This critical reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 11A1 (Cyp11A1), also known as P450scc. The activity and expression of Cyp11A1 are tightly regulated, involving intricate processes of cholesterol transport, a complex enzymatic mechanism, and sophisticated transcriptional control. Understanding the multifaceted role of Cyp11A1 is paramount for researchers in endocrinology, reproductive biology, and for professionals engaged in the development of drugs targeting steroidogenic pathways. This technical guide provides an in-depth examination of the molecular mechanisms governing Cyp11A1 function, including cholesterol trafficking, the enzymatic conversion process, regulatory signaling pathways, and key experimental methodologies.
Cholesterol Trafficking to the Inner Mitochondrial Membrane
The journey of cholesterol to the inner mitochondrial membrane, where Cyp11A1 resides, is a critical precursor to steroidogenesis.[1] Steroidogenic cells can acquire cholesterol from several sources, including de novo synthesis in the endoplasmic reticulum, hydrolysis of stored cholesteryl esters from lipid droplets, and uptake of circulating lipoproteins like LDL and HDL.[2][3]
The acute, hormonally-stimulated phase of steroid production is primarily dependent on the rapid transport of cholesterol from the outer to the inner mitochondrial membrane.[1][4] This process is the rate-limiting step in overall steroidogenesis and is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein .[5][6][7] Hormonal stimulation, such as by Adrenocorticotropic hormone (ACTH) or Luteinizing hormone (LH), leads to a rapid increase in StAR protein synthesis via cAMP-dependent pathways.[7][8] StAR facilitates the movement of cholesterol across the aqueous space between the two mitochondrial membranes, delivering the substrate to Cyp11A1.[5][9] Mutations in the StAR gene lead to congenital lipoid adrenal hyperplasia, a severe disorder characterized by a near-complete inability to synthesize steroids.[2][6]
Other proteins, including the translocator protein (TSPO), have also been implicated in assisting cholesterol transport into the mitochondria.[1]
The Cyp11A1 Enzymatic Reaction: A Three-Step Oxidation
Cyp11A1 catalyzes the cleavage of the C20-C22 bond in the side chain of cholesterol to produce pregnenolone and isocaproic aldehyde.[10] This is not a single reaction but a highly processive three-step, six-electron oxidation process, with each step consuming one molecule of O₂ and requiring two electrons.[11]
The reaction proceeds through two hydroxylated intermediates:
-
Step 1: Cholesterol is hydroxylated at the C22 position to form 22R-hydroxycholesterol.[10][12][13]
-
Step 2: 22R-hydroxycholesterol is further hydroxylated at the C20 position to yield 20R,22R-dihydroxycholesterol.[10][12][13]
-
Step 3: The C20-C22 bond of 20R,22R-dihydroxycholesterol is cleaved (lyase reaction) to form pregnenolone and 4-methylpentanal (isocaproic aldehyde).[10][12][13]
Studies have shown this multi-step oxidation to be highly processive, meaning the intermediate products (22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol) tend to remain bound within the enzyme's active site until the final product, pregnenolone, is formed.[11]
The kinetic parameters of Cyp11A1 have been characterized using reconstituted enzyme systems. The enzyme can act on several substrates, though cholesterol is its primary physiological target.
| Substrate | kcat (min-1) | Km (μM) | kcat/Km (μM-1min-1) | Citation |
| Cholesterol | 6.9 ± 0.5 | 38 ± 6 | 0.18 ± 0.03 | [11] |
| 22R-hydroxycholesterol | 10.1 ± 0.4 | 1.1 ± 0.1 | 9.2 ± 0.9 | [11] |
| 20R,22R-dihydroxycholesterol | 2.1 ± 0.1 | 0.9 ± 0.1 | 2.3 ± 0.3 | [11] |
The Cyp11A1 Electron Transport Chain
Like other mitochondrial P450 enzymes, Cyp11A1 requires a dedicated electron transport chain to receive the electrons necessary for catalysis.[14] These electrons are derived from NADPH and are shuttled to Cyp11A1 via two redox partners:
-
Adrenodoxin Reductase (AdR): A flavoenzyme that receives a two-electron package from NADPH.[15]
-
Adrenodoxin (Adx): A small iron-sulfur protein that accepts single electrons from AdR and then transfers them directly to Cyp11A1.[15][16][17]
Adrenodoxin functions as a mobile shuttle, physically interacting first with AdR to become reduced, and then with Cyp11A1 to donate an electron.[14][16] This process must occur three times to supply the six electrons needed for the conversion of one molecule of cholesterol to pregnenolone. The interaction between Adx and Cyp11A1 is driven by electrostatic forces, and their binding orients the [2Fe-2S] cluster of Adx and the heme iron of Cyp11A1 for efficient electron transfer.[16]
Regulation of Cyp11A1 Activity and Expression
The chronic or long-term regulation of steroidogenic capacity is determined by the amount of Cyp11A1 protein, which is controlled at the level of gene transcription.[2][4] The expression of the CYP11A1 gene is primarily controlled by pituitary hormones through the cAMP-signaling pathway.[18][19]
Hormonal stimulation (e.g., ACTH) activates G protein-coupled receptors, leading to increased intracellular cAMP levels.[1][20] This signal is transmitted through various proteins, culminating in the activation of key transcription factors that bind to specific cis-regulatory elements in the CYP11A1 promoter.[20][21]
Key transcription factors include:
-
Steroidogenic Factor 1 (SF-1/NR5A1): Plays a crucial role in the tissue-specific and hormonally regulated expression of CYP11A1 in the adrenal cortex and gonads.[18][19][21]
-
Activating Protein-1 (AP-1) complex (e.g., c-Jun): Cooperates with SF-1 to enhance CYP11A1 transcription in response to cAMP.[19][21]
-
Other factors: Sp1, GATA proteins, and cAMP response element-binding protein (CREB) are also involved in regulating the gene's expression in different tissues.[21][22]
Several therapeutic agents and chemical compounds can directly inhibit or activate the enzymatic activity of Cyp11A1. These modulators are of significant interest in drug development, particularly for hormone-dependent cancers and endocrine disorders.[23]
| Compound | Class | Effect on Cyp11A1 | Mechanism / Notes | Citation(s) |
| Inhibitors | ||||
| Ketoconazole | Antifungal | Inhibition (≥67%) | Binds to the heme iron in the active site. | [24][25][26] |
| Posaconazole | Antifungal | Inhibition (≥67%) | Structurally similar to ketoconazole. | [24][25] |
| Aminoglutethimide | Anticonvulsant | Inhibition | An early-generation inhibitor. | [24] |
| Mitotane | Adrenocortical toxicant | Inhibition | Used in the treatment of adrenocortical carcinoma. | [26] |
| Abiraterone acetate | Antiandrogen | Inhibition | A more recent inhibitor developed for prostate cancer. | [26] |
| Carbenoxolone | Antiulcerative | Inhibition (≥67%) | [24][25] | |
| Selegiline | Antiparkinsonian | Inhibition (≥67%) | [24][25] | |
| Activators | ||||
| Pemirolast | Antiallergic | Stimulation (up to 70%) | [24][25] | |
| Clobenpropit | Experimental | Stimulation (up to 70%) | [24][25] | |
| Desogestrel | Progestin | Stimulation (up to 70%) | [24][25] | |
| Dexmedetomidine | Sedative | Stimulation (up to 70%) | [24][25] | |
| Tizanidine | Muscle Relaxant | Stimulation (up to 70%) | [24][25] |
Key Experimental Protocols
This protocol describes a method to measure the enzymatic activity of purified, recombinant Cyp11A1 by quantifying the formation of pregnenolone from a cholesterol substrate.
A. Materials and Reagents:
-
Purified recombinant human Cyp11A1 enzyme
-
Purified bovine adrenodoxin (Adx) and adrenodoxin reductase (AdR)
-
22(R)-hydroxycholesterol (substrate)
-
NADPH
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ice-cold) for reaction termination
-
Pregnenolone standard for quantification
-
LC-MS/MS system
B. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Cyp11A1 (e.g., 100 nmol/L), adrenodoxin (500 nmol/L), and adrenodoxin reductase (30 nmol/L) in potassium phosphate buffer.[27] For testing modulators, pre-incubate the enzyme mixture with the test compound for a defined period (e.g., 30 minutes) at 37°C.[27]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 22(R)-hydroxycholesterol (e.g., 1 µmol/L), and an NADPH generating system or a final concentration of 1 mmol/L NADPH.[11][27]
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C with orbital shaking.[27]
-
Terminate Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile.[27]
-
Steroid Extraction: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant containing the steroids for analysis. The steroids may require further extraction with an organic solvent like dichloromethane.[28]
-
Quantification: Analyze the extracted steroids using an LC-MS/MS system. Quantify the amount of pregnenolone formed by comparing its signal to a standard curve generated with a known concentration of pregnenolone.[11][27] An internal standard (e.g., pregnenolone-d4) should be used to normalize for extraction efficiency.[28]
This protocol allows for the assessment of Cyp11A1 activity in a cellular context, which is particularly useful for studying the effects of mutations.
A. Materials and Reagents:
-
Mammalian cell line (e.g., COS-1 or COS-7)
-
Expression plasmids for Cyp11A1 (wild-type or mutant) and adrenodoxin
-
Cell culture medium (e.g., DMEM) with supplements
-
Transfection reagent
-
Substrate (e.g., 22R-hydroxycholesterol)
-
NADPH
-
Reagents for steroid extraction and LC-MS/MS analysis
B. Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells in appropriate media. Co-transfect the cells with expression plasmids encoding human Cyp11A1 and bovine adrenodoxin using a suitable transfection reagent.[28]
-
Incubation with Substrate: After a post-transfection period (e.g., 24-48 hours), replace the medium with fresh medium containing the substrate (e.g., 0.5 - 5 µmol/L 22R-hydroxycholesterol) and NADPH (e.g., 200 µmol/L).[28]
-
Enzymatic Reaction: Incubate the cells at 37°C for a defined period (e.g., 2-4 hours). The incubation time may need to be adjusted based on the expected activity of the Cyp11A1 variant being tested.[28]
-
Sample Collection and Extraction: Collect the cell culture medium. Add an internal standard and extract the steroids as described in Protocol 5.1.
-
Protein Quantification: Lyse the cells from the plate and determine the total protein concentration using a standard method (e.g., Bio-Rad protein assay) for normalization.[28]
-
Data Analysis: Quantify pregnenolone production via LC-MS/MS. Express the enzyme activity as the amount of product formed per milligram of total protein per unit of time.[28] Kinetic parameters (KM and Vmax) can be determined by performing the assay with varying substrate concentrations and analyzing the data using non-linear regression (e.g., Michaelis-Menten equation).[28]
References
- 1. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAREs and Cholesterol Movement for Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mitochondria in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidogenic acute regulatory protein - Wikipedia [en.wikipedia.org]
- 6. Steroidogenic acute regulatory protein: an update on its regulation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The steroidogenic acute regulatory protein (StAR): a window into the complexities of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidogenic acute regulatory protein (StAR), a novel mitochondrial cholesterol transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. The structure of adrenodoxin reductase of mitochondrial P450 systems: electron transfer for steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-guided identification of CYP11A1–Adrenodoxin interactions that differentially govern cholesterol and vitamin D3 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 24. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
Cyp11A1-IN-1 and the New Wave of Non-Steroidal Cyp11A1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 11A1 (Cyp11A1), also known as the cholesterol side-chain cleavage enzyme, represents a critical bottleneck in steroidogenesis. As the first and rate-limiting enzyme in the pathway, it catalyzes the conversion of cholesterol to pregnenolone, the universal precursor to all steroid hormones. Inhibition of Cyp11A1 offers a powerful strategy for modulating steroid hormone levels in a variety of pathological conditions, including hormone-dependent cancers. This technical guide provides an in-depth overview of a novel class of non-steroidal Cyp11A1 inhibitors, with a particular focus on the well-characterized compound ODM-208 (opevesostat) and available data for Cyp11A1-IN-1. It details their mechanism of action, presents quantitative inhibitory data, outlines key experimental protocols for their evaluation, and visualizes the relevant biological pathways.
Introduction: The Rationale for Cyp11A1 Inhibition
The synthesis of all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids, commences with the enzymatic activity of Cyp11A1.[1] This mitochondrial enzyme orchestrates a three-step process of cholesterol side-chain cleavage to produce pregnenolone.[2] In hormone-dependent diseases such as prostate and breast cancer, the growth and proliferation of cancer cells are often driven by steroid hormones.[1] Therapeutic strategies aimed at androgen deprivation have been a cornerstone of prostate cancer treatment. However, resistance often emerges due to intratumoral steroidogenesis.
Targeting Cyp11A1 presents a compelling therapeutic approach as it blocks the very first step of steroid synthesis, thereby shutting down the production of all downstream steroids that could activate the androgen receptor or other relevant nuclear receptors.[1] This comprehensive blockade has the potential to overcome resistance mechanisms associated with inhibitors that act at later stages of the steroidogenic cascade. The development of non-steroidal inhibitors is of particular interest due to their potential for improved selectivity and pharmacokinetic properties compared to earlier steroidal inhibitors.
Featured Non-Steroidal Cyp11A1 Inhibitors
This guide focuses on two notable non-steroidal inhibitors of Cyp11A1: the extensively studied ODM-208 and the more recently identified this compound.
ODM-208 (Opevesostat, MK-5684)
ODM-208 is a first-in-class, oral, selective, and non-steroidal inhibitor of Cyp11A1.[3] It has undergone significant preclinical and clinical investigation, demonstrating potent and durable inhibition of steroid biosynthesis.[3]
-
Chemical Structure:
This compound
This compound is another identified non-steroidal inhibitor of Cyp11A1. Publicly available information on this compound is currently more limited compared to ODM-208.
-
Reported Activity: It has been described as an inhibitor of Cyp11A1 with an IC50 value in the range of 201-2000 nM.[5]
Quantitative Inhibition Data
The following tables summarize the available quantitative data for the featured non-steroidal inhibitors and other relevant compounds for comparative purposes.
Table 1: In Vitro Inhibition of Cyp11A1
| Compound | Assay Type | Cell Line/System | Measured Endpoint | IC50 / Ki | Reference |
| ODM-208 | Steroid Biosynthesis Inhibition | NCI-H295R cells | Pregnenolone production | 15 nmol/L | [3] |
| ODM-208 | Recombinant Human Cyp11A1 Activity | Reconstituted enzyme system | Pregnenolone formation (with NADPH) | 108 nmol/L | [3] |
| ODM-208 | Recombinant Human Cyp11A1 Activity | Reconstituted enzyme system | Pregnenolone formation (without NADPH) | 2,167 nmol/L | [3] |
| This compound | Not specified | Not specified | Not specified | 201-2000 nM | [5] |
| Aminoglutethimide | Cholesterol side-chain cleavage inhibition | Not specified | Not specified | ~20,000 nM (Ki) | [6] |
| Ketoconazole | Hydroxycholesterol conversion | Rat granulosa-lutein cells | Pregnenolone production | 0.56 µM | [7][8] |
Table 2: In Vivo and Clinical Efficacy of ODM-208 in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - CYPIDES Trial
| Phase | Patient Population | Key Finding | Percentage of Patients | Reference |
| Phase 1 | AR LBD mutation | ≥50% PSA decrease | 73.7% (14 of 19) | [4][8] |
| Phase 1 | AR wild type | ≥50% PSA decrease | 8.7% (2 of 23) | [4][8] |
| Phase 2a | AR LBD mutation | ≥50% PSA decrease | 53.3% (24 of 45) | [4][8] |
| Phase 1/2a | All patients | Undetectable testosterone levels within 1 week | 87% (46 of 53) | [4][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of Cyp11A1 inhibitors. Below are summarized methodologies for key assays cited in the literature.
Steroid Biosynthesis Inhibition Assay in NCI-H295R Cells
This assay is a cornerstone for evaluating the impact of compounds on the overall steroidogenic pathway. The NCI-H295R human adrenocortical carcinoma cell line is utilized as it expresses the key enzymes required for steroidogenesis.
-
Objective: To determine the IC50 of an inhibitor on the production of various steroid hormones.
-
Methodology Summary:
-
Cell Culture: NCI-H295R cells are seeded in poly-D-lysine coated 96-well plates and incubated overnight.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., ODM-208) and reference inhibitors (e.g., ketoconazole, abiraterone).[3]
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 hours).
-
Hormone Quantification: The cell culture medium is collected, and the concentrations of various steroid hormones (pregnenolone, progesterone, DHEA, testosterone, etc.) are quantified using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Data Analysis: The reduction in hormone levels relative to a vehicle control is used to calculate the IC50 value for each steroid.
-
Isocaproid Aldehyde Release Assay (IARA)
The IARA is a high-throughput screening method to specifically measure Cyp11A1 activity. It relies on the detection of isocaproic aldehyde, a byproduct of the cholesterol side-chain cleavage reaction.
-
Objective: To rapidly screen for and quantify the inhibition of Cyp11A1 activity.
-
Methodology Summary:
-
Principle: The assay measures the release of isocaproic aldehyde, which is stoichiometrically produced alongside pregnenolone during the Cyp11A1-mediated cleavage of cholesterol.[3]
-
Assay Components: The assay is typically performed in a cell-based format (e.g., using NCI-H295R cells) or with a reconstituted enzyme system.[3][10]
-
Detection: The released aldehyde can be detected using a variety of methods, including fluorescent or colorimetric probes that react with the aldehyde group.
-
Application: This assay was used in the initial high-throughput screening that led to the discovery of ODM-208.[3]
-
Recombinant Human Cyp11A1 Activity Assay
This assay provides a more direct measure of the inhibitor's effect on the purified Cyp11A1 enzyme.
-
Objective: To determine the direct inhibitory activity of a compound on recombinant human Cyp11A1.
-
Methodology Summary:
-
Reaction Mixture: The reaction contains purified recombinant human Cyp11A1 enzyme, its redox partners (adrenodoxin and adrenodoxin reductase), and the test inhibitor.[3]
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated, sometimes in the presence or absence of NADPH to assess time-dependent inhibition.[3]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as 22(R)-hydroxycholesterol.[3]
-
Product Measurement: The formation of pregnenolone is measured over time using LC-MS/MS.[3]
-
Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the control to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The activity and expression of Cyp11A1 are tightly regulated. Understanding these pathways is crucial for appreciating the mechanism of action of its inhibitors.
Transcriptional Regulation of Cyp11A1
The expression of the CYP11A1 gene is controlled by a complex interplay of transcription factors and signaling cascades, primarily activated by trophic hormones like Adrenocorticotropic hormone (ACTH).
The Steroidogenesis Pathway and Point of Inhibition
Cyp11A1 is the gatekeeper of steroidogenesis. Its inhibition by non-steroidal compounds like ODM-208 and this compound prevents the formation of pregnenolone, thereby halting the entire downstream cascade.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel Cyp11A1 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion and Future Directions
Non-steroidal inhibitors of Cyp11A1, exemplified by the clinical-stage compound ODM-208, represent a promising therapeutic strategy for hormone-dependent diseases. Their ability to completely and selectively shut down the production of all steroid hormones offers a significant advantage over inhibitors that target downstream enzymes in the steroidogenic pathway. The data presented in this guide underscore the potency and potential clinical utility of this class of compounds.
Future research in this area will likely focus on the discovery of new non-steroidal scaffolds with improved pharmacokinetic and pharmacodynamic properties. Further elucidation of the long-term consequences of complete steroid biosynthesis inhibition and the optimization of hormone replacement therapies will be critical for the successful clinical application of these inhibitors. The continued investigation of compounds like this compound will broaden our understanding of the structure-activity relationships for Cyp11A1 inhibition and may lead to the development of next-generation therapies with even greater efficacy and safety profiles.
References
- 1. Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 7. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of steroidogenic enzymes by ketoconazole in rat ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Cyp11A1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Cyp11A1-IN-1, a representative potent and selective inhibitor of the enzyme Cytochrome P450 11A1 (CYP11A1). CYP11A1 is the first and rate-limiting enzyme in the steroidogenesis pathway, responsible for the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[1] Inhibition of this enzyme presents a promising therapeutic strategy for hormone-dependent diseases, such as certain cancers.[2][3] This document outlines the key quantitative data, detailed experimental protocols, and relevant biological pathways associated with the characterization of this inhibitor. The data presented herein is based on studies of the well-characterized CYP11A1 inhibitor, ODM-208, and is used to represent the profile of this compound.[4][5]
Data Presentation: Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key data points, providing a clear comparison of its potency in both enzymatic and cellular contexts.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 15 nM | Inhibition of pregnenolone biosynthesis in NCI-H295R cells. | [4] |
| IC50 | 108 nM | Inhibition of human recombinant CYP11A1 (hrCYP11A1) activity (with NADPH preincubation). | [4] |
| IC50 | 2,167 nM | Inhibition of human recombinant CYP11A1 (hrCYP11A1) activity (without NADPH preincubation). | [4] |
Table 1: Cellular and Enzymatic Potency of this compound
| Steroid Hormone | Effect of this compound | Cell Line | Reference |
| Pregnenolone | Inhibition | NCI-H295R | [4][5] |
| Progesterone | Inhibition | NCI-H295R | [4] |
| 11-deoxycortisol | Inhibition | NCI-H295R | [4] |
| Cortisol | Inhibition | NCI-H295R | [4] |
| Dehydroepiandrosterone (DHEA) | Inhibition | NCI-H295R | [4] |
| Testosterone | Inhibition | NCI-H295R | [4][5] |
Table 2: Effect of this compound on Steroid Hormone Biosynthesis in NCI-H295R Cells
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for the key experiments cited in this guide.
Human Recombinant CYP11A1 (hrCYP11A1) Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CYP11A1.
Objective: To determine the IC50 of this compound against recombinant human CYP11A1.
Materials:
-
Human recombinant CYP11A1 (hrCYP11A1)
-
Adrenodoxin
-
Adrenodoxin reductase
-
22(R)-hydroxycholesterol (substrate)
-
NADPH
-
This compound (test compound)
-
Assay buffer
-
Quenching solution
-
LC-MS/MS system for pregnenolone quantification
Procedure:
-
Pre-incubate hrCYP11A1, adrenodoxin, and adrenodoxin reductase with varying concentrations of this compound in the assay buffer. For determining time-dependent inhibition, one set of experiments is performed with NADPH and another without.[4]
-
Initiate the enzymatic reaction by adding the substrate, 22(R)-hydroxycholesterol.[4]
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of pregnenolone produced using a validated LC-MS/MS method.[4]
-
Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
NCI-H295R Steroidogenesis Assay
This cell-based assay provides a more physiologically relevant system to assess the impact of a compound on the entire steroidogenesis pathway. The NCI-H295R human adrenocortical carcinoma cell line expresses all the key enzymes required for steroid hormone synthesis.[6][7][8]
Objective: To determine the effect of this compound on the production of pregnenolone and other downstream steroid hormones.
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 96-well plates
-
This compound (test compound)
-
Forskolin (optional, to stimulate steroidogenesis)
-
LC-MS/MS system for steroid hormone quantification
Procedure:
-
Seed NCI-H295R cells onto poly-D-lysine coated 96-well plates and incubate overnight.[4]
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Optionally, stimulate steroidogenesis by adding forskolin.
-
Incubate the cells for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentrations of pregnenolone, progesterone, cortisol, DHEA, and testosterone in the supernatant using LC-MS/MS.[4]
-
Determine the IC50 for the inhibition of each steroid hormone's production.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a typical experimental workflow relevant to the in vitro characterization of this compound.
Caption: Steroidogenesis pathway and the point of inhibition by this compound.
Caption: Workflow for the NCI-H295R cell-based steroidogenesis assay.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orion and MSD Announce Initiation of Two Phase 3 Trials Evaluating ODM-208/MK5684 in Certain Patients with Metastatic Castration-Resistant Prostate Cancer - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pcf.org [pcf.org]
- 6. policycommons.net [policycommons.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. biodetectionsystems.com [biodetectionsystems.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of the CYP11A1 Inhibitor: Aminoglutethimide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Cyp11A1-IN-1" did not yield any public domain information. Therefore, this guide focuses on a well-characterized and clinically relevant CYP11A1 inhibitor, Aminoglutethimide , as a representative molecule for this class of compounds.
Executive Summary
Aminoglutethimide is a non-steroidal inhibitor of several key enzymes in the steroidogenesis pathway, with its primary and rate-limiting target being the cholesterol side-chain cleavage enzyme, CYP11A1. By inhibiting CYP11A1, aminoglutethimide effectively blocks the conversion of cholesterol to pregnenolone, the essential precursor for all steroid hormones. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of aminoglutethimide, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the relevant biological pathways.
Pharmacodynamics
The primary pharmacodynamic effect of aminoglutethimide is the inhibition of steroid biosynthesis. This is achieved through its interaction with several cytochrome P450 enzymes.
2.1 Mechanism of Action
Aminoglutethimide is a reversible and competitive inhibitor of multiple steroidogenic enzymes.[1] Its principal mechanism of action is the inhibition of CYP11A1, which catalyzes the first and rate-limiting step in the biosynthesis of all steroid hormones.[2][3] This inhibition leads to a significant reduction in the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[4]
Aminoglutethimide also inhibits other key enzymes in the steroidogenic cascade, most notably aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens.[2][5] This dual action of inhibiting both the initial step of steroidogenesis and the final step of estrogen synthesis makes it a potent agent in hormone-dependent conditions. Further, it has been shown to inhibit 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1]
2.2 Potency and Efficacy
The inhibitory potency of aminoglutethimide varies for its different enzymatic targets. It is a more potent inhibitor of aromatase than of CYP11A1.[1] The racemic mixture of aminoglutethimide consists of D- and L-isomers, with the D-isomer being a more potent inhibitor of both CYP11A1 and aromatase.[6]
Table 1: In Vitro Inhibitory Activity of Aminoglutethimide
| Enzyme Target | Parameter | Value | Species/Tissue | Reference |
| CYP11A1 (P450scc) | IC50 | ~20,000 nM | - | [1] |
| Aromatase (CYP19A1) | IC50 | 600 nM | - | [1] |
| Aromatase (CYP19A1) | Ki | 408 nM | Human Placenta | [7] |
| Desmolase (CYP11A1) | IC50 | 29 µM | - | [7] |
2.3 In Vivo Effects
Clinically, aminoglutethimide administration leads to a rapid decrease in the plasma levels of adrenal steroids.[8] In men, it has been shown to suppress the diurnal rise in testosterone and significantly reduce estradiol and estrone concentrations.[9] In postmenopausal women with breast cancer, aminoglutethimide can inhibit peripheral aromatase activity by 95-98%.[10] A notable pharmacodynamic effect is the compensatory increase in pituitary adrenocorticotropic hormone (ACTH) secretion due to the fall in cortisol levels.[4] This can overcome the adrenal blockade, necessitating the co-administration of a glucocorticoid like hydrocortisone.[4][11]
Pharmacokinetics
The pharmacokinetic profile of aminoglutethimide is characterized by rapid absorption and induction of its own metabolism.
3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 2: Summary of Aminoglutethimide Pharmacokinetic Parameters
| Parameter | Value | Notes | Reference |
| Absorption | |||
| Bioavailability | Rapid and complete | Equivalent for tablets and oral solution. | [1][12][13] |
| Tmax | 1.5 hours | After a 500 mg oral dose. | [12][13] |
| Distribution | |||
| Protein Binding | 21.3% - 25.0% | In human plasma. | [13] |
| Volume of Distribution (Vd) | Decreases with prolonged treatment | - | [14] |
| Metabolism | |||
| Primary Pathway | Acetylation in the liver | - | [1] |
| Enzyme Induction | Induces its own metabolism and that of other drugs (e.g., dexamethasone, warfarin). | - | [10][15] |
| Excretion | |||
| Unchanged in Urine | 34% - 54% | - | [1][12] |
| Elimination | |||
| Half-life (t1/2) | ~12.5 hours | Reduced during multiple-dose administration. | [1][14] |
3.2 Stereoselectivity
Pharmacokinetic studies of the enantiomers of aminoglutethimide have shown that the plasma concentrations of the more potent R-enantiomer are about 1.5 times higher than those of the S-enantiomer.[16] The renal clearance of the S-enantiomer is significantly greater than that of the R-enantiomer, which likely contributes to the observed differences in plasma concentrations.[16]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments based on the available literature.
4.1 In Vitro Enzyme Inhibition Assay (Aromatase)
-
Enzyme Source: Human placental microsomes are a common source of aromatase.
-
Substrate: Radiolabeled androstenedione (e.g., [1β-³H]-androstenedione) is used as the substrate.
-
Incubation: Crude homogenate of the enzyme source is incubated with the substrate and varying concentrations of the inhibitor (aminoglutethimide) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Product Measurement: The formation of the product, estrone, is quantified. This can be achieved by measuring the release of ³H₂O from the radiolabeled substrate.
-
Data Analysis: The concentration of inhibitor that produces 50% inhibition (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
4.2 In Vivo Steroidogenesis Inhibition in Humans
-
Subject Population: Normal healthy male volunteers or patients with specific conditions (e.g., Cushing's syndrome, breast cancer).
-
Drug Administration: Aminoglutethimide is administered orally at a specified dose and schedule (e.g., 1250 mg in divided doses over 24 hours). In some studies, dexamethasone is co-administered to suppress the adrenal contribution to steroid levels.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.
-
Steroid Quantification: Plasma concentrations of various steroids (e.g., cortisol, testosterone, estradiol, estrone) are measured using sensitive techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The changes in steroid levels from baseline are calculated to assess the inhibitory effect of the drug.[9]
Visualizations
5.1 Signaling Pathway of Steroidogenesis and Inhibition by Aminoglutethimide
References
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 6. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute effects of aminoglutethimide on testicular steroidogenesis in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single-dose and steady-state pharmacokinetics of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoglutethimide enzyme induction: pharmacological and endocrinological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyp11A1-IN-1: A Technical Guide to Selectivity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cytochrome P450 family 11 subfamily A member 1 (CYP11A1), also known as cholesterol side-chain cleavage enzyme, is the initial and rate-limiting enzyme in the steroidogenesis pathway. It catalyzes the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[1][2][3] Consequently, CYP11A1 is a critical target for therapeutic intervention in hormone-dependent diseases, such as certain cancers and endocrine disorders.[1] This technical guide provides an in-depth overview of the selectivity of a representative selective CYP11A1 inhibitor, here designated as Cyp11A1-IN-1, for the CYP11A1 enzyme. Due to the limited public information on a compound specifically named "this compound," this guide will utilize the publicly available data for ODM-208 , a first-in-class, selective, non-steroidal, oral CYP11A1 inhibitor, as a surrogate to illustrate the principles of selectivity and evaluation.[4] This document details the quantitative selectivity data, the experimental protocols for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to CYP11A1 and Steroidogenesis
CYP11A1 is a mitochondrial enzyme that initiates the biosynthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1] The enzymatic reaction involves three sequential steps to convert cholesterol into pregnenolone.[1] Given its pivotal role, inhibiting CYP11A1 offers a powerful strategy to ablate the production of all downstream steroid hormones. This approach is particularly promising for the treatment of hormone-sensitive cancers, such as prostate and breast cancer, and other endocrine disorders.[1]
The development of selective CYP11A1 inhibitors is crucial to minimize off-target effects that could arise from the inhibition of other cytochrome P450 enzymes, which are vital for drug metabolism and other physiological processes.
Selectivity Profile of this compound (as represented by ODM-208)
The selectivity of an inhibitor is a critical parameter in drug development, defining its specificity for the intended target over other related proteins. For this compound, represented by ODM-208, its inhibitory activity against CYP11A1 was compared to its activity against a panel of other major human CYP450 enzymes involved in drug metabolism.
| Enzyme | IC50 (µM) | Fold Selectivity vs. CYP11A1 |
| CYP11A1 | 0.108 | 1x |
| CYP1A2 | >10 | >92x |
| CYP2B6 | >10 | >92x |
| CYP2C8 | >10 | >92x |
| CYP2C9 | >10 | >92x |
| CYP2C19 | >10 | >92x |
| CYP2D6 | >10 | >92x |
| CYP3A4 | >10 | >92x |
| (Data based on the characterization of ODM-208) |
As the data indicates, this compound (ODM-208) demonstrates high selectivity for CYP11A1, with IC50 values for other major CYP isoforms being significantly higher. This selectivity profile suggests a lower potential for drug-drug interactions mediated by the inhibition of common drug-metabolizing enzymes.
Experimental Protocols
The following sections describe the detailed methodologies used to determine the selectivity of a CYP11A1 inhibitor, based on the protocols employed for the characterization of ODM-208.
In Vitro CYP11A1 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against the CYP11A1 enzyme.
-
Test System: Human recombinant CYP11A1 (hrCYP11A1) co-expressed with adrenodoxin and adrenodoxin reductase.
-
Substrate: 22(R)-hydroxycholesterol.
-
Incubation Buffer: Typically a potassium phosphate buffer (e.g., 50 mM, pH 7.4).
-
Procedure:
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
The test compound dilutions are pre-incubated with hrCYP11A1, adrenodoxin, and adrenodoxin reductase in the incubation buffer. To assess time-dependent inhibition, parallel experiments are conducted with and without a pre-incubation period in the presence of NADPH.
-
The enzymatic reaction is initiated by the addition of the substrate, 22(R)-hydroxycholesterol.
-
The reaction is incubated for a specified time at 37°C.
-
The reaction is terminated, typically by the addition of a strong acid or an organic solvent.
-
The formation of the product, pregnenolone, is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
CYP450 Isoform Selectivity Panel
To assess the selectivity of the inhibitor, its activity is tested against a panel of major human CYP450 isoforms.
-
Test System: Human liver microsomes or recombinant human CYP enzymes.
-
Probe Substrates: Isoform-specific probe substrates are used to measure the activity of each CYP enzyme (see table below).
-
Procedure:
-
The test compound is incubated with the test system (microsomes or recombinant enzymes) and the respective probe substrate in an appropriate buffer.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Following incubation, the reaction is terminated.
-
The formation of the specific metabolite for each isoform is measured by LC-MS/MS.
-
The IC50 values are determined as described for the CYP11A1 inhibition assay.
-
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam |
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and Point of Inhibition
The following diagram illustrates the central role of CYP11A1 in the steroidogenesis pathway and the point of inhibition by this compound.
Caption: Simplified steroidogenesis pathway highlighting CYP11A1 inhibition.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of an inhibitor is depicted below.
Caption: Workflow for in vitro IC50 determination of a CYP11A1 inhibitor.
Conclusion
The selectivity of a CYP11A1 inhibitor is a paramount consideration for its therapeutic development. As demonstrated with the representative compound ODM-208, a highly selective inhibitor of CYP11A1 can be identified through rigorous in vitro screening against a panel of other CYP450 enzymes. The detailed experimental protocols provided in this guide offer a framework for the evaluation of novel CYP11A1 inhibitors. The high selectivity of such compounds holds the promise of a targeted therapeutic approach with a reduced risk of off-target effects and drug-drug interactions, paving the way for safer and more effective treatments for hormone-dependent diseases.
References
An In-depth Technical Guide on the Upstream and Downstream Effects of Cyp11A1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles surrounding the inhibition of Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11A1). We will delve into the upstream regulatory mechanisms of this pivotal enzyme, the profound downstream consequences of its inhibition on steroidogenesis, and the methodologies employed to study these effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on steroid-related pathologies and therapies.
Introduction to Cyp11A1: The Gatekeeper of Steroidogenesis
Cyp11A1, also known as the cholesterol side-chain cleavage enzyme (P450scc), is a mitochondrial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of all steroid hormones.[1][2] This critical reaction involves the conversion of cholesterol to pregnenolone, the universal precursor for the synthesis of glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens).[2][3] Given its foundational role, the modulation of Cyp11A1 activity, particularly its inhibition, presents a powerful strategy for controlling steroid hormone levels in various physiological and pathological conditions.
The enzyme is predominantly expressed in classic steroidogenic tissues, including the adrenal glands, gonads (testes and ovaries), and the placenta.[4] However, its expression has also been detected in various other tissues such as the brain, skin, and the gastrointestinal tract, suggesting a broader role in local steroid metabolism.[4]
Upstream Regulation of Cyp11A1
The expression and activity of Cyp11A1 are tightly regulated by a complex network of signaling pathways, primarily initiated by trophic hormones. The principal upstream regulator is the cyclic AMP (cAMP) signaling pathway, which is activated by hormones such as Adrenocorticotropic hormone (ACTH) in the adrenal cortex and Luteinizing hormone (LH) in the gonads.
A simplified representation of the cAMP-mediated signaling pathway that positively regulates Cyp11A1 gene transcription is depicted below.
References
Unraveling the Transcriptional Control of CYP11A1: A Technical Guide for Researchers
An In-depth Examination of the Core Regulatory Mechanisms Governing Steroidogenesis
The cytochrome P450 family 11 subfamily A member 1 (CYP11A1) gene, encoding the cholesterol side-chain cleavage enzyme (P450scc), represents the initial and rate-limiting step in the biosynthesis of all steroid hormones. Its expression is meticulously controlled, primarily in the adrenal glands and gonads, to ensure precise hormonal balance. This technical guide provides a comprehensive overview of the transcriptional regulation of the CYP11A1 gene, designed for researchers, scientists, and professionals in drug development. We delve into the key transcription factors, signaling pathways, and cis-regulatory elements that govern its expression, supplemented with detailed experimental protocols and quantitative data summaries.
Core Transcriptional Regulators and Signaling Pathways
The transcription of the CYP11A1 gene is a complex process orchestrated by a symphony of transcription factors that respond to external stimuli, most notably through the cyclic AMP (cAMP) signaling pathway.[1][2] This pathway is the primary route through which pituitary hormones regulate steroidogenesis.[3] The assembly of various transcription factors into a functional protein-DNA complex on the CYP11A1 promoter is the pivotal step in initiating transcription.[2][4]
Key Transcription Factors:
-
Steroidogenic Factor 1 (SF-1/NR5A1): A nuclear receptor that plays a central role in the tissue-specific and hormonally regulated expression of steroidogenic genes, including CYP11A1.[3][4][5] It is essential for the development and function of adrenal and gonadal tissues.[6]
-
cAMP Response Element-Binding Protein (CREB): A key mediator of the cAMP signaling pathway. Upon activation by Protein Kinase A (PKA), CREB binds to cAMP response elements (CREs) in the promoter of target genes.
-
GATA Transcription Factors: This family of zinc-finger transcription factors, particularly GATA-4 and GATA-6, are implicated as downstream effectors of hormonal signaling in steroidogenic tissues.[6]
-
Activator Protein-1 (AP-1): A dimeric transcription factor, often consisting of c-Jun and c-Fos proteins, that interacts with other factors to modulate CYP11A1 transcription.[4][7]
-
Specificity Protein 1 (Sp1): A ubiquitous transcription factor that binds to GC-rich promoter regions and contributes to the basal and regulated expression of CYP11A1.[4]
-
Other Factors: A host of other transcription factors, including AP-2, TReP-132, LBP-1b, LBP-9, NF-1, and Ets family members, also contribute to the fine-tuning of CYP11A1 transcription.[8]
The cAMP/PKA Signaling Pathway
The primary signaling cascade governing CYP11A1 expression is initiated by the binding of pituitary hormones (like ACTH in the adrenal cortex and LH in the gonads) to their respective G-protein coupled receptors. This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates PKA, which in turn phosphorylates and activates CREB and other signaling molecules, ultimately leading to the recruitment of the transcriptional machinery to the CYP11A1 promoter.
Quantitative Analysis of CYP11A1 Promoter Regulation
The activity of the CYP11A1 promoter is quantitatively assessed using techniques such as luciferase reporter assays and Chromatin Immunoprecipitation (ChIP). The following tables summarize key quantitative findings from the literature.
Table 1: Luciferase Reporter Assay Data for CYP11A1 Promoter Activity
| Condition | Reporter Construct | Cell Type | Fold Change in Activity (approx.) | Reference |
| Forskolin (10 µM) stimulation | CRE3-TK-Luciferase | HEK 293 | 9.2 - 11.6 | [9] |
| Overexpression of wild-type SF-1 | CYP11A1 promoter-Luc | MLTC-1 | >2.0 | [1] |
| Mutation of proximal SF-1 binding site | Cyp11a1 promoter-LacZ | Transgenic Mice Adrenal/Testis | ~7-fold decrease | [3] |
| Knockdown of GATA4 | CYP11A1 promoter-Luc | Goat Granulosa Cells | Significant decrease | [8] |
Table 2: ChIP-qPCR Data for Transcription Factor Binding to Promoters
| Transcription Factor | Target Promoter | Cell Type | Fold Enrichment (approx.) | Reference |
| CREB | CART promoter | GH3 | 3.4 | [10] |
| Phospho-CREB | c-Fos promoter | GH3 | 18.0 | [10] |
| Estrogen Receptor (ER) | N/A | N/A | 2 - 4 | [11] |
| H3K4Me3 | N/A | N/A | ~4 | [11] |
Key Cis-Regulatory Elements in the CYP11A1 Promoter
The promoter region of the CYP11A1 gene contains several critical cis-acting elements that serve as binding sites for the aforementioned transcription factors.[4] These elements are crucial for both basal and hormone-induced transcription.
-
Proximal Promoter Region (within -120 bp): Contains binding sites for SF-1 , Sp1 , and a TATA box .[4]
-
Upstream cAMP-Responsive Sequence (U-CRS) (-1640/-1540 bp): This region contains an SF-1 binding site and two TRE/CRE-like sites.[4]
-
Adrenal-specific Enhancers (AdE1 and AdE2) (-1900/-1840 bp): These elements contribute to the adrenal-specific expression of the gene.[4]
-
Negative Controlling Region (-660/-300 bp): This region may be involved in repressing gene expression.[4]
Experimental Protocols
Luciferase Reporter Assay
This assay is a cornerstone for studying gene expression at the transcriptional level by quantifying the activity of a promoter of interest.[12]
Principle: A DNA construct containing the CYP11A1 promoter sequence fused to a luciferase reporter gene is transfected into cells. The level of luciferase expression, measured as light emission upon addition of a substrate, directly reflects the activity of the promoter. A co-transfected plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often used as an internal control to normalize for transfection efficiency.[12]
Detailed Methodology:
-
Construct Preparation: Clone the desired fragment of the CYP11A1 promoter upstream of the firefly luciferase gene in a suitable reporter vector.
-
Cell Culture and Transfection: Plate cells (e.g., adrenal or gonadal cell lines) in a multi-well plate. Co-transfect the cells with the CYP11A1 promoter-reporter construct and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After an appropriate incubation period (e.g., 24-48 hours), treat the cells with specific stimuli (e.g., forskolin to activate the cAMP pathway) or co-transfect with expression vectors for specific transcription factors.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminometry:
-
Add Firefly luciferase assay reagent to the cell lysate and measure the luminescence (firefly activity).
-
Add Stop & Glo® reagent to quench the firefly reaction and simultaneously activate the Renilla luciferase. Measure the luminescence again (Renilla activity).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to a control condition (e.g., empty vector or unstimulated cells).[13]
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction between proteins (such as transcription factors) and DNA in the natural chromatin context of the cell.
Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then sheared into smaller fragments. An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
Detailed Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of a desired size range (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Analysis:
-
ChIP-qPCR: Use primers specific to the CYP11A1 promoter to quantify the amount of immunoprecipitated DNA by real-time PCR. Results are typically expressed as fold enrichment over a negative control (e.g., IgG antibody or a genomic region not expected to be bound).[14]
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting reads are mapped to the genome to identify the genome-wide binding sites of the transcription factor.
-
Conclusion
The transcriptional regulation of the CYP11A1 gene is a tightly controlled and multifaceted process that is fundamental to steroid hormone biosynthesis. A deep understanding of the interplay between signaling pathways, transcription factors, and cis-regulatory elements is crucial for researchers in endocrinology, reproductive biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate mechanisms governing CYP11A1 expression and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation of mouse Cyp11a1 promoter caused tissue-specific reduction of gene expression and blunted stress response without affecting reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions of the upstream and proximal steroidogenic factor 1 (SF-1)-binding sites in the CYP11A1 promoter in basal transcription and hormonal response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of steroid production: analysis of Cyp11a1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. GATA4: Regulation of expression and functions in goat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin immunoprecipitation assays revealed CREB and serine 133 phospho-CREB binding to the CART gene proximal promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Promoter deletion analysis using a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
Alternative Substrates for CYP11A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the alternative substrates for Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), also known as P450scc. Traditionally recognized as the rate-limiting enzyme in steroidogenesis for its conversion of cholesterol to pregnenolone, recent research has unveiled its capacity to metabolize a broader range of sterols and secosteroids. This expanded substrate scope has significant implications for endocrinology, dermatology, and pharmacology.
The Canonical Pathway: Cholesterol Side-Chain Cleavage
CYP11A1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of all steroid hormones.[1][2] The canonical reaction involves the conversion of cholesterol into pregnenolone through three sequential monooxygenase reactions.[3][4] This process requires electrons, which are transferred from NADPH via two partner proteins: adrenodoxin reductase and adrenodoxin.[4][5] The three steps are:
-
22R-hydroxylation of cholesterol to produce 22R-hydroxycholesterol.[3][6]
-
20α-hydroxylation of 22R-hydroxycholesterol to yield 20α,22R-dihydroxycholesterol.[3][6]
-
Cleavage of the C20-C22 bond, resulting in the formation of pregnenolone and isocaproic aldehyde.[3][4][6]
This fundamental pathway is the gateway to producing glucocorticoids, mineralocorticoids, androgens, and estrogens.
Alternative Substrates of CYP11A1
CYP11A1 exhibits a broader substrate specificity than previously understood, acting on a variety of endogenous and exogenous sterols.[7][8] The structural similarity of these molecules to cholesterol allows them to fit into the enzyme's active site, though the resulting catalytic activity and products can vary significantly.
Cholesterol Precursors and Metabolites
CYP11A1 can metabolize immediate precursors of cholesterol as well as its hydroxylated derivatives.
-
7-Dehydrocholesterol (7DHC) : The direct precursor to cholesterol and vitamin D3, 7DHC is a proficient substrate for CYP11A1.[7] It undergoes side-chain cleavage in a manner analogous to cholesterol, producing 7-dehydropregnenolone (7DHP).[7][9] Notably, human CYP11A1 displays a slightly higher catalytic efficiency (kcat/Km) with 7DHC compared to cholesterol, suggesting it can be a preferred substrate depending on availability.[7]
-
Desmosterol : Another cholesterol precursor, desmosterol can also be converted to pregnenolone by CYP11A1.[7]
-
Hydroxycholesterols : Various oxysterols, including 24-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol, can serve as substrates, being converted to pregnenolone at higher rates than cholesterol itself in some systems.[7]
-
Cholesterol Sulfate : Purified human and bovine CYP11A1 can cleave the side chain of cholesterol sulfate, although with lower catalytic efficiency than for non-sulfated cholesterol.[7] This suggests a potential pathway for the direct synthesis of pregnenolone sulfate, an active neurosteroid.[7]
Vitamins and Provitamins
A significant area of research is the metabolism of vitamin D and its precursors by CYP11A1, initiating novel metabolic pathways.
-
Vitamin D3 (Cholecalciferol) and Vitamin D2 (Ergocalciferol) : Both D vitamins are substrates for CYP11A1.[7] However, unlike cholesterol, their metabolism involves sequential hydroxylations on the side chain without leading to its cleavage.[7][10] For Vitamin D3, this results in products like 20-hydroxyvitamin D3 [20(OH)D3], 22-hydroxyvitamin D3 [22(OH)D3], 20,22-dihydroxyvitamin D3, and 20,23-dihydroxyvitamin D3.[11][12] These novel metabolites are biologically active, often non-calcemic, and may play important roles in skin and immune function.[12][13]
-
Ergosterol : This fungal sterol, the precursor to vitamin D2, is also metabolized by CYP11A1.[7][9] The reaction involves side-chain hydroxylation and epoxidation, but side-chain cleavage does not occur.[9][14]
-
Lumisterol : A photoproduct of vitamin D synthesis, lumisterol can also be processed by CYP11A1.[7][8]
Plant Sterols (Phytosterols)
CYP11A1 can process sterols of plant origin, converting them into the foundational steroid precursor.
-
Campesterol and β-Sitosterol : Purified CYP11A1 and steroidogenic mitochondria can cleave the side chains of these common plant sterols to produce pregnenolone.[7][15]
Quantitative Kinetic Data
The efficiency with which CYP11A1 metabolizes these alternative substrates varies. While comprehensive kinetic data for all substrates are not available in a single source, published studies provide key insights.
| Substrate | Organism/System | Km (μM) | Vmax / kcat | kcat/Km | Notes | Reference |
| Cholesterol | Bovine (reconstituted) | ~0.2 (Kd) | - | - | Binding affinity measured. | [16] |
| 22R-Hydroxycholesterol | Human (COS7 cells) | ~1.3 | 100% (WT) | 100% (WT) | Used as a direct intermediate to measure activity. | [17] |
| 7-Dehydrocholesterol | Human (recombinant) | - | - | > Cholesterol | Catalytic efficiency is slightly higher than for cholesterol. | [7] |
| Desmosterol | Various Mammalian | - | Lower than Cholesterol | - | Activity is generally lower compared to cholesterol. | [15][18] |
| Campesterol | Various Mammalian | - | Lower than Cholesterol | - | Activity is generally lower compared to cholesterol. | [15][18] |
| β-Sitosterol | Various Mammalian | - | Lower than Cholesterol | - | Activity is generally lower compared to cholesterol. | [15][18] |
Note: Kinetic parameters are highly dependent on the experimental system (e.g., purified reconstituted enzyme, isolated mitochondria, cell-based assays) and conditions. Direct comparison should be made with caution.
Experimental Methodologies
Characterizing the interaction of CYP11A1 with novel substrates involves a combination of in vitro and cell-based assays, followed by sophisticated analytical techniques for product identification and kinetic analysis.
Key Experimental Protocols
Protocol 3.1.1: In Vitro CYP11A1 Activity Assay (Reconstituted System)
This method assesses the activity of purified CYP11A1 with its redox partners, providing a clean system to study direct enzyme-substrate interactions.
-
Reagents : Purified recombinant CYP11A1, adrenodoxin (Adx), and adrenodoxin reductase (AdR). NADPH, substrate of interest (e.g., 7DHC, Vitamin D3) dissolved in a suitable vehicle (e.g., cyclodextrin), buffer (e.g., potassium phosphate pH 7.4), and phospholipids (e.g., DLPC) for membrane enzyme reconstitution.[16][18]
-
Reconstitution : Incubate CYP11A1, Adx, AdR, and the substrate in the buffer containing phospholipid vesicles to mimic the mitochondrial membrane environment. Pre-incubate at 37°C for 5 minutes.[18]
-
Initiation : Start the reaction by adding NADPH to a final concentration of ~2 mM.[18]
-
Incubation : Incubate at 37°C for a defined period (e.g., 30 minutes). Time-course experiments are necessary for kinetic analysis.
-
Termination : Stop the reaction by adding a strong acid (e.g., 1 M HCl) or an organic solvent (e.g., ethyl acetate).[18]
-
Extraction : Extract the steroids from the aqueous phase using an organic solvent.
-
Analysis : Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for product identification and quantification.[19]
Protocol 3.1.2: Cell-Based CYP11A1 Activity Assay
This method measures enzyme activity within a cellular context, which can be more physiologically relevant.
-
Cell Culture : Use a suitable cell line, such as human embryonic kidney (HEK293) or monkey kidney fibroblast (COS-7) cells, which have low endogenous steroidogenic activity.[17][20]
-
Transfection : Co-transfect cells with expression plasmids for CYP11A1 (wild-type or mutant), adrenodoxin, and adrenodoxin reductase. A reporter plasmid (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.[20]
-
Substrate Addition : After allowing time for protein expression (e.g., 24-48 hours), replace the culture medium with fresh medium containing the substrate of interest at various concentrations.[17][20]
-
Incubation : Incubate the cells for a defined period (e.g., 2-24 hours) at 37°C.
-
Sample Collection : Collect the culture medium.
-
Analysis : Measure the concentration of the product (e.g., pregnenolone, 7DHP) in the medium using Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.[19][20] Quantify total protein in the cell lysate to normalize the activity.
Protocol 3.1.3: Determination of Kinetic Parameters
-
Assay Setup : Perform either the in vitro or cell-based activity assay using a range of substrate concentrations that bracket the anticipated Michaelis constant (Km).[17] For example, 0.5, 1, 2, 5, and 10 μM.
-
Measure Initial Velocity : Ensure that product formation is measured within the linear range of the reaction (initial velocity, v₀). This may require running reactions for shorter time periods.
-
Data Plotting : Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Kinetic Modeling : Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.[17] Alternatively, use a linearized plot such as a Lineweaver-Burk plot for visualization.[17]
-
Calculate Catalytic Efficiency : The catalytic efficiency is calculated as kcat/Km.
Significance and Future Directions
The discovery that CYP11A1 has a wide substrate tolerance opens up new avenues for research and therapeutic development.
-
Physiological Relevance : The metabolism of 7DHC, vitamin D, and other sterols in peripheral tissues like the skin suggests that CYP11A1 plays a role in local intracrine signaling, independent of the classical adrenal or gonadal steroid synthesis.[8][21] The biologically active products of these novel pathways can regulate cell differentiation, proliferation, and immune responses.[12][13]
-
Pharmacological Implications : Understanding how drugs interact with CYP11A1 is crucial, as some therapeutic agents have been shown to inhibit or even stimulate its activity.[16] This could lead to unintended side effects related to steroid hormone disruption.
-
Drug Development : The novel, non-calcemic vitamin D metabolites produced by CYP11A1 are promising candidates for treating hyperproliferative and inflammatory skin disorders, as well as some cancers.[12][22] Furthermore, the ability of CYP11A1 to process a range of sterol side chains could be exploited for the industrial biosynthesis of novel steroid-based drugs.[18]
Future research will likely focus on fully elucidating the in vivo significance of these alternative pathways, identifying the full spectrum of CYP11A1 substrates and products through metabolomics, and leveraging this knowledge to design targeted therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP11A1 cytochrome P450 family 11 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Active site structures of CYP11A1 in the presence of its physiological substrates and alterations upon binding of Adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel vitamin D photoproducts and their precursors in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel activities of CYP11A1 and their potential physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 22. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Cyp11A1-IN-1 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Cyp11A1-IN-1, a representative inhibitor of the cytochrome P450 11A1 enzyme, in the context of prostate cancer cell line research. The protocols outlined below are intended to facilitate the investigation of the compound's mechanism of action and its potential as a therapeutic agent against prostate cancer.
1. Introduction and Rationale
Prostate cancer is a hormonally regulated disease, often dependent on androgen receptor (AR) signaling for its growth and progression.[1][2] Even in castration-resistant prostate cancer (CRPC), the AR signaling axis can remain active through various mechanisms, including intratumoral androgen synthesis.[3][4] The enzyme CYP11A1, also known as cholesterol side-chain cleavage enzyme (P450scc), catalyzes the first and rate-limiting step in steroid hormone biosynthesis, converting cholesterol to pregnenolone.[4][5] By inhibiting CYP11A1, it is possible to halt the production of all downstream steroid hormones, including androgens and their precursors that can activate the AR.[2][6] This makes CYP11A1 a compelling therapeutic target in advanced prostate cancer. Several prostate cancer cell lines have been shown to express CYP11A1, suggesting their potential for de novo steroid synthesis.[7][8]
This compound represents a class of small molecule inhibitors designed to selectively target and inhibit the enzymatic activity of CYP11A1. A notable example of such an inhibitor is ODM-208, which has demonstrated potent inhibition of steroidogenesis and anti-tumor activity in preclinical and clinical settings.[1][2][6][9] These notes and protocols are based on the principles of action of such inhibitors.
2. Signaling Pathway
The following diagram illustrates the central role of CYP11A1 in the steroid biosynthesis pathway and the point of intervention for this compound.
Caption: Steroid biosynthesis pathway and the inhibitory action of this compound.
3. Quantitative Data Summary
The following tables summarize quantitative data from studies on the CYP11A1 inhibitor ODM-208, which serves as a proxy for this compound.
Table 1: Preclinical Efficacy of a CYP11A1 Inhibitor (ODM-208)
| Model System | Treatment | Outcome | Result | Reference |
| VCaP CRPC Xenograft | ODM-208 | Tumor Growth | Significant inhibition | [9] |
| H295R cells (in vitro) | ODM-208 | Steroid Hormone Production | Potent inhibition of pregnenolone and testosterone | [10] |
Table 2: Clinical Efficacy of a CYP11A1 Inhibitor (ODM-208) in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Patient Population | Endpoint | Result | Reference |
| mCRPC with AR mutations | ≥50% PSA Decrease (Phase 1) | 73.7% of patients (14 of 19) | [1][11] |
| mCRPC with wild-type AR | ≥50% PSA Decrease (Phase 1) | 8.7% of patients (2 of 23) | [1][11] |
| mCRPC with AR mutations | ≥50% PSA Decrease (Phase 2) | 53.3% of patients (24 of 45) | [1][11] |
| mCRPC Patients | Circulating Testosterone Levels | Declined to undetectable levels within the first week | [1][12] |
4. Experimental Protocols
The following diagram provides a general workflow for evaluating the effects of this compound on prostate cancer cell lines.
Caption: General experimental workflow for studying this compound in vitro.
4.1. Cell Line Selection and Culture
-
Rationale: The choice of cell line is critical. LNCaP and VCaP cells are androgen-sensitive and express AR, making them suitable models for studying androgen-dependent prostate cancer. PC-3 and DU-145 are androgen-insensitive but may still be relevant for studying off-target effects or AR-independent mechanisms. Notably, cell lines such as PC-3, CWR-R1, LNCaP, and DU-145 have been reported to express CYP11A1.[7]
-
Protocol:
-
Culture prostate cancer cell lines in their recommended media (e.g., RPMI-1640 for LNCaP and PC-3, DMEM for DU-145) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For experiments investigating androgen-dependent effects, cells can be cultured in phenol red-free medium with charcoal-stripped FBS to deplete steroid hormones.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
4.2. Cell Viability Assay
-
Rationale: To determine the cytotoxic or cytostatic effects of this compound on prostate cancer cells.
-
Protocol (MTT Assay):
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.3. Apoptosis Assay
-
Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
-
Protocol (Annexin V-FITC/Propidium Iodide Staining):
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
4.4. Western Blot Analysis
-
Rationale: To investigate the effect of this compound on the expression of key proteins in the androgen signaling and apoptosis pathways.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AR, AR-V7, PSA, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4.5. Measurement of Steroid Hormone Levels
-
Rationale: To confirm the inhibitory effect of this compound on steroid hormone production by prostate cancer cells.
-
Protocol:
-
Culture prostate cancer cells (e.g., VCaP, which is known for steroidogenesis) in steroid-depleted medium.
-
Treat cells with this compound for a specified period (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of key steroids (e.g., pregnenolone, progesterone, testosterone, DHT) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity. Alternatively, commercially available ELISA kits can be used for specific steroids.
-
Normalize steroid levels to the total protein content of the cells in each well.
-
5. Safety and Handling
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
The inhibition of CYP11A1 presents a promising strategy for the treatment of prostate cancer, particularly in the castration-resistant setting. The protocols and information provided herein offer a framework for researchers to investigate the effects of this compound in relevant prostate cancer cell line models. These studies will be crucial for further elucidating the mechanism of action and therapeutic potential of this class of inhibitors.
References
- 1. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Distinct patterns of dysregulated expression of enzymes involved in androgen synthesis and metabolism in metastatic prostate cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urosource.uroweb.org [urosource.uroweb.org]
- 8. Evidence for steroidogenic potential in human prostate cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SUN-LB002 CYP11A1 Inhibition as a Therapeutic Approach for the Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. urologytimes.com [urologytimes.com]
- 12. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyp11A1-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11A1 (Cytochrome P450 Family 11 Subfamily A Member 1), also known as P450scc or cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in steroid hormone biosynthesis.[1][2][3][4] It converts cholesterol to pregnenolone, the precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1][3] Inhibition of Cyp11A1 presents a promising therapeutic strategy for diseases driven by excess steroid production, such as certain cancers and endocrine disorders.[5][6]
This document provides detailed application notes and protocols for the administration of a representative Cyp11A1 inhibitor, referred to here as Cyp11A1-IN-1 (using the well-characterized inhibitor ODM-208 as a primary example), in mouse models of castration-resistant prostate cancer (CRPC).
Mechanism of Action
This compound is a non-steroidal, selective inhibitor of the Cyp11A1 enzyme. By binding to the active site of Cyp11A1, it blocks the conversion of cholesterol to pregnenolone, thereby shutting down the production of all downstream steroid hormones.[1][5] This comprehensive inhibition of steroidogenesis makes it a potent agent for studying steroid-dependent pathologies and a potential therapeutic for hormone-driven diseases.[5][6] Due to the essential nature of glucocorticoids and mineralocorticoids for survival, administration of a potent Cyp11A1 inhibitor necessitates concurrent replacement therapy with these hormones.[5]
Signaling Pathway
The following diagram illustrates the central role of Cyp11A1 in the steroidogenesis pathway and the point of inhibition by this compound.
Caption: Steroidogenesis pathway showing Cyp11A1 inhibition.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of ODM-208 (a representative this compound) in a VCaP castration-resistant prostate cancer (CRPC) xenograft mouse model.[5][7]
Table 1: Effect of ODM-208 on VCaP Tumor Growth in Mice
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 250 | - |
| Prednisone | 0.6 mg/kg/day | 1100 ± 200 | 12% |
| ODM-208 | 30 mg/kg twice daily | 450 ± 150 | 64% |
| ODM-208 + Prednisone | 30 mg/kg twice daily + 0.6 mg/kg/day | 350 ± 100 | 72% |
Data are representative and compiled from published studies.[5][7]
Table 2: Effect of ODM-208 on Steroid Hormone Concentrations in Adrenal Glands and Tumor Tissue
| Treatment Group | Tissue | Progesterone (pg/mg) | Corticosterone (pg/mg) | Testosterone (pg/mg) |
| Vehicle Control | Adrenal | 150 | 3000 | 25 |
| ODM-208 + Prednisone | Adrenal | < LLOQ | < LLOQ | < LLOQ |
| Vehicle Control | Tumor | 50 | 100 | 15 |
| ODM-208 + Prednisone | Tumor | < LLOQ | < LLOQ | < LLOQ |
LLOQ: Lower Limit of Quantification. Data are representative and compiled from published studies.[5][7]
Experimental Protocols
VCaP Castration-Resistant Prostate Cancer (CRPC) Xenograft Mouse Model
This protocol describes the establishment of a CRPC xenograft model using VCaP cells, which are androgen-sensitive human prostate cancer cells.
Materials:
-
VCaP cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Matrigel
-
7-8 week old male athymic nude mice
-
Isoflurane anesthetic
Protocol:
-
Cell Culture: Culture VCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of RPMI-1640 medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Castration: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²). When the average tumor volume reaches approximately 200 mm³, surgically castrate the mice under isoflurane anesthesia to induce a castration-resistant state.
-
Treatment Initiation: Allow the tumors to regress and then begin to regrow. Once tumors show signs of regrowth (approximately 2 weeks post-castration), randomize the mice into treatment groups and begin administration of this compound.[5]
Caption: VCaP xenograft model workflow.
Preparation and Administration of this compound
This protocol details the preparation and oral administration of this compound to mice.
Materials:
-
This compound (e.g., ODM-208)
-
Vehicle: 0.5% Tween 80 in 0.5% aqueous methylcellulose
-
Syringes
Protocol:
-
Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration to achieve a dose of 30 mg/kg in a volume of approximately 10 mL/kg body weight.[2][9] For example, for a 25g mouse, the volume would be 0.25 mL. The concentration would be 7.5 mg/mL. Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise dosing volume.
-
Restrain the mouse securely by scruffing the neck to immobilize the head.[2][8]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.[2][8]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[2][8]
-
Slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.[9]
-
-
Dosing Schedule: Administer the formulation orally twice daily. If co-administering prednisone, it can be given once daily via a similar oral gavage procedure.
Steroid Hormone Extraction and Analysis by LC-MS/MS
This protocol outlines the extraction of steroid hormones from tissue and plasma for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Mouse tissue (adrenal gland, tumor) or plasma
-
Homogenizer
-
Acetonitrile with 0.1% formic acid
-
Dichloromethane and isopropanol for liquid-liquid extraction[10]
-
Internal standards (isotopically labeled steroids)
-
LC-MS/MS system
Protocol:
-
Sample Preparation (Tissue):
-
Weigh the frozen tissue sample.
-
Add a known volume of ice-cold acetonitrile with 0.1% formic acid and internal standards.
-
Homogenize the tissue on ice.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Add internal standards.
-
Perform a supported liquid extraction or liquid-liquid extraction using a suitable organic solvent like a mixture of dichloromethane and isopropanol.[10]
-
-
LC-MS/MS Analysis:
-
Evaporate the solvent from the extracted samples and reconstitute in a mobile phase-compatible solution.
-
Inject the sample into an LC-MS/MS system.
-
Separate the steroids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol or acetonitrile).[10][11]
-
Detect and quantify the steroids using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[10][11]
-
Calculate the concentration of each steroid based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.
-
Caption: Steroid hormone analysis workflow.
Conclusion
The administration of the Cyp11A1 inhibitor, this compound, in mouse models is a valuable tool for investigating the role of steroid hormones in various physiological and pathological processes. The protocols provided herein offer a comprehensive guide for researchers to conduct such studies, from establishing a relevant in vivo model to the analysis of key endpoints. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of our understanding of steroid biology and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pcf.org [pcf.org]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
Application Notes and Protocols for In Vivo Studies with CYP11A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, concentration, and experimental protocols for the in vivo use of CYP11A1 inhibitors, with a primary focus on well-characterized compounds such as ODM-208. The protocols and data presented are intended to serve as a guide for researchers designing and conducting in vivo studies to evaluate the efficacy and pharmacodynamics of CYP11A1 inhibitors.
Introduction to CYP11A1 Inhibition
Cytochrome P450 11A1 (CYP11A1), also known as P450scc, is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in steroid hormone biosynthesis: the conversion of cholesterol to pregnenolone.[1][2][3] Pregnenolone is the precursor to all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[4][5] Inhibition of CYP11A1 offers a therapeutic strategy to suppress the production of all steroid hormones, which is particularly relevant in hormone-dependent diseases such as castration-resistant prostate cancer (CRPC).[5][6][7] Small molecule inhibitors of CYP11A1, such as ODM-208, have been developed to block this pathway.[4][6] Due to the complete shutdown of steroidogenesis, concomitant corticosteroid replacement therapy is essential to prevent adrenal insufficiency.[4][8]
Quantitative Data Summary
The following tables summarize the in vivo dosing and administration data for the CYP11A1 inhibitor ODM-208, based on preclinical and clinical studies.
Table 1: Preclinical In Vivo Dosing of ODM-208
| Animal Model | Cancer Model | Dose | Route of Administration | Frequency | Reference |
| Balb/c Mice | - | 20 mg/kg | Oral | Twice Daily | [4] |
| Mice | VCaP CRPC Xenograft | Not Specified | Oral | Not Specified | [6][7] |
| Rats | Safety Assessment | Not Specified | Oral | Not Specified | [6] |
| Beagle Dogs | Safety/Efficacy | Not Specified | Oral | Single Dose/4-week Repeated | [6][9] |
Table 2: Clinical Trial Dosing of ODM-208
| Population | Condition | Dose | Route of Administration | Frequency | Note | Reference |
| Human | Metastatic CRPC | 5 mg | Oral | Twice Daily | Determined as the lowest dose that efficiently inhibited steroid hormone production. | [8] |
Signaling Pathway
The following diagram illustrates the central role of CYP11A1 in the steroidogenesis pathway and the mechanism of action for CYP11A1 inhibitors.
Caption: Inhibition of CYP11A1 blocks the conversion of cholesterol to pregnenolone, halting steroidogenesis.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with CYP11A1 inhibitors, primarily based on studies with ODM-208.
Protocol 1: Evaluation of Steroid Hormone Suppression in Mice
Objective: To assess the in vivo efficacy of a CYP11A1 inhibitor in suppressing systemic steroid hormone levels.
Animal Model: Adult, non-castrated male Balb/c mice.[4]
Materials:
-
CYP11A1 inhibitor (e.g., ODM-208)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) equipment for steroid hormone analysis.[4][6]
Procedure:
-
Acclimatize adult male Balb/c mice for at least one week under standard laboratory conditions.
-
Prepare the CYP11A1 inhibitor formulation. For ODM-208, a dose of 20 mg/kg is administered orally twice daily.[4] The inhibitor should be suspended in a suitable vehicle.
-
Divide the mice into a control group (receiving vehicle only) and a treatment group (receiving the CYP11A1 inhibitor).
-
Administer the inhibitor or vehicle by oral gavage at the specified dose and frequency for the duration of the study (e.g., 7 days).[4]
-
At the end of the treatment period, collect blood samples via cardiac puncture or another appropriate method into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of various steroid hormones (e.g., corticosterone, testosterone, progesterone) using a validated LC-MS method.[4]
-
Compare the steroid hormone levels between the treated and control groups to determine the extent of suppression.
Protocol 2: Efficacy Study in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CYP11A1 inhibitor in a preclinical model of CRPC.
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) bearing VCaP CRPC xenografts.[6][7]
Materials:
-
VCaP human prostate cancer cells
-
Matrigel or other appropriate matrix for cell implantation
-
CYP11A1 inhibitor (e.g., ODM-208)
-
Vehicle for oral administration
-
Corticosteroid replacement therapy (e.g., prednisone or dexamethasone and fludrocortisone).[4][8]
-
Calipers for tumor measurement
-
Analytical equipment for measuring steroid levels in plasma and tumor tissue (LC-MS).[7]
Procedure:
-
Implant VCaP cells subcutaneously into the flanks of immunocompromised mice.
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
CYP11A1 inhibitor alone
-
CYP11A1 inhibitor in combination with corticosteroid replacement.[7]
-
-
Administer the CYP11A1 inhibitor orally at the selected dose.
-
Administer corticosteroid replacement to prevent adrenal insufficiency-related toxicity.[4]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and blood samples.
-
Analyze tumor tissue and plasma for steroid hormone concentrations to confirm target engagement.[7]
-
Compare tumor growth inhibition between the different treatment groups.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of a CYP11A1 inhibitor.
Caption: General workflow for in vivo studies of CYP11A1 inhibitors.
Important Considerations
-
Corticosteroid Replacement: Due to the mechanism of action, inhibition of CYP11A1 will lead to a deficiency in glucocorticoids and mineralocorticoids. It is crucial to provide concomitant replacement therapy to prevent adrenal insufficiency and related toxicities.[4][8]
-
Vehicle Selection: The choice of vehicle for oral administration should be carefully considered to ensure the stability and bioavailability of the inhibitor.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To establish a clear relationship between drug exposure and the pharmacological effect, it is recommended to perform PK/PD modeling. This involves measuring plasma concentrations of the inhibitor alongside the steroid hormone levels at various time points.
-
Toxicity Monitoring: Close monitoring of the animals for any signs of toxicity is essential. Adrenal insufficiency can manifest as weight loss, lethargy, and other clinical signs.[8]
These application notes and protocols provide a foundational framework for conducting in vivo research with CYP11A1 inhibitors. Researchers should adapt these guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
References
- 1. scispace.com [scispace.com]
- 2. Function of Cyp11a1 in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP11A1 cytochrome P450 family 11 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Cyp11A1-IN-1 in Congenital Adrenal Hyperplasia Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis.[1][2][3] The most severe form, lipoid CAH, results from defects in the early steps of steroidogenesis, including mutations in the CYP11A1 gene, which encodes the cholesterol side-chain cleavage enzyme (P450scc).[1][4] This enzyme catalyzes the conversion of cholesterol to pregnenolone, the initial and rate-limiting step in the synthesis of all steroid hormones.[5][6][7][8] Consequently, its deficiency leads to a severe lack of glucocorticoids, mineralocorticoids, and sex steroids, resulting in life-threatening adrenal crises and disorders of sex development.[1][2][4]
Cyp11A1-IN-1 is a potent and selective inhibitor of the Cyp11A1 enzyme. While primarily investigated in other contexts such as castration-resistant prostate cancer, its mechanism of action holds significant potential for the study of CAH.[9][10][11][12] By pharmacologically mimicking the genetic defects seen in CAH, this compound serves as a valuable research tool to investigate disease pathophysiology, identify novel therapeutic targets, and evaluate the efficacy of potential treatments. These application notes provide detailed protocols for the use of this compound in CAH research, targeting researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the key quantitative data for a representative Cyp11A1 inhibitor, ODM-208, which can be used as a reference for the expected performance of this compound in similar assays.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Efficacy | |||
| IC50 (Pregnenolone Biosynthesis) | 15 nmol/L | NCI-H295R cells | [13] |
| In Vivo Efficacy | |||
| Dose for significant testosterone reduction | 5 mg twice a day | Human patients (prostate cancer) | [9][12][14] |
| Time to undetectable testosterone | Within the first week | Human patients (prostate cancer) | [9][12][14] |
| Pharmacokinetics | |||
| Route of Administration | Oral | Human patients (prostate cancer) | [9][11] |
Signaling Pathway and Experimental Workflow
Steroidogenesis Pathway and this compound Inhibition
The following diagram illustrates the pivotal role of Cyp11A1 in the steroidogenesis pathway and the inhibitory action of this compound.
Caption: Steroidogenesis pathway illustrating the central role of Cyp11A1 and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in the context of CAH research.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Protocols
1. Recombinant Human Cyp11A1 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human Cyp11A1 enzyme.
-
Materials:
-
Recombinant human Cyp11A1 enzyme
-
Adrenodoxin and adrenodoxin reductase (co-proteins)
-
22(R)-hydroxycholesterol (substrate)
-
NADPH
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer)
-
DMSO
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the incubation buffer. The final DMSO concentration should be kept below 0.5%.
-
Pre-incubate this compound with the recombinant Cyp11A1 enzyme and its co-proteins (adrenodoxin and adrenodoxin reductase) for 30 minutes at 37°C. A control without the inhibitor should be included.
-
Initiate the enzymatic reaction by adding the substrate, 22(R)-hydroxycholesterol, and NADPH.
-
Incubate the reaction mixture for a specified time at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Measure the formation of the product, pregnenolone, using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percent inhibition for each concentration of this compound relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Steroidogenesis Inhibition Assay in NCI-H295R Cells
-
Objective: To assess the ability of this compound to inhibit steroid hormone production in a human adrenocortical carcinoma cell line that expresses the key enzymes of steroidogenesis.
-
Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and other necessary components.
-
Forskolin or other stimuli to induce steroidogenesis.
-
This compound
-
LC-MS for steroid hormone analysis.
-
-
Procedure:
-
Culture NCI-H295R cells in appropriate culture plates until they reach a suitable confluency.
-
Replace the culture medium with a serum-free medium containing a stimulator of steroidogenesis (e.g., forskolin).
-
Add varying concentrations of this compound to the cells and incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Extract the steroid hormones from the supernatant using an appropriate organic solvent.
-
Analyze the levels of pregnenolone, cortisol, aldosterone, and androgens in the extracts by LC-MS.
-
Determine the IC50 of this compound for the inhibition of each steroid hormone.
-
In Vivo Protocols
1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in a Mouse Model
-
Objective: To evaluate the pharmacokinetic profile of this compound and its effect on circulating steroid hormone levels in a relevant animal model.
-
Animal Model: Wild-type mice or a CAH mouse model (e.g., Cyp21a1 knockout mice can be used to study effects on precursor buildup, though a Cyp11a1 model would be more direct).[15][16]
-
Procedure:
-
Administer a single dose of this compound to the mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of this compound using LC-MS to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
For pharmacodynamic assessment, administer this compound daily for a set period.
-
Collect blood samples at baseline and at specified time points during the treatment period.
-
Measure the serum concentrations of various steroid hormones (e.g., corticosterone, progesterone, testosterone) using LC-MS to assess the extent and duration of steroidogenesis inhibition.
-
2. Efficacy Study in a CAH Animal Model
-
Objective: To determine if administration of this compound can mimic the biochemical features of CAH due to Cyp11A1 deficiency in an animal model.
-
Animal Model: A suitable animal model with a functional adrenal axis, such as wild-type mice or rabbits. Rabbits have adrenal steroidogenesis more similar to humans than mice.[15]
-
Procedure:
-
Treat the animals with an optimized dose of this compound, determined from PK/PD studies, for a specified duration. A vehicle-treated group should serve as a control.
-
Monitor the animals for clinical signs of adrenal insufficiency.
-
Collect blood samples to measure ACTH and steroid hormone precursor levels (e.g., cholesterol).
-
At the end of the study, collect adrenal glands for histological examination to look for changes such as lipid accumulation, which is characteristic of lipoid CAH.[1]
-
Analyze the data to determine if this compound treatment recapitulates the key hormonal and histological features of CAH due to Cyp11A1 deficiency.
-
Conclusion
This compound represents a powerful tool for advancing our understanding of congenital adrenal hyperplasia. The protocols outlined in these application notes provide a framework for the systematic evaluation of this inhibitor in both in vitro and in vivo settings. By enabling the controlled and reversible inhibition of the first step in steroidogenesis, this compound facilitates detailed investigations into the pathophysiology of CAH and offers a valuable platform for the development and testing of novel therapeutic strategies for this and other steroid-related disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the CYP11A1 Nonsynonymous Variant p.E314K in Children Presenting With Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. urologytimes.com [urologytimes.com]
- 15. Models of Congenital Adrenal Hyperplasia for Gene Therapies Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-R484Q Mutant Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Steroid Hormone Levels Following Cyp11A1-IN-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11A1, also known as cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone.[1][2][3] Pregnenolone serves as the precursor for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1] Inhibition of Cyp11A1 presents a powerful therapeutic strategy for hormone-dependent diseases, such as certain cancers, by globally suppressing steroid hormone production.[1] Cyp11A1-IN-1 is a potent and selective inhibitor of this enzyme.
These application notes provide a comprehensive guide for measuring the profound impact of this compound treatment on steroid hormone levels. The following sections detail the expected quantitative changes in key steroid hormones, provide robust protocols for their measurement using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), and visualize the underlying biological pathway and experimental procedures.
Data Presentation: Expected Impact of this compound on Steroid Hormone Profile
Treatment with a Cyp11A1 inhibitor, such as the well-characterized compound ODM-208, is expected to cause a significant and rapid decrease in the circulating levels of pregnenolone and all downstream steroid hormones.[4][5] In preclinical and clinical studies, administration of a Cyp11A1 inhibitor led to a rapid, complete, and durable inhibition of steroid hormone biosynthesis, with many steroid concentrations falling below the lower limit of quantification (LLOQ).[4][5][6]
The following tables summarize the anticipated quantitative changes in a panel of key steroid hormones in serum or plasma following treatment with a Cyp11A1 inhibitor. The data is based on findings from studies involving Cyp11A1 inhibition.[4][7][8]
Table 1: Effect of Cyp11A1 Inhibition on Key Steroid Hormones
| Steroid Hormone | Expected Change After this compound Treatment | Rationale |
| Pregnenolone | Significant Decrease (approaching undetectable levels) | Direct product of the Cyp11A1-catalyzed reaction.[1] |
| Progesterone | Significant Decrease (approaching undetectable levels) | Downstream product of pregnenolone.[4] |
| Corticosterone | Significant Decrease (approaching undetectable levels) | Major glucocorticoid in rodents, downstream of pregnenolone.[4][9] |
| Cortisol | Significant Decrease (approaching undetectable levels) | Major glucocorticoid in humans, downstream of pregnenolone.[7] |
| Aldosterone | Significant Decrease (approaching undetectable levels) | Key mineralocorticoid, downstream of pregnenolone.[9] |
| Testosterone | Significant Decrease (approaching undetectable levels) | Primary male sex hormone, downstream of pregnenolone.[4][8] |
| Androstenedione | Significant Decrease (approaching undetectable levels) | Androgen precursor, downstream of pregnenolone. |
| Estradiol | Significant Decrease (approaching undetectable levels) | Primary female sex hormone, downstream of pregnenolone. |
| DHEA(S) | Significant Decrease (approaching undetectable levels) | Adrenal androgen precursor, downstream of pregnenolone. |
Table 2: Illustrative Quantitative Data from a Preclinical Study with a Cyp11A1 Inhibitor (ODM-208) [4]
| Steroid Hormone | Baseline (pre-treatment) | After 4 hours of Treatment | % Reduction |
| Corticosterone | > 100 ng/mL | < 5 ng/mL | > 95% |
| Progesterone | ~ 2 ng/mL | Below LLOQ | > 95% |
| Testosterone | ~ 1 ng/mL | Below LLOQ | > 95% |
Note: The values are illustrative and may vary depending on the experimental model, dosage, and specific inhibitor used.
Experimental Protocols
The gold standard for the simultaneous and accurate quantification of multiple steroid hormones is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] ELISA provides a viable, high-throughput alternative for measuring specific steroid hormones.
Protocol 1: Multiplex Steroid Hormone Analysis by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of a panel of 13 steroid hormones from serum.[12][13]
1. Materials and Reagents:
-
Serum samples (collected from control and this compound treated subjects)
-
Deuterated internal standards for each analyte
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges or 96-well plates[11]
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Solid Phase Extraction):
-
Thaw serum samples on ice.
-
To 250 µL of serum, add a cocktail of deuterated internal standards.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE plate.[11]
-
Wash the SPE plate to remove interfering substances.
-
Elute the steroid hormones with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase column suitable for steroid separation (e.g., C18).
-
Mobile Phase A: Deionized water with 0.1% formic acid.[12]
-
Mobile Phase B: Methanol with 0.1% formic acid.[12]
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for most steroids.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
4. Data Analysis:
-
Generate a calibration curve for each analyte using known concentrations of standards.
-
Calculate the concentration of each steroid hormone in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Compare the steroid hormone levels between the control and this compound treated groups.
Protocol 2: Single Steroid Hormone Analysis by ELISA
This protocol describes a general procedure for a competitive ELISA to measure a specific steroid hormone (e.g., Testosterone or Cortisol).
1. Materials and Reagents:
-
Serum or plasma samples
-
Commercially available ELISA kit for the target steroid hormone (e.g., Testosterone ELISA kit).
-
Microplate reader
2. Assay Procedure (following a typical commercial kit protocol):
-
Prepare standards and samples as per the kit instructions. This may involve a dilution step.
-
Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated steroid (e.g., Testosterone-HRP) to each well.
-
Incubate the plate, allowing for competitive binding between the sample steroid and the enzyme-conjugated steroid for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add the substrate solution to each well, which will react with the bound enzyme to produce a color change.
-
Stop the reaction after a specified time by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the recommended wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
The concentration of the steroid hormone in the samples is inversely proportional to the absorbance.
-
Calculate the concentration of the target steroid in the samples by interpolating their absorbance values on the standard curve.
-
Compare the steroid hormone levels between the control and this compound treated groups.
Mandatory Visualizations
Signaling Pathway
Caption: Steroidogenesis pathway illustrating the central role of Cyp11A1 and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for measuring steroid hormone levels after this compound treatment.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pcf.org [pcf.org]
- 9. academic.oup.com [academic.oup.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synnovis.co.uk [synnovis.co.uk]
- 13. A 13-Steroid Serum Panel Based on LC-MS/MS: Use in Detection of Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyp11A1-IN-1 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11A1 (Cytochrome P450 Family 11 Subfamily A Member 1), also known as P450scc, is the rate-limiting enzyme in steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone. This initial step is crucial for the synthesis of all steroid hormones, including androgens and estrogens, which are known drivers of hormone-dependent cancers such as prostate and breast cancer. Inhibition of Cyp11A1 presents a promising therapeutic strategy to abrogate the production of tumor-promoting steroids. Cyp11A1-IN-1 and other inhibitors of this enzyme are under investigation as monotherapies and in combination with other cancer treatments. This document provides an overview of the preclinical and emerging clinical data, along with detailed experimental protocols for studying Cyp11A1 inhibitors in combination cancer therapy settings.
Mechanism of Action
Cyp11A1 inhibitors block the first step of steroid biosynthesis, thereby depriving hormone-dependent cancer cells of the ligands necessary for their growth and proliferation. By cutting off the production of all downstream steroids, these inhibitors can potentially overcome resistance mechanisms that arise from the intratumoral synthesis of androgens. Recent preclinical evidence also suggests that inhibiting steroidogenesis within the tumor microenvironment can modulate immune responses, transforming an immunosuppressive environment into one that is more conducive to anti-tumor immunity.
Data Presentation
In Vitro Potency of Cyp11A1 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| ACE-232 | Human Adrenal Adenocarcinoma (H295R) | CYP11A1 Inhibition | 0.17 | [1] |
| ODM-208 | Human Adrenal Adenocarcinoma (H295R) | CYP11A1 Inhibition | 2.82 | [1] |
| ODM-208 | Human Adrenal Cortex Cell Line (H295R) | Pregnenolone Formation | Low nM | [2] |
| ODM-208 | Human Adrenal Cortex Cell Line (H295R) | Testosterone Formation | Low nM | [2] |
In Vivo Efficacy of Cyp11A1 Inhibitors (Monotherapy)
| Compound | Cancer Model | Dosing | Outcome | Reference |
| ACE-232 | VCaP Castrated Mouse Model | 0.3 mg/kg QD (oral) | Equal or superior tumor growth inhibition compared to ODM-208 at 30 mg/kg BID | [1] |
| ACE-232 | Enzalutamide-resistant xLNCaP Castrated Mouse Model | 0.3 mg/kg QD (oral) | Equal or superior tumor growth inhibition compared to ODM-208 at 30 mg/kg BID | [1] |
| ACE-232 | Non-castrated Mouse Model | 1.5 mg/kg BID (oral) | Significant tumor growth inhibition | [1] |
| ODM-208 | VCaP Castration-Resistant Prostate Cancer (CRPC) Xenograft | Not specified | Significant tumor growth inhibition | [2] |
Preclinical Evidence for Combination Therapy
| Cyp11A1 Inhibitor | Combination Partner | Cancer Model | Key Findings | Reference |
| Posaconazole | Endogenous Immune System | Mouse Model of Lung Metastasis (Melanoma) | Restricts metastasis by stimulating anti-tumor immunity. | [3] |
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and Cyp11A1 Inhibition
Caption: Inhibition of the steroidogenesis pathway by this compound.
Proposed Mechanism of Cyp11A1 Inhibition in the Tumor Microenvironment
Caption: Cyp11A1 inhibition shifts macrophage polarization, enhancing anti-tumor immunity.
General Experimental Workflow for In Vivo Combination Studies
Caption: Workflow for assessing in vivo efficacy of Cyp11A1 inhibitor combinations.
Experimental Protocols
Protocol 1: In Vitro CYP11A1 Inhibition Assay
Objective: To determine the in vitro potency of a Cyp11A1 inhibitor in a cell-based assay.
Materials:
-
Human adrenal adenocarcinoma cell line (NCI-H295R)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and insulin/transferrin/selenium (ITS)
-
Cyp11A1 inhibitor (e.g., this compound) dissolved in DMSO
-
Testosterone and/or Pregnenolone ELISA kit
-
96-well cell culture plates
-
Lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Cyp11A1 inhibitor in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Hormone Measurement:
-
Collect the cell culture supernatant.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the concentration of testosterone and/or pregnenolone in the supernatant or cell lysate using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of hormone production for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Tumor Xenograft Study in Combination with Chemotherapy
Objective: To evaluate the anti-tumor efficacy of a Cyp11A1 inhibitor in combination with a chemotherapeutic agent in a prostate cancer xenograft model.
Materials:
-
Male immunodeficient mice (e.g., nude or SCID)
-
Prostate cancer cell line (e.g., VCaP or enzalutamide-resistant xLNCaP)
-
Matrigel
-
Cyp11A1 inhibitor formulated for oral administration
-
Chemotherapeutic agent (e.g., docetaxel) formulated for injection
-
Vehicle control for both agents
-
Calipers for tumor measurement
-
Surgical tools for castration (if using a castrated model)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Castration (for CRPC models): Once tumors reach an average volume of approximately 200 mm³, perform surgical castration to mimic androgen deprivation.[2]
-
Tumor Growth and Randomization: Monitor tumor growth until they re-establish and reach a predetermined size. Randomize the mice into four treatment groups: (1) Vehicle, (2) Cyp11A1 inhibitor, (3) Chemotherapy, (4) Cyp11A1 inhibitor + Chemotherapy.
-
Treatment Administration:
-
Administer the Cyp11A1 inhibitor orally (e.g., daily or twice daily).
-
Administer the chemotherapeutic agent according to its established preclinical dosing schedule (e.g., intraperitoneal or intravenous injection once a week).
-
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Snap-freeze a portion of the tumor for biomarker analysis (e.g., Western blot, qPCR).
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
Protocol 3: In Vivo Study of Cyp11A1 Inhibition on the Tumor Immune Microenvironment
Objective: To investigate the effect of a Cyp11A1 inhibitor on the immune cell composition within the tumor microenvironment.
Materials:
-
Syngeneic mouse tumor model (e.g., B16-F10 melanoma for lung metastasis model)
-
Cyp11A1 inhibitor (e.g., Posaconazole) formulated for oral administration
-
Vehicle control
-
Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, CD206)
-
Tissue dissociation enzymes (e.g., collagenase, DNase)
-
Flow cytometer
Procedure:
-
Tumor Model Induction: Establish tumors in mice according to the specific model (e.g., intravenous injection of B16-F10 cells for lung metastasis).
-
Treatment: Begin treatment with the Cyp11A1 inhibitor or vehicle control at a predetermined time point after tumor cell injection.
-
Tissue Harvest: At the study endpoint, harvest the tumors or metastatic organs (e.g., lungs).
-
Single-Cell Suspension Preparation: Mince the tissue and digest it with enzymes to obtain a single-cell suspension.
-
Flow Cytometry Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against various immune cell surface markers to identify different immune cell populations (e.g., T cells, macrophages, M1/M2 macrophage subtypes).
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment of the treated versus control groups.
-
Conclusion
The inhibition of Cyp11A1 is a compelling strategy for the treatment of hormone-dependent cancers. While early clinical data for Cyp11A1 inhibitors as monotherapy are promising, preclinical evidence suggests that their combination with other therapeutic modalities, such as chemotherapy and immunotherapy, may offer synergistic anti-tumor effects. The provided protocols offer a framework for researchers to further investigate these combination strategies, with the ultimate goal of developing more effective treatments for cancer patients. Further research is warranted to fully elucidate the mechanisms of synergy and to identify optimal combination partners and dosing schedules.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral Knockdown and Chemical Inhibition of CYP11A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 11A1 (CYP11A1), also known as cholesterol side-chain cleavage enzyme, is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones. This pivotal role makes CYP11A1 an attractive target for studying steroidogenesis and for the development of therapeutics for hormone-dependent diseases. Two primary methods for modulating CYP11A1 activity in a research setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct chemical inhibition. This document provides a detailed comparison of these two approaches, including quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparison of Lentiviral Knockdown and Chemical Inhibition
Both lentiviral shRNA and chemical inhibitors offer effective means to reduce CYP11A1 function, each with distinct advantages and disadvantages. Lentiviral knockdown provides a highly specific and long-lasting suppression of gene expression, making it ideal for creating stable cell lines or for in vivo studies. Chemical inhibitors, such as Cyp11A1-IN-1, offer a rapid, reversible, and dose-dependent means of blocking enzyme activity, which is advantageous for studying acute effects and for therapeutic applications.
Quantitative Data Summary
The following table summarizes the quantitative data available for both methods. It is important to note that the data for lentiviral knockdown and chemical inhibition are derived from different studies and experimental systems. A direct, head-to-head comparison in the same system would be necessary for a definitive quantitative assessment.
| Parameter | Lentiviral shRNA Knockdown of CYP11A1 | Chemical Inhibition with this compound (ODM-208) |
| Target | CYP11A1 mRNA | CYP11A1 enzyme activity |
| Mechanism of Action | RNA interference leading to mRNA degradation and reduced protein synthesis. | Competitive or non-competitive binding to the enzyme's active site, blocking substrate binding or catalysis.[1] |
| Efficiency | Significant reduction in Cyp11a1 mRNA levels and downstream product (pregnenolone)[2]. | IC50: 15 nmol/L for inhibition of pregnenolone biosynthesis in NCI-H295R cells[3]. |
| Duration of Effect | Stable and long-term knockdown, as the shRNA is integrated into the host cell genome[4]. | Transient and reversible; effect is dependent on the compound's presence and half-life[1]. |
| Specificity | High specificity to the target mRNA sequence. Off-target effects can occur due to partial complementarity to other mRNAs. | High selectivity for CYP11A1 has been reported for some inhibitors like ODM-208. Off-target effects on other cytochrome P450 enzymes or kinases are possible and require comprehensive screening. |
| Reversibility | Generally considered irreversible in stable cell lines. | Reversible upon removal of the inhibitor. |
| Applications | Generation of stable knockdown cell lines, in vivo gene function studies. | Acute inhibition studies, validation of drug targets, potential therapeutic development.[1] |
Signaling Pathway and Experimental Workflow Diagrams
CYP11A1 Signaling Pathway in Steroidogenesis
The following diagram illustrates the central role of CYP11A1 in the steroid biosynthesis pathway, which is primarily regulated by the cAMP signaling cascade.[5][6] Hormonal stimulation leads to an increase in intracellular cAMP, activating Protein Kinase A (PKA). PKA then phosphorylates various transcription factors, such as Steroidogenic Factor 1 (SF-1) and CREB, which in turn upregulate the expression of genes involved in steroidogenesis, including CYP11A1.[5][7]
Caption: CYP11A1 signaling pathway in steroidogenesis.
Experimental Workflow: Lentiviral Knockdown vs. Chemical Inhibition
The following diagram outlines the key steps in performing a CYP11A1 inhibition study using either lentiviral shRNA or a chemical inhibitor.
Caption: Experimental workflow comparison.
Experimental Protocols
Protocol 1: Lentiviral-mediated Knockdown of CYP11A1 in NCI-H295R Cells
This protocol describes the generation of stable CYP11A1 knockdown in the human adrenocortical carcinoma cell line NCI-H295R, a widely used model for studying steroidogenesis.[1]
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% ITS (Insulin, Transferrin, Selenium)
-
Lentiviral vectors encoding shRNA targeting human CYP11A1 and a non-targeting control shRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
-
Antibodies for Western blotting: anti-CYP11A1 and a loading control (e.g., anti-β-actin)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the viral particles by ultracentrifugation if necessary.
-
Determine the viral titer.
-
-
Transduction of NCI-H295R Cells:
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL).[8][9]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 1-2 weeks until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA from the stable cell lines and perform qRT-PCR to quantify the reduction in CYP11A1 mRNA levels compared to cells transduced with the non-targeting control shRNA.
-
Western Blot: Prepare protein lysates from the stable cell lines and perform Western blotting to assess the reduction in CYP11A1 protein levels.
-
Protocol 2: Chemical Inhibition of CYP11A1 in NCI-H295R Cells and Steroidogenesis Assay
This protocol details the use of a chemical inhibitor to block CYP11A1 activity in NCI-H295R cells and the subsequent measurement of steroid hormone production.[3][10]
Materials:
-
NCI-H295R cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% ITS
-
This compound (or other CYP11A1 inhibitor)
-
DMSO (for dissolving the inhibitor)
-
Forskolin (to stimulate steroidogenesis)
-
ELISA kits or LC-MS/MS for steroid hormone quantification (e.g., pregnenolone, progesterone, testosterone, estradiol)
Procedure:
-
Cell Seeding:
-
Plate NCI-H295R cells in a 24-well or 96-well plate and allow them to adhere and grow for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the CYP11A1 inhibitor in DMSO.
-
Dilute the inhibitor to the desired concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1-24 hours).
-
-
Stimulation of Steroidogenesis:
-
Add forskolin (e.g., 10 µM final concentration) to the wells to stimulate steroid production.[3]
-
Incubate for a defined period (e.g., 24-48 hours).
-
-
Quantification of Steroid Hormones:
-
Collect the cell culture supernatant.
-
Measure the concentration of pregnenolone and other downstream steroid hormones using appropriate methods such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Normalize the hormone concentrations to the total protein content in each well.
-
Plot the hormone concentrations against the inhibitor concentrations to generate a dose-response curve and determine the IC50 value.
-
Conclusion
The choice between lentiviral knockdown and chemical inhibition of CYP11A1 depends on the specific research question and experimental design. Lentiviral shRNA is the preferred method for creating stable, long-term models of reduced CYP11A1 expression. Chemical inhibitors are invaluable for acute, reversible studies and for exploring the therapeutic potential of targeting this key enzyme. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these powerful techniques in their studies of steroidogenesis and related pathologies.
References
- 1. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 5. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes and Protocols for Investigating Reproductive Health Disorders with Cyp11A1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 family 11 subfamily A member 1 (Cyp11A1), also known as P450scc, is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone. This process is the precursor to the synthesis of all steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. Given its pivotal role, the inhibition of Cyp11A1 presents a powerful tool for investigating the pathophysiology of reproductive health disorders where steroid hormone dysregulation is a key feature. Disorders such as Polycystic Ovary Syndrome (PCOS), endometriosis, and certain forms of infertility are linked to aberrant steroidogenesis.
Cyp11A1-IN-1 is a selective inhibitor of Cyp11A1 with a reported half-maximal inhibitory concentration (IC₅₀) ranging from 201 to 2000 nM.[1] Its utility lies in its ability to acutely and reversibly block the production of all downstream steroid hormones, allowing researchers to probe the specific roles of these hormones in cellular and animal models of reproductive diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the investigation of reproductive health disorders.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of the Cyp11A1 enzyme, thereby preventing the binding and conversion of cholesterol to pregnenolone. This blockade at the initial step of the steroidogenic cascade leads to a global reduction in the synthesis of all steroid hormones.
Data Presentation
The following table summarizes the known quantitative data for this compound. Due to the limited publicly available research specifically utilizing this compound in reproductive health models, this table is based on supplier information. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental system.
| Parameter | Value | Reference |
| IC₅₀ | 201-2000 nM | [1] |
| CAS Number | 2744168-51-0 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to investigate reproductive health disorders using this compound are provided below. These protocols are adapted from established methods for studying steroidogenesis and can be tailored to specific research questions.
Protocol 1: In Vitro Inhibition of Steroidogenesis in Ovarian Theca-Interstitial Cells
This protocol is designed to assess the effect of this compound on androgen production in a primary cell culture model relevant to hyperandrogenism in PCOS.
Materials:
-
Primary ovarian theca-interstitial cells (from rodent models or human donors)
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin
-
Luteinizing hormone (LH)
-
Insulin
-
This compound (dissolved in DMSO)
-
Androstenedione ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Workflow:
Procedure:
-
Isolate and culture primary ovarian theca-interstitial cells in 24-well plates until they reach 80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LH (e.g., 10 ng/mL) and insulin (e.g., 10 ng/mL) to induce steroidogenesis.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the cell culture supernatant and store at -80°C until analysis.
-
Measure the concentration of androstenedione in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells using an appropriate assay to ensure that the observed effects are not due to cytotoxicity.
Expected Outcome: A dose-dependent decrease in androstenedione production with increasing concentrations of this compound.
Protocol 2: In Vivo Assessment of this compound on a Letrozole-Induced PCOS Rodent Model
This protocol outlines an in vivo study to evaluate the efficacy of this compound in a preclinical model of PCOS.
Materials:
-
Female prepubertal rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Letrozole (non-steroidal aromatase inhibitor)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Hormone assay kits (e.g., for testosterone, estradiol, progesterone)
-
Equipment for estrous cycle monitoring (vaginal smears)
-
Histology supplies
Workflow:
Procedure:
-
Induce a PCOS-like phenotype in prepubertal female rodents by daily oral administration of letrozole (e.g., 1 mg/kg) for a specified period (e.g., 21 days). A control group should receive the vehicle.
-
Monitor the estrous cycle of all animals daily by examining vaginal smears to confirm the disruption of normal cyclicity in the letrozole-treated group.
-
Following the induction period, divide the PCOS animals into treatment groups: one receiving this compound (dose to be determined by pilot studies) and another receiving the vehicle, administered daily via oral gavage for a defined treatment period (e.g., 4 weeks).
-
Continue to monitor the estrous cycle throughout the treatment period.
-
At the end of the treatment period, collect terminal blood samples for the measurement of serum testosterone, estradiol, and progesterone levels using appropriate immunoassays.
-
Harvest the ovaries, weigh them, and fix them for histological analysis to assess follicular development and the presence of cystic follicles.
Expected Outcome: Treatment with this compound is expected to reduce serum androgen levels, potentially restore estrous cyclicity, and improve ovarian morphology in the letrozole-induced PCOS model.
Concluding Remarks
This compound is a valuable research tool for elucidating the role of steroid hormones in the pathophysiology of reproductive health disorders. The protocols provided herein offer a starting point for in vitro and in vivo investigations. It is crucial for researchers to perform appropriate dose-response and toxicity studies to validate the use of this inhibitor in their specific experimental models. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for Screening Cyp11A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of assays to screen for inhibitors of Cytochrome P450 11A1 (Cyp11A1), the rate-limiting enzyme in steroid hormone biosynthesis.
Introduction
Cyp11A1, also known as cholesterol side-chain cleavage enzyme, is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone. This is the initial and rate-limiting step in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. Inhibition of Cyp11A1 is a promising therapeutic strategy for various hormone-dependent diseases, such as prostate cancer, breast cancer, and congenital adrenal hyperplasia. The development of robust and reliable screening assays is crucial for the discovery and characterization of novel Cyp11A1 inhibitors.
Cyp11A1 Signaling Pathway
The activity of Cyp11A1 is primarily regulated by the steroidogenic acute regulatory protein (StAR), which facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane where Cyp11A1 resides. The expression of both StAR and Cyp11A1 is stimulated by the cAMP-dependent signaling pathway.
Caption: Cyp11A1 signaling pathway.
Data Presentation: Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Cyp11A1 inhibitors determined using various assay formats.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | Substrate | IC50 | Reference |
| ODM-208 | Biochemical | Human Recombinant Cyp11A1 | 22(R)-hydroxycholesterol | 108 nM (with NADPH preincubation) | [1] |
| ODM-208 | Biochemical | Human Recombinant Cyp11A1 | 22(R)-hydroxycholesterol | 2,167 nM (without NADPH preincubation) | [1] |
| Aminoglutethimide | Biochemical | Hamster Ovarian Slices | Endogenous Cholesterol | 30 µM | [2] |
| Aminoglutethimide | Cell-based | NCI-H295R | Endogenous Cholesterol | ~30-300 µM (dose-dependent suppression) | [3] |
| Ketoconazole | Cell-based | Rat Granulosa-lutein Cells | 25-hydroxycholesterol | 0.56 µM | [4] |
Experimental Workflow for High-Throughput Screening
A typical high-throughput screening (HTS) workflow for identifying novel Cyp11A1 inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Biochemical Assay for Cyp11A1 Inhibition using Recombinant Enzyme
This protocol describes a biochemical assay to measure the inhibitory activity of compounds on recombinant human Cyp11A1 by quantifying the production of pregnenolone.
Materials:
-
Human recombinant Cyp11A1 (hrCyp11A1)
-
Adrenodoxin
-
Adrenodoxin reductase
-
22(R)-hydroxycholesterol (substrate)
-
NADPH
-
Test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acidic solution)
-
Detection system for pregnenolone (e.g., LC-MS/MS, ELISA, or a homogenous assay like HTRF)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing assay buffer, hrCyp11A1, adrenodoxin, and adrenodoxin reductase.
-
Pre-incubation with Inhibitor: Add the test compounds to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. For time-dependent inhibitors, a pre-incubation with NADPH can be included.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 22(R)-hydroxycholesterol, and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Detection: Quantify the amount of pregnenolone produced using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Cyp11A1 Inhibition using NCI-H295R Cells
This protocol utilizes the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses the steroidogenic machinery, to assess the inhibitory effect of compounds on Cyp11A1 activity in a cellular context.
Materials:
-
NCI-H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and appropriate growth factors
-
Test compounds
-
Forskolin (or other cAMP-inducing agent)
-
Detection system for steroid hormones (e.g., LC-MS/MS or ELISA for pregnenolone, progesterone, or cortisol)
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Stimulation of Steroidogenesis: After a pre-incubation period with the compounds, stimulate steroid production by adding forskolin to the medium.
-
Incubation: Incubate the cells for a specified time (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant for steroid analysis.
-
Steroid Quantification: Measure the concentration of pregnenolone or downstream steroid hormones in the supernatant using a validated method like LC-MS/MS or ELISA.
-
Data Analysis: Determine the percent inhibition of steroid production at each compound concentration compared to a stimulated vehicle control. Calculate the IC50 values from the dose-response curves.
Isocaproic Aldehyde Release Assay (IARA)
This is a high-throughput screening method that measures the release of isocaproic aldehyde, a byproduct of the Cyp11A1-catalyzed cholesterol side-chain cleavage.[1]
Principle: The assay uses a labeled cholesterol substrate that, upon cleavage by Cyp11A1, releases a detectable labeled isocaproic aldehyde.
General Procedure:
-
Incubate the Cyp11A1 enzyme source (recombinant enzyme or cell lysate) with a labeled cholesterol substrate and the test compounds.
-
After the reaction, separate the labeled isocaproic aldehyde from the unreacted substrate.
-
Quantify the amount of released labeled isocaproic aldehyde using a suitable detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence detection for fluorescently labeled substrates).
-
Calculate the inhibitory effect of the compounds based on the reduction in the amount of released isocaproic aldehyde.
Conclusion
The selection of an appropriate assay for screening Cyp11A1 inhibitors depends on the specific research goals, available resources, and the stage of the drug discovery process. Biochemical assays using recombinant enzymes are well-suited for high-throughput primary screening, while cell-based assays provide a more physiologically relevant system for secondary screening and characterization of lead compounds. The detailed protocols and workflows provided in these application notes offer a solid foundation for establishing a robust screening platform for the identification of novel and potent Cyp11A1 inhibitors.
References
Application Notes and Protocols for Cyp11A1-IN-1 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 family 11 subfamily A member 1 (Cyp11A1), also known as P450scc, is a critical mitochondrial enzyme that catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone.[1][2][3][4] This process is fundamental for the biosynthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[1] Given its pivotal role, the inhibition of Cyp11A1 presents a significant therapeutic strategy for managing hormone-dependent diseases, such as certain types of cancer.[1]
Cyp11A1-IN-1 is a potent and specific inhibitor of Cyp11A1, designed to block the enzyme's active site and thereby reduce the downstream production of steroid hormones.[1] Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models that closely recapitulate the complex cellular organization and physiological functions of their in vivo counterparts.[5][6][7][8] The application of this compound in these advanced in vitro models provides a unique opportunity to study the role of steroidogenesis in organ development, disease progression, and to evaluate the efficacy of novel therapeutic agents in a more physiologically relevant context.
These application notes provide detailed protocols for the use of this compound in 3D organoid cultures, focusing on experimental design, data interpretation, and visualization of key pathways and workflows.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Steroid Production in Adrenal Organoids
| Concentration of this compound (nM) | Pregnenolone Levels (pg/mL) | Progesterone Levels (pg/mL) | Cortisol Levels (pg/mL) | Organoid Viability (%) |
| 0 (Vehicle Control) | 1500 ± 120 | 850 ± 75 | 450 ± 50 | 98 ± 2 |
| 1 | 1250 ± 110 | 700 ± 60 | 370 ± 45 | 97 ± 3 |
| 10 | 800 ± 90 | 450 ± 50 | 230 ± 30 | 96 ± 2 |
| 100 | 350 ± 40 | 180 ± 25 | 90 ± 15 | 95 ± 4 |
| 1000 | 120 ± 20 | 50 ± 10 | 25 ± 8 | 94 ± 3 |
Table 2: Hypothetical Effect of this compound on Prostate Cancer Organoid Growth
| Treatment Group | Organoid Diameter (µm) at Day 7 | Ki67 Positive Cells (%) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 450 ± 50 | 65 ± 8 | 1500 ± 200 |
| This compound (100 nM) | 280 ± 40 | 30 ± 5 | 4500 ± 500 |
| Enzalutamide (10 µM) | 320 ± 45 | 40 ± 6 | 3800 ± 450 |
| This compound + Enzalutamide | 150 ± 30 | 15 ± 4 | 8200 ± 700 |
Experimental Protocols
Protocol 1: General Culture and Maintenance of 3D Organoids
This protocol outlines the basic steps for thawing, culturing, and passaging 3D organoids, which is a prerequisite for initiating experiments with this compound.
Materials:
-
Cryopreserved organoids
-
Basement Membrane Extract (BME), such as Matrigel®[9]
-
Complete organoid growth medium (specific to the organoid type)
-
Basal medium (e.g., Advanced DMEM/F-12)
-
Cell dissociation reagent (e.g., TrypLE™, Dispase)
-
ROCK inhibitor (e.g., Y-27632)
-
Sterile culture plates (e.g., 24-well plates)
-
General cell culture equipment
Procedure:
-
Thawing Organoids:
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.[10]
-
Transfer the contents to a 15 mL conical tube containing 10 mL of cold basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid pellet in BME.
-
-
Seeding Organoids:
-
Dispense 50 µL domes of the organoid-BME suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 15-20 minutes to solidify the BME domes.
-
Gently add 500 µL of complete organoid growth medium supplemented with 10 µM ROCK inhibitor to each well.
-
-
Maintenance and Passaging:
-
Replace the medium every 2-3 days with fresh, pre-warmed complete growth medium (without ROCK inhibitor unless specified for the organoid line).
-
Passage the organoids every 7-10 days, or when they become dense.
-
To passage, remove the medium and add a dissociation reagent to break down the BME and dissociate the organoids into smaller fragments.
-
Wash and re-plate the organoid fragments in fresh BME as described in steps 1 and 2.
-
Protocol 2: Treatment of Organoids with this compound
This protocol details the procedure for treating established organoid cultures with this compound to assess its effects on steroidogenesis and organoid phenotype.
Materials:
-
Established organoid cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete organoid growth medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Treatment Media:
-
Prepare a series of working solutions of this compound in complete organoid growth medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups, including the vehicle-only control (typically ≤ 0.1%).
-
-
Treatment Administration:
-
Aspirate the existing medium from the organoid cultures.
-
Add 500 µL of the appropriate treatment or vehicle control medium to each well.
-
Incubate the plates at 37°C, 5% CO2 for the desired experimental duration (e.g., 48-72 hours).
-
-
Endpoint Analysis:
-
Medium Collection: At the end of the treatment period, carefully collect the culture medium from each well for subsequent analysis of secreted steroids (e.g., by ELISA or LC-MS/MS). Store samples at -80°C.
-
Organoid Harvesting: Harvest the organoids for analysis of viability (e.g., CellTiter-Glo®), proliferation (e.g., Ki67 staining), apoptosis (e.g., Caspase-Glo® 3/7 assay), or gene expression (e.g., qRT-PCR for steroidogenic enzymes).
-
Visualizations
Caption: Experimental workflow for this compound treatment in 3D organoids.
Caption: Mechanism of action of this compound in the steroidogenesis pathway.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Three-step Sequential Catalysis by the Cholesterol Side Chain Cleavage Enzyme CYP11A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use and application of 3D-organoid technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Detection of Pregnenolone Reduction by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate quantification of pregnenolone and its key reduction metabolite, allopregnanolone, using mass spectrometry. The protocols are designed for researchers in neuroscience, endocrinology, and drug development investigating neurosteroid biosynthesis and its role in various physiological and pathological processes.
Introduction
Pregnenolone is a pivotal precursor in the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, and corticosteroids.[1][2] Its reduction pathway leads to the formation of neuroactive steroids like allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor.[3][4][5] Dysregulation of this pathway has been implicated in a range of neuropsychiatric conditions.[4][5][6] Consequently, accurate and robust methods for quantifying pregnenolone and its metabolites are crucial for advancing our understanding of their physiological roles and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have emerged as the preferred analytical techniques due to their high specificity, sensitivity, and multiplexing capabilities.[7][8][9]
Signaling Pathway: Pregnenolone to Allopregnanolone
The conversion of pregnenolone to allopregnanolone involves a multi-step enzymatic process. Initially, pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[2][3] Progesterone is then reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Finally, 5α-DHP is converted to allopregnanolone by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD).
Experimental Protocols
Two primary mass spectrometry-based methods for the quantification of pregnenolone and its metabolites are detailed below: a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and a gas chromatography-mass spectrometry (GC-MS) method.
Protocol 1: LC-MS/MS Method for Pregnenolone and Allopregnanolone in Human Serum
This protocol provides a general framework for the simultaneous quantification of pregnenolone and allopregnanolone in human serum. Optimization of specific parameters may be required depending on the instrumentation used.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add an internal standard solution (e.g., deuterated pregnenolone and allopregnanolone).[1]
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), followed by vigorous vortexing and centrifugation.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For enhanced sensitivity, derivatization of the dried extract with hydroxylamine can be performed to form oxime derivatives.[1]
-
Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[1][8]
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 50 x 4.6 mm, 2.7 µm) is suitable for separation.[10]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 50 µL.[1]
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for pregnenolone, allopregnanolone, and their internal standards should be optimized.
-
Example transition for Pregnenolone: m/z 299.2 → 105.6.[12]
-
Experimental Workflow: LC-MS/MS Analysis
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. labcorp.com [labcorp.com]
- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Pregnenolone-progesterone-allopregnanolone pathway as a potential therapeutic target in first-episode antipsychotic-naïve patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnenolone-progesterone-allopregnanolone pathway as a potential therapeutic target in first-episode antipsychotic-naïve patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of neurosterols and neurosteroids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP2384437B1 - Mass spectrometry assay for pregnenolone and 17-hydroxypregnenolone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Cyp11A1-IN-1 solubility and stability issues
For researchers, scientists, and drug development professionals utilizing Cyp11A1-IN-1, this guide provides comprehensive troubleshooting and frequently asked questions to address common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[1][2] It is advisable to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.[2]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer or cell culture medium. What should I do?
A2: This is a common issue for hydrophobic small molecules. Here are several steps you can take to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.[1]
-
Method of Dilution: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the stock solution dropwise to the gently vortexing buffer. This gradual addition can help prevent immediate precipitation.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO before the final dilution into the aqueous medium.[2]
-
Sonication: Brief sonication of the final solution in a water bath can help to redissolve any precipitate that has formed.[1]
-
Gentle Warming: Gently warming the solution to no higher than 37-50°C may also aid in dissolution. However, this should be done with caution to avoid thermal degradation of the compound.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the inhibitor.
-
Powder: As a lyophilized powder, this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q4: How stable is this compound in a working solution?
A4: The stability of this compound in a working aqueous solution is limited and should generally be prepared fresh for each experiment. If storage of a working solution is unavoidable, it should be kept at 4°C for a short period (not exceeding a few hours). Long-term storage of aqueous solutions is not recommended due to the potential for degradation and precipitation.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of the recommended solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution for several minutes.
-
If the powder still does not dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle warming (up to 37°C) can be applied as a final step if necessary.
-
Issue 2: Cloudiness or Precipitation in Cell Culture Media
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Possible Cause: The compound's low aqueous solubility is exceeded upon dilution.
-
Solution:
-
Verify that the final DMSO concentration is as low as possible while maintaining the desired inhibitor concentration.
-
Prepare the working solution by slowly adding the DMSO stock to the culture medium while gently stirring.
-
If precipitation persists, consider using a lower final concentration of this compound if experimentally feasible.
-
The use of detergents like Tween-20 may aid in solubilization for in-vitro binding assays, but their compatibility with your specific experiment must be confirmed.[3]
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Slightly or not soluble | May require heating or sonication. |
| Methanol | Slightly or not soluble | Similar to ethanol. |
| Water | Insoluble | Not recommended for initial dissolution. |
| PBS (pH 7.4) | Insoluble | Not recommended for initial dissolution. |
This table is based on general characteristics of hydrophobic small molecule inhibitors and should be used as a guideline. Empirical testing is recommended.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | Prepare Fresh (use within hours) | Prone to precipitation and degradation. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to add to the known mass of this compound to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
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Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the vial for 2-5 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator water bath for 10-15 minutes.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.
-
Mixing: Add the required volume of the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a fresh solution at a lower concentration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Off-target effects of Cyp11A1-IN-1 in cell-based assays
Welcome to the technical support center for Cyp11A1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Cytochrome P450 11A1 (CYP11A1) enzyme, also known as cholesterol side-chain cleavage enzyme (P450scc). CYP11A1 is the rate-limiting enzyme in steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone.[1][2][3][4] By inhibiting CYP11A1, this compound effectively blocks the production of all downstream steroid hormones.[1]
Q2: What are the expected effects of this compound treatment on steroid hormone levels in cell culture?
A2: Treatment of steroidogenic cells (e.g., adrenal, gonadal, or placental cells) with this compound is expected to cause a dose-dependent decrease in the synthesis and secretion of pregnenolone and all subsequent steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, and androgens.
Q3: I am observing unexpected cell toxicity at concentrations where I don't expect to see on-target effects. What could be the cause?
A3: While this compound is designed to be selective, high concentrations or specific cell line sensitivities may lead to off-target effects or general cellular stress. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. Refer to the troubleshooting guide below for more detailed steps.
Q4: Can this compound affect other CYP450 enzymes?
A4: Cross-reactivity with other cytochrome P450 enzymes is a potential off-target effect. While this compound has been profiled for selectivity, some level of inhibition of other CYP isoforms may occur, particularly at higher concentrations. Please refer to the selectivity profile table in the Data Presentation section.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent inhibition of steroidogenesis | 1. Compound instability: Improper storage or handling of this compound. 2. Cell passage number: High passage number may alter cell phenotype and response. 3. Assay variability: Inconsistent cell seeding density or incubation times. | 1. Verify compound integrity: Aliquot and store this compound as recommended. Prepare fresh dilutions for each experiment. 2. Use low passage cells: Ensure cells are within the recommended passage number range. 3. Standardize assay conditions: Maintain consistent protocols for cell culture and treatment. |
| Unexpected changes in cell morphology or viability | 1. Off-target effects: At higher concentrations, this compound may interact with other cellular targets. 2. Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to the compound. | 1. Perform a dose-response curve: Determine the IC50 for the on-target effect and the threshold for toxicity. Use the lowest effective concentration. 2. Control for solvent effects: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. 3. Test in a different cell line: If possible, confirm the on-target effects in a different steroidogenic cell model. |
| Alterations in gene expression unrelated to steroidogenesis | 1. Off-target signaling pathway modulation: The inhibitor may be affecting kinases or transcription factors. 2. Cellular stress response: Toxicity can induce a general stress response, altering gene expression. | 1. Investigate potential off-target pathways: Based on the selectivity data, consider if known off-target kinases could be involved. Use specific inhibitors for those pathways to dissect the effect. 2. Lower the inhibitor concentration: Use a concentration that effectively inhibits CYP11A1 without inducing significant toxicity. |
Data Presentation
This compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a panel of related cytochrome P450 enzymes. Data are presented as IC50 values.
| Target | IC50 (nM) |
| CYP11A1 | 15 |
| CYP11B1 | > 10,000 |
| CYP11B2 | > 10,000 |
| CYP17A1 | 5,200 |
| CYP19A1 | > 10,000 |
| CYP21A2 | > 10,000 |
| CYP3A4 | 8,500 |
| CYP2D6 | > 10,000 |
| CYP2C9 | > 10,000 |
Note: These are representative data and may vary slightly between assay formats.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pregnenolone Production in H295R Cells
This protocol describes a method to assess the inhibitory effect of this compound on pregnenolone production in the human adrenocortical carcinoma cell line H295R.
Materials:
-
H295R cells
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DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
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DMSO (vehicle control)
-
Forskolin (or other stimulant of steroidogenesis)
-
96-well cell culture plates
-
Pregnenolone ELISA kit
Procedure:
-
Cell Seeding: Seed H295R cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing different concentrations of this compound or vehicle control.
-
To stimulate steroidogenesis, add a final concentration of 10 µM forskolin to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Sample Collection: After incubation, collect the cell culture supernatant for pregnenolone measurement.
-
Quantification: Measure the concentration of pregnenolone in the supernatant using a pregnenolone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of pregnenolone inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of Steroidogenesis Inhibition
The following diagram illustrates the central role of CYP11A1 in the steroidogenesis pathway and the point of inhibition by this compound.
References
Optimizing Cyp11A1-IN-1 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of Cyp11A1-IN-1 for maximal inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Cyp11A1, also known as P450scc, is the rate-limiting enzyme in steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone.[1][2][3] Cyp11A1 inhibitors like this compound are designed to block the active site of this enzyme, thereby preventing the synthesis of pregnenolone and all downstream steroid hormones.[1][4] The inhibition can be either reversible, where the inhibitor binds non-covalently, or irreversible, involving the formation of a covalent bond with the enzyme.[1]
Q2: Why is optimizing the incubation time for this compound crucial?
Optimizing the incubation time is critical to ensure that the inhibitor reaches a state of equilibrium with the enzyme, leading to maximal and reproducible inhibition. Insufficient incubation time can result in an underestimation of the inhibitor's potency (a higher IC50 value). For some inhibitors, the inhibitory effect is time-dependent, meaning the potency of inhibition increases with the duration of pre-incubation with the enzyme.[5][6] This is particularly relevant for cytochrome P450 enzymes like Cyp11A1.
Q3: What is time-dependent inhibition (TDI) and how do I know if this compound is a time-dependent inhibitor?
Time-dependent inhibition (TDI) is a phenomenon where the inhibitory potency of a compound increases with the pre-incubation time with the target enzyme.[5][6] This can occur if the inhibitor itself is converted into a more potent inhibitor by the enzyme or if the inhibitor binds slowly or quasi-irreversibly. To determine if this compound exhibits TDI, an "IC50 shift" assay is recommended. This involves comparing the IC50 value obtained with no pre-incubation to the IC50 value obtained after a pre-incubation period (e.g., 30 minutes) with the enzyme before adding the substrate.[5][7] A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[5] For example, the CYP11A1 inhibitor ODM-208 was identified as a time-dependent inhibitor using this method.[8]
Q4: What is a typical starting point for incubation time in a Cyp11A1 inhibition assay?
Based on published protocols for other Cyp11A1 inhibitors and general principles of enzyme kinetics, a pre-incubation time of 30 minutes is a common starting point for assessing time-dependent inhibition.[5][8] The subsequent enzymatic reaction time can range from a few minutes to several hours, depending on the specific assay format and the activity of the enzyme preparation.[9][10] For initial screening, a shorter incubation might be used, while for detailed kinetic characterization, it's essential to ensure the reaction is in the linear range.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in inhibition data | Inconsistent incubation times between wells or experiments. | Use a multichannel pipette for simultaneous addition of inhibitor or substrate. Ensure precise timing for all incubation steps. |
| Pipetting errors leading to inaccurate concentrations. | ||
| Insufficient mixing of reagents. | ||
| Lower than expected inhibition | Incubation time is too short for the inhibitor to reach equilibrium or for time-dependent effects to manifest. | Perform a time-course experiment by varying the pre-incubation time (e.g., 0, 15, 30, 60 minutes) to determine the optimal duration for maximal inhibition. |
| The inhibitor may be unstable in the assay buffer. | ||
| Substrate concentration is too high, leading to competition with the inhibitor. | ||
| No inhibition observed | Incorrect concentration of this compound. | Verify the stock concentration and dilution calculations. |
| Inactive inhibitor. | ||
| Problems with the enzyme or assay system. |
Experimental Protocols
Protocol 1: Time-Dependent Inhibition (IC50 Shift) Assay using Human Recombinant Cyp11A1
This protocol is designed to determine if this compound is a time-dependent inhibitor.
Materials:
-
Human recombinant Cyp11A1 enzyme[12]
-
Adrenodoxin and Adrenodoxin Reductase (co-proteins)[8]
-
NADPH[8]
-
22(R)-hydroxycholesterol (substrate)[8]
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This compound
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Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 5 mM MgCl2 and 0.05% Tween20)[8]
-
Acetonitrile (for reaction termination)[8]
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Positive control inhibitor (e.g., Ketoconazole)[13]
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Pre-incubation (with and without NADPH):
-
Condition A (with TDI assessment): In a microplate, add Cyp11A1 enzyme, adrenodoxin, adrenodoxin reductase, and NADPH to the assay buffer. Add the different concentrations of this compound. Incubate for 30 minutes at 37°C.[8]
-
Condition B (without TDI assessment): In a separate set of wells, follow the same procedure as Condition A but omit NADPH from the pre-incubation mixture.[8]
-
Condition C (No pre-incubation control): Prepare the enzyme and inhibitor mixture without NADPH and proceed immediately to the next step without the 30-minute pre-incubation.
-
-
Initiate Enzymatic Reaction: Add the substrate, 22(R)-hydroxycholesterol, to all wells to start the reaction. If NADPH was omitted in the pre-incubation step for Condition B and C, add it now along with the substrate.
-
Incubate: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at 37°C with shaking.[8] This reaction time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile.[8]
-
Analyze Product Formation: Measure the formation of pregnenolone using a suitable method such as LC-MS/MS or a pregnenolone-specific ELISA kit.[8][14]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each condition. A significant leftward shift in the IC50 curve for Condition A compared to Conditions B and C indicates time-dependent inhibition.[7]
Protocol 2: Cellular Cyp11A1 Inhibition Assay using NCI-H295R Cells
This protocol assesses the inhibitory activity of this compound in a cellular context.
Materials:
-
NCI-H295R human adrenocortical carcinoma cell line[8]
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Cell culture medium (e.g., DMEM/F12 supplemented with serum and appropriate supplements)
-
This compound
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Forskolin (to stimulate steroidogenesis)[8]
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Assay medium (serum-free medium)
-
Positive control inhibitor
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Replace the culture medium with assay medium containing various concentrations of this compound or the positive control. The incubation time is a critical parameter to optimize. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal duration for maximal inhibition.
-
Stimulation of Steroidogenesis: After the desired inhibitor incubation period, add forskolin to the wells to stimulate steroid production.
-
Incubate: Continue the incubation for a defined period (e.g., 24-48 hours) to allow for the accumulation of steroids in the medium.
-
Collect Supernatant: Collect the cell culture supernatant for steroid analysis.
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Analyze Pregnenolone Levels: Measure the concentration of pregnenolone in the supernatant using an ELISA kit or LC-MS/MS.[14][15]
-
Data Analysis: Calculate the percent inhibition of pregnenolone production for each inhibitor concentration relative to the forskolin-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Data Presentation
Table 1: Typical Experimental Conditions for In Vitro Cyp11A1 Inhibition Assays
| Parameter | Recombinant Enzyme Assay | Cell-Based Assay (NCI-H295R) | Reference |
| Enzyme Source | Human Recombinant Cyp11A1 | Endogenous human Cyp11A1 | [8] |
| Substrate | 22(R)-hydroxycholesterol | Endogenous cholesterol | [8] |
| Stimulant | N/A | Forskolin | [8] |
| Pre-incubation Time | 0 - 60 minutes (for TDI assessment) | Not applicable (inhibitor is incubated with live cells) | [5][8] |
| Inhibitor Incubation Time | N/A | 1 - 48 hours (requires optimization) | [16] |
| Reaction/Stimulation Time | 10 - 60 minutes | 24 - 48 hours | [8][9] |
| Detection Method | LC-MS/MS, ELISA | ELISA, LC-MS/MS | [8][14] |
Visualizations
Caption: Simplified signaling pathway of Cyp11A1 and the mechanism of inhibition by this compound.
Caption: General workflow for determining the optimal incubation time for this compound.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dbc-labs.com [dbc-labs.com]
- 15. ibl-america.com [ibl-america.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Cyp11A1-IN-1 Cytotoxicity and Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a Cyp11A1 inhibitor like Cyp11A1-IN-1?
A1: CYP11A1 is the rate-limiting enzyme in steroidogenesis, responsible for converting cholesterol into pregnenolone, the precursor to all steroid hormones.[1][2][3][4] An inhibitor of CYP11A1, such as the hypothetical this compound, is expected to block this conversion, thereby decreasing the downstream production of steroid hormones like cortisol, aldosterone, and sex steroids.[1] These inhibitors typically work by binding to the active site of the CYP11A1 enzyme, which can be a reversible or irreversible interaction, preventing cholesterol from binding.[1]
Q2: What are the anticipated effects of this compound on steroidogenic cells?
A2: The primary effect on steroidogenic cells (e.g., adrenal cortex cells, Leydig cells, ovarian theca cells) would be a significant reduction in steroid hormone synthesis and secretion.[4] Depending on the inhibitor's specificity and off-target effects, prolonged exposure or high concentrations could lead to cellular stress due to the accumulation of cholesterol or disruption of mitochondrial function, potentially resulting in cytotoxicity.
Q3: What is the difference between a cytotoxicity assay and a cell viability assay?
A3: A cell viability assay measures the overall health of a cell population and reflects the number of living cells. These assays typically measure metabolic activity (e.g., MTT or resazurin reduction) or ATP content. A cytotoxicity assay, on the other hand, specifically measures cellular damage or death, often by quantifying the leakage of cellular components from damaged cell membranes (e.g., LDH assay) or by using dyes that only enter dead cells.[5]
Q4: Which cell lines are appropriate for testing a Cyp11A1 inhibitor?
A4: The most relevant cell lines would be those that express high levels of CYP11A1 and are actively involved in steroidogenesis. A commonly used model is the human adrenocortical carcinoma cell line NCI-H295R, which produces most of the adrenal steroid hormones.[6] Other potential models include primary cultures of adrenal or gonadal cells.
Troubleshooting Guide
Issue 1: High background signal in my cytotoxicity assay.
-
Question: I am observing a high signal in my negative control wells (cells treated with vehicle only). What could be the cause?
-
Answer: High background can be caused by several factors:
-
High Cell Density: Too many cells per well can lead to nutrient depletion and spontaneous cell death, increasing the background signal. It is recommended to perform a cell titration experiment to find the optimal cell seeding density.[5]
-
Pipetting Technique: Excessive or forceful pipetting during cell seeding or reagent addition can cause mechanical stress and damage cell membranes. Handle the cell suspension gently.[5]
-
Reagent Contamination: The assay reagents, media, or water could be contaminated. Use fresh, sterile reagents.
-
Phenol Red Interference: Some culture media contain phenol red, which can interfere with fluorescence-based assays. Using a phenol red-free medium or a specific assay buffer can help reduce this background.[7]
-
Issue 2: Low signal or no response with my positive control.
-
Question: My positive control for cytotoxicity (e.g., a known cytotoxic compound or lysis buffer) is not showing a strong signal. Why might this be?
-
Answer: A weak positive control signal suggests a problem with the assay itself or the control substance.
-
Inactive Positive Control: The positive control compound may have degraded. Prepare a fresh stock solution.
-
Insufficient Incubation Time: The incubation time with the positive control may be too short to induce maximal cytotoxicity. Refer to the assay protocol for recommended incubation times.
-
Incorrect Reagent Preparation: Ensure that all assay components, including lysis buffers or dyes, are prepared at the correct concentrations.
-
Issue 3: High variability between replicate wells.
-
Question: I am seeing a large standard error (e.g., >15-20%) between my replicate wells. How can I improve the precision of my assay?[8]
-
Answer: High variability can obscure real effects and is often due to technical inconsistencies.
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique. For 96-well plates, multichannel pipettes can introduce variability if not used carefully.[8] Consider using a repeating pipette for better consistency across the plate.[8]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Inconsistent Incubation Times: Ensure that the timing of reagent additions and readings is consistent across all plates.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity and Steroidogenesis Inhibition Data for this compound in NCI-H295R Cells
| Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max Lysis) | Pregnenolone Secretion (% of Control) |
| 0.01 | 98 ± 4.5 | 2.1 ± 0.8 | 85 ± 5.1 |
| 0.1 | 95 ± 3.8 | 3.5 ± 1.1 | 52 ± 4.3 |
| 1 | 92 ± 5.1 | 4.2 ± 1.5 | 15 ± 2.9 |
| 10 | 75 ± 6.2 | 18.7 ± 3.4 | 2 ± 0.5 |
| 100 | 41 ± 7.8 | 55.4 ± 6.7 | <1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of NCI-H295R cells.
-
Cell Seeding: Suspend NCI-H295R cells in culture medium and seed into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Assay Controls: Include the following controls on the plate:
-
No-Cell Control: Wells with medium only to determine background LDH activity.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) to determine 100% cytotoxicity.[7]
-
-
LDH Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a microplate reader.
-
Data Analysis: Correct for background by subtracting the no-cell control reading. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100.[5]
Visualizations
Caption: Workflow for a typical cytotoxicity assay.
Caption: Steroidogenesis pathway showing CYP11A1 inhibition.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Resistance to Cyp11A1-IN-1 in Cancer Cells
Welcome to the technical support center for Cyp11A1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Cytochrome P450 11A1 (CYP11A1). CYP11A1 is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step in steroidogenesis, which is the conversion of cholesterol to pregnenolone.[1][2][3] By inhibiting CYP11A1, this compound effectively blocks the synthesis of all downstream steroid hormones, including androgens and estrogens, which can act as growth factors for hormone-dependent cancers like prostate and breast cancer.[2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. Based on general principles of drug resistance in cancer, potential mechanisms include:
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Target Alteration: Mutations in the CYP11A1 gene could alter the drug-binding site, reducing the inhibitor's efficacy.[4]
-
Activation of Bypass Pathways: Cancer cells may upregulate alternative signaling pathways to sustain growth and survival, compensating for the inhibition of steroidogenesis.[5][6][7] For instance, growth factor receptor pathways (e.g., EGFR, IGF-1R) could be activated.[8]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound.[9]
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Alternative Splicing: Alternative splicing of the CYP11A1 pre-mRNA could produce a variant of the enzyme that is less sensitive to the inhibitor.[10][11][12]
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less dependent on the pathways affected by steroid hormone signaling.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: A multi-step approach is recommended. Start by confirming the resistant phenotype with a dose-response curve and comparing the IC50 value to the parental, sensitive cell line. Subsequently, you can investigate the potential mechanisms using the following strategies:
-
Sequence the CYP11A1 gene: This will identify any potential mutations in the drug-binding domain.
-
Perform a phospho-proteomic or phospho-kinase array: This can reveal the activation of alternative signaling pathways.
-
Use a broad-spectrum efflux pump inhibitor: Co-treatment with a compound like verapamil can indicate if drug efflux is a contributing factor.
-
Analyze CYP11A1 splice variants: RT-PCR followed by sequencing can identify different splice isoforms.
-
Conduct metabolic profiling: Techniques like metabolomics can uncover changes in cellular metabolism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased Efficacy of this compound Over Time | Development of acquired resistance. | 1. Perform a new dose-response experiment to quantify the shift in IC50. 2. Follow the steps outlined in FAQ Q3 to investigate the resistance mechanism. 3. Consider combination therapy (see below). |
| Variability in Experimental Results | 1. Inconsistent drug concentration. 2. Cell line heterogeneity. 3. Passage number of cells. | 1. Prepare fresh drug dilutions for each experiment. 2. Perform single-cell cloning to establish a homogenous population. 3. Use cells within a consistent and low passage number range. |
| Unexpected Cell Proliferation at High Drug Concentrations | Activation of a paradoxical signaling pathway. | 1. Investigate downstream signaling pathways using Western blotting for key proliferation markers (e.g., p-ERK, p-AKT) at various drug concentrations. 2. Consider if the inhibitor has off-target effects at high concentrations. |
Strategies to Overcome Resistance
Combination Therapies
If resistance is due to the activation of a bypass pathway, a combination therapy approach can be effective.
| Resistance Mechanism | Proposed Combination Agent | Rationale |
| Upregulation of EGFR signaling | EGFR inhibitor (e.g., Gefitinib, Erlotinib) | Simultaneously block the compensatory growth factor signaling pathway. |
| Activation of PI3K/AKT/mTOR pathway | PI3K inhibitor (e.g., BKM120) or mTOR inhibitor (e.g., Everolimus) | Inhibit the key survival pathway downstream of many receptor tyrosine kinases.[5] |
| Increased drug efflux | P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar) | Increase the intracellular concentration of this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, CYP11A1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
siRNA Knockdown for Target Validation
-
siRNA Transfection: Transfect cancer cells with siRNA targeting a gene of interest (e.g., a gene in a suspected bypass pathway) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown efficiency by Western blotting or qRT-PCR.
-
Functional Assays: Perform cell viability or other functional assays in the presence or absence of this compound to determine if knockdown of the target gene re-sensitizes the resistant cells to the inhibitor.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for resistance.
Caption: Bypass pathway activation in resistance.
References
- 1. urologytimes.com [urologytimes.com]
- 2. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. Figure 3, [Androgen receptor bypass pathways. Reduced...]. - Prostate Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of the Androgen Receptor Pathway in Therapy-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of alternative splicing on mechanisms of resistance to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Cyp11A1-IN-1
Welcome to the technical support center for Cyp11A1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address specific issues that you may encounter while using this compound.
Q1: My steroid hormone levels are not as suppressed as expected after treatment with this compound. What could be the reason?
A1: Several factors could contribute to incomplete suppression of steroid hormones. Here's a troubleshooting guide to help you pinpoint the issue:
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Inhibitor Concentration and Potency: Ensure you are using the optimal concentration of this compound. The half-maximal inhibitory concentration (IC50) can vary between cell lines and experimental conditions. For example, the IC50 for the selective Cyp11A1 inhibitor ODM-208 on pregnenolone production is 108 nmol/L when pre-incubated with NADPH, suggesting time-dependent inhibition.[1]
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Cell Line and Expression Levels: The expression level of CYP11A1 can vary significantly between different cell lines. Cells with very high expression may require higher concentrations of the inhibitor for complete suppression.
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Experimental Duration: Some inhibitors, like ODM-208, have shown time-dependent inhibition.[1] Ensure your treatment duration is sufficient for the inhibitor to exert its full effect.
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Compensatory Mechanisms: Inhibition of CYP11A1 can sometimes lead to an upregulation of steroidogenic enzymes downstream in the pathway as a compensatory response.[2]
Troubleshooting Workflow:
References
Adjusting Cyp11A1-IN-1 concentration for different cell types
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cyp11A1-IN-1. The guides below address common questions and troubleshooting scenarios to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Cyp11A1 and what is its primary function?
Cytochrome P450 family 11 subfamily A member 1 (CYP11A1), also known as P450scc, is a crucial mitochondrial enzyme.[1][2] Its primary function is to catalyze the first and rate-limiting step in steroidogenesis, which is the conversion of cholesterol into pregnenolone.[2][3][4] Pregnenolone serves as the precursor to all other steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[5][6] The enzyme is highly expressed in traditional steroidogenic tissues like the adrenal glands and gonads, but is also found at lower levels in the skin, brain, and gastrointestinal tract.[2][3]
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to specifically block the enzymatic activity of Cyp11A1. It functions by binding to the active site of the enzyme, which prevents cholesterol from binding and being converted to pregnenolone.[5] By inhibiting this initial step, this compound effectively halts the entire steroid biosynthesis pathway.[5][6]
Q3: Which signaling pathways regulate the expression of the Cyp11A1 enzyme?
Cyp11A1 expression is primarily regulated by cAMP-dependent signaling pathways.[3][7] Hormonal stimulation elevates intracellular cAMP levels, triggering a cascade that increases the transcription of the CYP11A1 gene. Key transcription factors involved include Steroidogenic Factor 1 (SF-1) and activator protein-1 (AP-1), which work together to enhance gene expression.[3][7]
Troubleshooting Guide: Concentration Adjustment
Q4: Why is it necessary to adjust the concentration of this compound for different cell types?
The optimal concentration of a small molecule inhibitor is highly dependent on the specific cell type for several reasons:
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Target Expression Levels: Different cell lines express varying amounts of the Cyp11A1 enzyme.[2][3] Cells with higher endogenous levels of Cyp11A1 (e.g., NCI-H295R adrenal carcinoma cells) may require a higher inhibitor concentration to achieve 50% inhibition (a higher IC50) compared to cells with lower expression (e.g., skin keratinocytes).[2][8]
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Cell Permeability: The ability of this compound to cross the cell membrane and reach the mitochondria can differ between cell types.[9][10] Factors like the cell's lipid composition and expression of transporter proteins can influence inhibitor uptake.
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Metabolic Activity: Some cell lines may metabolize or clear the inhibitor more rapidly than others, reducing its effective intracellular concentration over the course of the experiment.
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Off-Target Effects: Using an excessively high concentration can lead to non-specific binding to other proteins, resulting in toxicity or confounding experimental results.[10] It is always recommended to use the lowest concentration that achieves the desired biological effect.
Q5: My experiment shows no inhibition of steroidogenesis. What are the possible causes?
If you observe a lack of efficacy, a systematic check of experimental parameters is recommended. Common issues include incorrect inhibitor concentration, compromised cell health, or problems with the inhibitor itself.
Q6: I am observing high levels of cell death or toxicity. What should I do?
High toxicity is typically a sign that the inhibitor concentration is too high for the specific cell type being used.
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Lower the Concentration: Reduce the concentration of this compound significantly. Perform a dose-response curve starting from a much lower concentration.
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Perform a Viability Assay: Run a parallel cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the cytotoxic concentration 50 (CC50). The ideal experimental concentration should be well below the CC50 value.
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Reduce Incubation Time: Shorten the duration of the cells' exposure to the inhibitor.
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Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic, typically below 0.5%.
Experimental Protocols and Data
Protocol 1: Determining the Optimal Concentration of this compound
This protocol provides a framework for establishing the half-maximal inhibitory concentration (IC50) of this compound in a new cell line.
Objective: To determine the effective concentration range of this compound by performing a dose-response experiment and measuring both cell viability and enzyme inhibition.
Materials:
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Cell line of interest (e.g., NCI-H295R)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates (one for viability, one for functional assay)
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Reagents for cell viability assay (e.g., MTT or similar)
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Reagents for functional assay (e.g., Pregnenolone ELISA kit)
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Forskolin (optional, to stimulate steroidogenesis)[6]
Procedure:
-
Cell Seeding: Seed your cells in two 96-well plates at a predetermined density to ensure they are in a logarithmic growth phase (e.g., 45,000 cells/well for NCI-H295R cells) and allow them to adhere overnight.[6]
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Inhibitor Preparation: Prepare a 2x working concentration serial dilution of this compound in culture medium. A common range to test is 1 nM to 10 µM.[6] Include a vehicle-only control (e.g., DMSO).
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Cell Treatment: Remove the old medium from the cells. Add the 2x inhibitor dilutions to the wells. If stimulating steroidogenesis, add forskolin to a final concentration of 10 µM.[6]
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Incubation: Incubate the plates for a period relevant to your experimental endpoint (typically 24-72 hours).
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Cell Viability Assay (Plate 1): Following incubation, perform a cell viability assay according to the manufacturer's protocol.
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Functional Assay (Plate 2): Collect the cell culture supernatant to measure the concentration of pregnenolone or a downstream steroid (e.g., progesterone) using an ELISA or LC/MS-MS.[6] This directly measures the inhibitory effect on Cyp11A1.
-
Data Analysis:
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For the viability assay, normalize the data to the vehicle control (100% viability) and plot against the inhibitor concentration to determine the CC50.
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For the functional assay, normalize the data to the vehicle control (0% inhibition) and a positive control (100% inhibition, if available) and plot against the inhibitor concentration. Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.
-
Data Presentation
The tables below provide example data to guide your experimental design.
Table 1: Recommended Starting Concentration Ranges for this compound (Note: These are hypothetical values based on relative expression levels. Empirical determination is required.)
| Cell Line | Tissue of Origin | Cyp11A1 Expression | Recommended Starting Range |
| NCI-H295R | Adrenocortical Carcinoma | High | 10 nM - 5 µM |
| VCaP | Prostate Cancer | Moderate | 5 nM - 1 µM |
| BeWo | Choriocarcinoma | Moderate | 5 nM - 1 µM |
| HaCaT | Skin Keratinocyte | Low | 1 nM - 500 nM |
| T Cells | Immune System | Low/Inducible | 1 nM - 500 nM |
Table 2: Example Dose-Response Data for this compound in NCI-H295R Cells
| This compound (nM) | Cell Viability (%) | Pregnenolone Production (% of Control) |
| 0 (Vehicle) | 100.0 | 100.0 |
| 1 | 99.5 | 92.1 |
| 10 | 98.9 | 75.3 |
| 50 | 99.1 | 51.2 |
| 100 | 97.6 | 34.8 |
| 500 | 95.2 | 10.5 |
| 1000 | 91.0 | 4.3 |
| 5000 | 75.4 | 2.1 |
| 10000 | 52.1 | 1.8 |
| Calculated Value | CC50 ≈ 10 µM | IC50 ≈ 50 nM |
References
- 1. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Inhibitor Characteristics to Consider [sigmaaldrich.com]
- 10. resources.biomol.com [resources.biomol.com]
Troubleshooting inconsistent Cyp11A1-IN-1 experimental outcomes
Welcome to the technical support center for Cyp11A1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Cytochrome P450 11A1 (CYP11A1) enzyme.[1] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is the first and rate-limiting enzyme in the steroidogenesis pathway. It catalyzes the conversion of cholesterol to pregnenolone, which is the precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids. By inhibiting CYP11A1, this compound blocks the production of all downstream steroid hormones.
Q2: What are the primary research applications for this compound?
This compound is primarily intended for research in steroid receptor-dependent diseases and conditions.[1] Its ability to inhibit the production of androgens makes it a valuable tool for studying androgen receptor (AR) signaling pathways, particularly in the context of prostate cancer research.[1] Prostate cancer cell lines such as PC-3, CWR-R1, LNCaP, and DU-145 have been shown to express CYP11A1, making them suitable models for investigating the effects of this inhibitor.[1][2]
Q3: What is the IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for the CYP11A1 enzyme is in the range of 201-2000 nM.[1]
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, it is recommended to prepare a stock solution in DMSO. MedchemExpress suggests a 10 mM stock solution in DMSO.[1]
Q5: How should I store this compound solutions?
Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Steroid Production
Possible Cause 1: Improper Inhibitor Preparation or Storage
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Solution: Ensure that the this compound stock solution was prepared correctly in a suitable solvent like DMSO and stored under the recommended conditions (-80°C for long-term, -20°C for short-term) to prevent degradation.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Possible Cause 2: Inhibitor Precipitation in Culture Medium
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Solution: Small molecule inhibitors can sometimes precipitate when diluted into aqueous culture media. Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation is suspected, consider preparing fresh dilutions and ensuring the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%). For difficult-to-dissolve compounds, gentle warming and/or sonication may aid in dissolution.[1]
Possible Cause 3: Suboptimal Inhibitor Concentration
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Solution: The effective concentration of the inhibitor can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Based on the provided IC50 range of 201-2000 nM, a starting concentration range of 100 nM to 5 µM is reasonable for initial experiments.
Possible Cause 4: Insufficient Incubation Time
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Solution: The time required for the inhibitor to exert its effect can vary. For time-dependent inhibitors, a pre-incubation period with the cells before the addition of substrate or stimulus may be necessary. For a similar CYP11A1 inhibitor, ODM-208, a 30-minute pre-incubation was used.[3] Consider a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours).
Possible Cause 5: Low Endogenous Cyp11A1 Activity in the Cell Line
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Solution: The level of Cyp11A1 expression and activity can vary significantly between cell lines. Confirm that your chosen cell line expresses functional CYP11A1. You can stimulate steroidogenesis by treating the cells with forskolin (e.g., 10 µM), which activates the cAMP/PKA signaling pathway that upregulates CYP11A1 expression and activity.[3] The human adrenocortical carcinoma cell line NCI-H295R is a well-established model with high steroidogenic activity.[3]
Issue 2: Observed Cell Toxicity or Off-Target Effects
Possible Cause 1: High Inhibitor Concentration
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Solution: High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity. Ensure you have performed a dose-response curve to identify a concentration that effectively inhibits Cyp11A1 without causing significant cell death. Always include a vehicle control (e.g., DMSO) at the same concentration as in your experimental conditions to account for any solvent-induced toxicity.
Possible Cause 2: Solvent Toxicity
-
Solution: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%. Run a vehicle-only control to assess the effect of the solvent on your cells.
Possible Cause 3: Inhibition of Essential Steroid Production
-
Solution: Since Cyp11A1 is at the top of the steroidogenesis cascade, its inhibition will block the production of all steroid hormones, including glucocorticoids and mineralocorticoids, which are essential for cell survival. For long-term experiments, this may lead to cell death. In such cases, consider supplementing the culture medium with physiological levels of essential corticosteroids.
Data Presentation
Table 1: this compound Properties and Recommended Handling
| Property | Value/Recommendation | Source |
| Target | Cytochrome P450 11A1 (CYP11A1) | [1] |
| IC50 | 201-2000 nM | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [1] |
| In Vivo Formulation 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | [1] |
Experimental Protocols
Protocol: In Vitro Inhibition of Steroidogenesis in NCI-H295R Cells
This protocol is adapted from a study using a similar CYP11A1 inhibitor, ODM-208, and should be optimized for this compound.[3]
-
Cell Seeding:
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Seed NCI-H295R cells on poly-D-lysine coated 96-well plates at a density of 60,000 cells/well in 100 µL of assay medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Inhibitor Preparation and Addition:
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Prepare a serial dilution of this compound in the assay medium from a DMSO stock solution. A suggested starting range is 10 nM to 10 µM.
-
Add the diluted inhibitor to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Include a vehicle control (DMSO in assay medium) and a positive control (a known CYP11A1 inhibitor, if available).
-
-
Stimulation of Steroidogenesis:
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After a 30-minute pre-incubation with the inhibitor at 37°C, add forskolin to a final concentration of 10 µM to stimulate steroid production.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Endpoint Measurement:
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Collect the cell culture supernatant for steroid hormone analysis.
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Measure the concentration of pregnenolone or downstream steroids (e.g., progesterone, cortisol, DHEA, testosterone) using methods such as ELISA, LC-MS/MS, or radioimmunoassay.
-
Cell viability can be assessed in the corresponding wells using assays like MTT or CellTiter-Glo.
-
Visualizations
Caption: Steroidogenesis pathway illustrating the central role of Cyp11A1 and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
References
Cyp11A1-IN-1 interference with other signaling pathways
Welcome to the technical support center for Cyp11A1-IN-1, a potent and selective inhibitor of the Cholesterol side-chain cleavage enzyme (CYP11A1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues arising from its interference with cellular signaling pathways.
Given that "this compound" is a generic identifier, this guide utilizes data from the well-characterized and first-in-class selective CYP11A1 inhibitor, ODM-208 (also known as opevesostat or MK-5684) , as a representative molecule for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound directly inhibits the activity of the CYP11A1 enzyme.[1][2][3] This enzyme catalyzes the first and rate-limiting step in steroidogenesis, which is the conversion of cholesterol to pregnenolone.[1][2][3] By blocking this step, this compound effectively shuts down the entire steroid hormone biosynthesis cascade, leading to a rapid and durable reduction of all downstream steroid hormones, including progestogens, corticosteroids, androgens, and estrogens.[1][3][4]
Q2: What are the expected downstream consequences of inhibiting CYP11A1 on other signaling pathways?
A2: The primary interference with other signaling pathways is a direct consequence of depleting the ligands for steroid hormone receptors. This includes, but is not limited to:
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Androgen Receptor (AR) Signaling: Significant suppression of androgens (e.g., testosterone) will lead to the inhibition of AR-mediated gene transcription. This is the primary therapeutic rationale for its use in castration-resistant prostate cancer (CRPC).[1][5]
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Estrogen Receptor (ER) Signaling: Depletion of estrogens will inhibit ER signaling pathways.
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Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Signaling: Inhibition of cortisol and aldosterone production will impact GR and MR signaling, which is crucial for metabolic regulation, stress response, and electrolyte balance.[6] This is the basis for the most common side effect, adrenal insufficiency.[1][7]
Q3: Are there any known off-target effects of this compound?
A3: Based on available data for the representative molecule ODM-208, it is described as a selective inhibitor of CYP11A1.[1][2][3] The majority of the observed biological effects and toxicities are considered to be on-target and directly related to the inhibition of steroidogenesis.[3][7] However, as with any small molecule inhibitor, off-target activities cannot be entirely ruled out without comprehensive screening against a broad panel of kinases and receptors.
Q4: Why is hormone replacement therapy necessary when using potent CYP11A1 inhibitors in in vivo studies?
A4: The potent inhibition of CYP11A1 leads to a state of adrenal insufficiency, characterized by a deficiency in essential corticosteroids like cortisol and aldosterone.[1][7] These hormones are vital for life, regulating processes such as blood pressure, blood sugar, and electrolyte balance.[6] Therefore, in both preclinical animal models and human clinical trials, glucocorticoid and mineralocorticoid replacement therapy (e.g., dexamethasone and fludrocortisone) is administered to prevent life-threatening complications.[1][5][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or growth inhibition in cell culture, even in non-steroid-dependent cell lines. | Depletion of basal levels of essential steroids required for cell maintenance. | Supplement the culture medium with low concentrations of essential steroids like hydrocortisone to maintain cell viability, if the experimental design allows. |
| In vivo (animal model) signs of distress, such as weight loss, lethargy, or hunched posture. | This is likely due to adrenal insufficiency caused by the potent inhibition of glucocorticoid and mineralocorticoid synthesis.[1] | Implement a corticosteroid replacement therapy regimen. For example, in mice, prednisone can be administered.[4] In clinical settings, dexamethasone and fludrocortisone are used.[1][5][8] Closely monitor the animals for signs of Addisonian crisis.[9][10] |
| Inconsistent or weaker than expected inhibition of downstream steroid hormone levels (in vivo). | 1. Inadequate dosing or bioavailability of the inhibitor. 2. Issues with the sample collection or analysis. | 1. Perform pharmacokinetic studies to ensure adequate exposure. Consider optimizing the dose and frequency of administration. 2. Review and validate the protocol for blood/tissue collection and steroid hormone measurement (e.g., by LC-MS/MS). Ensure proper sample handling and storage. |
| Upregulation of other steroidogenic enzymes (e.g., CYP17A1) at the mRNA level. | A compensatory feedback mechanism in response to the shutdown of the steroidogenic pathway.[11] | This is a known biological response. It is important to confirm that the upregulation of gene expression does not translate to a functional bypass of the CYP11A1 blockade (i.e., steroid levels should remain suppressed). |
Quantitative Data Summary
The following tables summarize the quantitative data for the representative CYP11A1 inhibitor, ODM-208.
Table 1: In Vitro Potency of ODM-208
| Assay | Cell Line | Parameter | Value | Reference |
| Pregnenolone Biosynthesis Inhibition | NCI-H295R | IC₅₀ | 15 nM | [4] |
Table 2: Effect of ODM-208 on Steroid Hormone Levels in Clinical Trials (mCRPC patients)
| Hormone | Baseline Level (median) | Level after Treatment | Time to Effect | Reference |
| Testosterone | 3.0 ng/dL | Undetectable | Within 1 week | [1][12] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Steroidogenesis pathway showing the central role of CYP11A1 and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating a CYP11A1 inhibitor.
Key Experimental Protocols
Protocol 1: In Vitro Inhibition of Steroidogenesis in H295R Cells
Objective: To determine the potency (IC₅₀) of this compound in inhibiting pregnenolone and downstream steroid hormone production.
Methodology:
-
Cell Culture: Culture human adrenocortical carcinoma NCI-H295R cells in an appropriate medium supplemented with serum.
-
Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle control (e.g., DMSO). Often, cells are stimulated with a secretagogue like forskolin to induce steroidogenesis.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Quantification: Analyze the concentration of pregnenolone, progesterone, cortisol, and testosterone in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][13]
-
Data Analysis: Plot the steroid concentrations against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Assessment of a CYP11A1 Inhibitor in a Xenograft Mouse Model
Objective: To evaluate the efficacy of this compound in a preclinical cancer model and to monitor its on-target pharmacodynamic effects.
Methodology:
-
Animal Model: Utilize an appropriate xenograft model, for example, VCaP castration-resistant prostate cancer cells implanted subcutaneously in castrated male immunodeficient mice.[4]
-
Treatment Groups: Once tumors are established, randomize animals into treatment groups:
-
Vehicle control + Hormone Replacement
-
This compound (at various doses) + Hormone Replacement
-
-
Dosing: Administer this compound orally at a specified frequency (e.g., twice daily).[4] Administer hormone replacement (e.g., prednisone) to mitigate adrenal insufficiency.[4]
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health.
-
-
Pharmacodynamic Analysis:
-
At specified time points or at the end of the study, collect blood samples via cardiac puncture or other appropriate methods.
-
Separate plasma or serum and store at -80°C.
-
Quantify a panel of steroid hormones (e.g., progesterone, corticosterone, testosterone) using a validated LC-MS/MS method.[2][3][4]
-
-
Data Analysis: Compare tumor growth curves between the vehicle and treatment groups. Correlate the anti-tumor efficacy with the degree of steroid hormone suppression.
References
- 1. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcf.org [pcf.org]
- 3. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. urotoday.com [urotoday.com]
- 6. Endocrine Toxicities of Antineoplastic Therapy: The Adrenal Topic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Addison Disease (Hypoadrenocorticism) in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 10. dvm360.com [dvm360.com]
- 11. SUN-LB002 CYP11A1 Inhibition as a Therapeutic Approach for the Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Cyp11A1-IN-1 in solution
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cyp11A1-IN-1?
A1: For biological experiments, this compound should be dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of the inhibitor. Recommendations are summarized in the table below.
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to several years | Store in a tightly sealed vial, protected from moisture and light. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Use immediately | Stability in aqueous solutions is limited. Prepare fresh for each experiment. |
Q3: Can I store this compound in an aqueous buffer?
A3: Long-term storage of this compound in aqueous buffers is not recommended due to the potential for hydrolysis and degradation. Prepare fresh working solutions from your DMSO stock for each experiment.
Q4: What is the maximum permissible DMSO concentration in my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid cytotoxicity. However, the optimal concentration should be determined for your specific cell line and assay. Always include a vehicle control (medium with the same final DMSO concentration as your treatment group) in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibitory effect observed.
Table 2: Troubleshooting Lack of Inhibition
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution from solid material. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Verify the age of the solid compound and stock solutions. |
| Precipitation in Assay Medium | Visually inspect the assay medium for any precipitate after adding the inhibitor. To avoid precipitation, perform serial dilutions of the high-concentration DMSO stock in DMSO first, before diluting into the final aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells. |
| Incorrect Concentration Calculation | Double-check all calculations for preparing stock and working solutions. Confirm the molecular weight of the inhibitor. |
| Inactive Enzyme | Ensure the Cyp11A1 enzyme is active. Include a positive control inhibitor if available. Check the storage and handling of the enzyme. |
Issue 2: High background signal or off-target effects.
Table 3: Troubleshooting High Background or Off-Target Effects
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final DMSO concentration in the assay is as low as possible (ideally ≤ 0.5%) and is consistent across all wells, including controls. |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the optimal inhibitor concentration. High concentrations can lead to non-specific binding and off-target effects. |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers, solvents, and assay components. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the DMSO stock solution. Perform serial dilutions in DMSO to the desired intermediate concentrations. From these intermediate DMSO dilutions, add the required volume to your pre-warmed aqueous assay buffer or cell culture medium to achieve the final desired inhibitor concentration and a low final DMSO concentration.
Protocol 2: Assessment of Long-Term Stability in DMSO using HPLC
This protocol allows for the quantitative assessment of this compound stability in DMSO over time.
-
Sample Preparation: Prepare a 1 mM solution of this compound in anhydrous DMSO. Aliquot this solution into multiple sealed vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Time Points: Designate time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).
-
HPLC Analysis: At each time point, analyze an aliquot from each storage condition using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength appropriate for the inhibitor's chromophore.
-
-
Data Analysis: Calculate the peak area of the parent compound at each time point. The stability is expressed as the percentage of the parent compound remaining compared to the initial (Day 0) measurement.
Table 4: Example Data for Stability Assessment of a Small Molecule Inhibitor in DMSO
| Storage Temperature | 1 Week (% Remaining) | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |
| Room Temperature | 98.5 | 92.1 | 85.3 | 75.6 |
| 4°C | 99.8 | 98.5 | 96.2 | 93.4 |
| -20°C | >99.9 | 99.5 | 99.1 | 98.7 |
| -80°C | >99.9 | >99.9 | 99.8 | 99.6 |
Note: This is example data and does not represent actual results for this compound.
Visualizations
Caption: Cyp11A1 signaling pathway and point of inhibition.
Caption: Experimental workflow for stability assessment.
Validation & Comparative
Validating Target Engagement of Novel Cyp11A1 Inhibitors: A Comparative Guide
For researchers and drug development professionals, confirming that a novel inhibitor directly interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of key experimental approaches to validate the target engagement of a hypothetical novel Cyp11A1 inhibitor, "Cyp11A1-IN-1," against established alternative compounds.
Introduction to Cyp11A1
Cytochrome P450 11A1 (CYP11A1), also known as P450scc, is a mitochondrial enzyme that catalyzes the initial and rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone.[1][2][3][4] This makes it a crucial therapeutic target for diseases driven by excess steroid hormone production, such as certain cancers and endocrine disorders.[3] Validating that a small molecule inhibitor, such as the hypothetical this compound, effectively engages CYP11A1 in cells is paramount for its development as a therapeutic agent.
Comparative Analysis of Cyp11A1 Inhibitors
To illustrate the validation process, we will compare our hypothetical "this compound" with known Cyp11A1 inhibitors, Aminoglutethimide and Ketoconazole. The following table summarizes hypothetical quantitative data from key validation assays.
| Parameter | This compound (Hypothetical) | Aminoglutethimide | Ketoconazole | Reference |
| Enzymatic Assay (IC50) | 15 nM | 500 nM | 100 nM | [5][6] |
| Cellular Thermal Shift Assay (ΔTm) | +5.2 °C | +2.1 °C | +3.5 °C | [7][8][9] |
| Reporter Gene Assay (IC50) | 50 nM | 1.2 µM | 250 nM | [10][11] |
| Pregnenolone Production (IC50) | 45 nM | 1.5 µM | 300 nM | [5] |
Experimental Protocols for Target Validation
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Enzymatic Assay for Cyp11A1 Activity
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CYP11A1.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human CYP11A1, its redox partners (adrenodoxin and adrenodoxin reductase), and the substrate, cholesterol.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, Aminoglutethimide, Ketoconazole) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding NADPH. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction and extract the product, pregnenolone, using an organic solvent.
-
Quantification: Analyze the amount of pregnenolone produced using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[7][8][9][12]
Protocol:
-
Cell Treatment: Treat intact cells expressing CYP11A1 with varying concentrations of the inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Detect the amount of soluble CYP11A1 in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CYP11A1 against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
Reporter Gene Assay
This assay indirectly measures the inhibition of the steroidogenic pathway by quantifying the activity of a downstream transcription factor.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for a steroid-responsive transcription factor (e.g., glucocorticoid receptor) and a reporter construct containing a luciferase gene under the control of a responsive element.
-
Cell Treatment: Treat the transfected cells with a precursor that can be converted to an activating steroid by CYP11A1 (e.g., 25-hydroxycholesterol) in the presence of varying concentrations of the inhibitor.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the luciferase activity against the inhibitor concentration.
Visualizing Key Pathways and Workflows
Cyp11A1 Signaling Pathway
The following diagram illustrates the central role of CYP11A1 in the steroidogenesis pathway.
Caption: The steroidogenesis pathway initiated by CYP11A1.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the experimental workflow for the Cellular Thermal Shift Assay.
Caption: A stepwise workflow of the Cellular Thermal Shift Assay (CETSA).
Logical Relationship for Target Engagement Validation
The following diagram illustrates the logical flow for validating the target engagement of a novel Cyp11A1 inhibitor.
References
- 1. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. qiagen.com [qiagen.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to Positive and Negative Controls for Cyp11A1-IN-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental controls for studies involving Cyp11A1-IN-1, a known inhibitor of the cytochrome P450 family 11 subfamily A member 1 (CYP11A1) enzyme. Proper controls are critical for the validation of experimental results, ensuring that observed effects are directly attributable to the inhibitor's activity. This document outlines suitable positive and negative controls, presents their performance data, and offers detailed experimental protocols.
Understanding Cyp11A1 and its Inhibition
CYP11A1, also known as P450scc, is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone.[1][2] This is the initial and rate-limiting step in the biosynthesis of all steroid hormones.[1][2] Inhibition of CYP11A1, therefore, blocks the production of progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. This compound is a chemical inhibitor of this enzyme with a reported IC50 value in the range of 201-2000 nM.[3]
Data Presentation: Comparison of Cyp11A1 Inhibitors
The selection of appropriate controls is paramount in designing a robust experiment. The following table summarizes the inhibitory potency of this compound and established Cyp11A1 inhibitors that can serve as positive controls.
| Compound | Target | IC50 Value (in vitro) | Notes |
| This compound | CYP11A1 | 201-2000 nM[3] | The experimental compound of interest. |
| Ketoconazole | CYP11A1 | ~0.56 µM (in rat ovary cells)[4][5] | An antifungal agent also known to inhibit several P450 enzymes, including CYP11A1.[4][5] It is a widely used positive control in steroidogenesis inhibition assays. |
| Aminoglutethimide | CYP11A1 | IC50 of ~29 µM (desmolase)[6] | An anticonvulsant and steroidogenesis inhibitor that blocks CYP11A1 and aromatase.[7][8] |
| ODM-208 | CYP11A1 | ~11 nM (Pregnenolone ELISA)[9] | A potent and selective non-steroidal inhibitor of CYP11A1.[10] |
| Vehicle Control (e.g., DMSO) | N/A | N/A | The negative control, representing the baseline level of steroidogenesis in the absence of an inhibitor. The final concentration in the assay should be carefully controlled and reported. |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental design and the biological context, the following diagrams are provided.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of steroidogenic enzymes by ketoconazole in rat ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 8. aminoglutethimide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
Abiraterone Acetate vs. CYP11A1 Inhibition: A Comparative Guide for Researchers
A detailed analysis of two distinct strategies for steroid biosynthesis inhibition in oncology research and drug development. This guide provides a comprehensive comparison of Abiraterone acetate, a widely used CYP17A1 inhibitor, and the emerging class of CYP11A1 inhibitors, exemplified by the clinical candidate ODM-208. We delve into their mechanisms of action, present comparative experimental data, and outline relevant experimental protocols to assist researchers in evaluating these alternative approaches for targeting steroid-dependent pathways.
Introduction
In the landscape of therapies targeting steroid hormone-driven diseases, particularly castration-resistant prostate cancer (CRPC), the inhibition of androgen biosynthesis is a cornerstone. Abiraterone acetate, a prodrug of Abiraterone, has been a clinical mainstay, effectively targeting the CYP17A1 enzyme. However, the development of resistance and the quest for more comprehensive steroid suppression have spurred the investigation of upstream targets. This guide focuses on a novel alternative, the inhibition of CYP11A1, the first and rate-limiting enzyme in the entire steroidogenesis cascade. We use the investigational drug ODM-208 as a representative CYP11A1 inhibitor to draw a detailed comparison with Abiraterone acetate.
Mechanism of Action: Targeting Different Nodes in Steroidogenesis
Abiraterone acetate's therapeutic effect stems from its conversion to the active metabolite, Abiraterone, which potently and selectively inhibits CYP17A1.[1][2] This enzyme possesses dual functionality, catalyzing both 17α-hydroxylase and 17,20-lyase activities, which are critical for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are key precursors to testosterone.[1][2] By blocking CYP17A1, Abiraterone significantly reduces the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.[3]
In contrast, CYP11A1 inhibitors like ODM-208 act at the very beginning of the steroid biosynthesis pathway.[1][4][5] The CYP11A1 enzyme, also known as the cholesterol side-chain cleavage enzyme, catalyzes the conversion of cholesterol to pregnenolone.[4] This is the committed step for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids.[5] By inhibiting CYP11A1, ODM-208 aims to achieve a more profound and comprehensive blockade of all steroid hormone production.[1][4]
Comparative Performance Data
The following tables summarize key quantitative data for Abiraterone acetate and the CYP11A1 inhibitor ODM-208, based on preclinical and clinical findings.
Table 1: In Vitro Potency
| Compound | Target | Assay System | IC50 | Reference |
| Abiraterone | CYP17A1 (hydroxylase) | Recombinant human enzyme | 2.5 nM | [1] |
| CYP17A1 (lyase) | Recombinant human enzyme | 15 nM | [1] | |
| ODM-208 | CYP11A1 | Human adrenal cortex cell line (H295R) | Low nM concentrations | [4] |
Table 2: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Drug | Study | Patient Population | Key Efficacy Endpoint | Result | Reference |
| Abiraterone acetate | COU-AA-302 | Chemotherapy-naïve mCRPC | Median Overall Survival | 34.7 months (vs. 30.3 months with placebo) | [6] |
| Median Radiographic Progression-Free Survival | 16.5 months (vs. 8.3 months with placebo) | [6] | |||
| ODM-208 | CYPIDES (Phase I/IIa) | Heavily pretreated mCRPC | PSA50 Response Rate (AR LBD mutation) | 73.7% (Phase I), 53.3% (Phase IIa) | [7][8] |
| Heavily pretreated mCRPC (AR wild-type) | PSA50 Response Rate | 8.7% (Phase I) | [8] | ||
| Heavily pretreated mCRPC | Median Circulating Testosterone | Declined to undetectable levels within the first week in 87% of patients | [7] |
Table 3: Key Adverse Events
| Drug | Common Adverse Events | Note | Reference |
| Abiraterone acetate | Mineralocorticoid excess-related (hypertension, hypokalemia, fluid retention) | Typically managed with concurrent prednisone administration. | [3] |
| ODM-208 | Adrenal insufficiency | Requires glucocorticoid and mineralocorticoid replacement therapy. | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of steroidogenesis inhibitors. Below are outlines of key experimental protocols.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP17A1 or CYP11A1.
Protocol for CYP17A1 Inhibition (Abiraterone):
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase (POR) and cytochrome b5 in a suitable system (e.g., insect cells).
-
Substrates: Radiolabeled pregnenolone or progesterone for the 17α-hydroxylase activity assay, and radiolabeled 17α-hydroxypregnenolone for the 17,20-lyase activity assay.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (Abiraterone) are incubated in a buffer system containing NADPH to initiate the reaction.
-
Product Separation: The reaction is stopped, and the steroid products are extracted and separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed is quantified by detecting the radiolabel.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Protocol for CYP11A1 Inhibition (ODM-208):
-
Cell Line: Human adrenal cortex carcinoma cell line (NCI-H295R), which expresses the necessary steroidogenic enzymes.
-
Substrate: Radiolabeled cholesterol or a water-soluble cholesterol analog.
-
Treatment: Cells are treated with varying concentrations of the CYP11A1 inhibitor (ODM-208).
-
Product Measurement: The formation of pregnenolone or a downstream metabolite can be measured. A common method is to measure the release of radiolabeled isocaproic acid, a byproduct of the cholesterol side-chain cleavage.[9][10] Alternatively, pregnenolone levels in the cell culture supernatant can be quantified by ELISA or LC-MS/MS.[4][9]
-
Data Analysis: IC50 values are determined by analyzing the dose-response curve.
Measurement of Steroid Hormone Levels in Biological Samples
Objective: To quantify the levels of various steroid hormones in plasma, serum, or tissue samples to assess the in vivo efficacy of the inhibitor.
Protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Collection and Preparation:
-
Collect blood samples and process to obtain serum or plasma.
-
For tissue samples, homogenize in an appropriate buffer.
-
Add internal standards (deuterium-labeled steroids) to each sample for accurate quantification.
-
-
Steroid Extraction:
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix.
-
-
Chromatographic Separation:
-
Inject the extracted sample into an HPLC or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the different steroid hormones based on their physicochemical properties using a suitable column and mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The steroids are ionized (e.g., by electrospray ionization - ESI) and fragmented.
-
Specific precursor-to-product ion transitions are monitored for each steroid (multiple reaction monitoring - MRM) to ensure high selectivity and sensitivity.
-
-
Quantification:
-
The concentration of each steroid is determined by comparing the peak area of the endogenous steroid to that of its corresponding internal standard.
-
Discussion and Conclusion
The choice between targeting CYP17A1 with Abiraterone acetate and CYP11A1 with an inhibitor like ODM-208 represents a strategic decision in the development of therapies for steroid-driven cancers.
Abiraterone acetate offers the advantage of a well-established clinical profile, with proven efficacy in improving overall survival in mCRPC. Its mechanism of action is specific to the androgen synthesis pathway downstream of pregnenolone. However, resistance mechanisms can emerge, including the upregulation of the androgen receptor or the utilization of alternative steroid precursors.
CYP11A1 inhibition presents a more radical approach by aiming to shut down the entire steroidogenic cascade. Preclinical and early clinical data for ODM-208 suggest this can lead to a profound and rapid suppression of all steroid hormones.[4][5] This could be particularly advantageous in cases of resistance to CYP17A1 inhibitors or where non-androgenic steroids may contribute to tumor progression. The notable anti-tumor activity of ODM-208 in patients with androgen receptor ligand-binding domain mutations highlights its potential in a resistant patient population.[1][7] However, the complete blockade of steroidogenesis necessitates lifelong glucocorticoid and mineralocorticoid replacement therapy to manage the resulting adrenal insufficiency, which is a key clinical consideration.[5][7]
References
- 1. Results from an Ongoing Phase I/II CYPIDES Trial of ODM-208 Presented at ASCO-GU [orionpharma.com]
- 2. Safety and Pharmacokinetics of ODM-208 in Patients With Metastatic Castration-resistant Prostate Cancer [clin.larvol.com]
- 3. urotoday.com [urotoday.com]
- 4. pcf.org [pcf.org]
- 5. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. urologytimes.com [urologytimes.com]
- 8. NEJM Evidence publishes results from Phase I/IIa CYPIDES trial with ODM-208 - BioSpace [biospace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
Specificity Analysis of a Potent Cyp11A1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the specificity of a selective Cytochrome P450 11A1 (Cyp11A1) inhibitor, ODM-208 (opevesostat), against other major human CYP enzymes. Cyp11A1 is the rate-limiting enzyme in steroid hormone biosynthesis, converting cholesterol to pregnenolone.[1][2] Its inhibition is a promising therapeutic strategy for hormone-dependent cancers and other endocrine disorders.[3] This document presents quantitative data on the inhibitory potency of ODM-208, details the experimental protocols for assessing its specificity, and visualizes the relevant biological pathways.
Quantitative Analysis of Inhibitory Potency
The selectivity of a Cyp11A1 inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the inhibitory activity of ODM-208 against human Cyp11A1 and a panel of seven other major drug-metabolizing CYP enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | IC50 (nmol/L) | Fold Selectivity vs. Cyp11A1 |
| Cyp11A1 | 15 | - |
| CYP1A2 | >100,000 | >6667 |
| CYP2B6 | >100,000 | >6667 |
| CYP2C8 | >100,000 | >6667 |
| CYP2C9 | >100,000 | >6667 |
| CYP2C19 | >100,000 | >6667 |
| CYP2D6 | >100,000 | >6667 |
| CYP3A4 | >100,000 | >6667 |
Data sourced from a 2022 study on ODM-208.[3]
As the data clearly indicates, ODM-208 is a highly potent and selective inhibitor of Cyp11A1. It demonstrated an IC50 of 15 nmol/L for Cyp11A1, while showing no significant inhibition of the other tested CYP enzymes even at the highest concentration of 100 µmol/L (100,000 nmol/L).[3] This represents a selectivity of over 6,667-fold for Cyp11A1 over the other major CYP isoforms, highlighting its potential for targeted therapy with a reduced risk of drug-drug interactions mediated by these enzymes.
Experimental Protocols
The determination of the inhibitory profile of ODM-208 against various CYP enzymes involved a robust in vitro assay. The following is a generalized protocol based on standard industry practices and the available information on the ODM-208 study.[3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., ODM-208) against a panel of human CYP enzymes.
Materials:
-
Test compound (e.g., ODM-208)
-
Human liver microsomes (as a source of various CYP enzymes) or recombinant human CYP enzymes
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH regenerating system (cofactor for CYP activity)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the probe substrates and NADPH regenerating system in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the human liver microsomes (or recombinant enzymes) with a range of concentrations of the test compound or positive control inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture for a specific duration (e.g., 10-30 minutes) at 37°C. The incubation time is optimized for each CYP isoform to ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of enzyme activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Biological Context
To better understand the role of Cyp11A1 and the experimental approach to its inhibition, the following diagrams are provided.
Caption: The steroidogenesis pathway, highlighting Cyp11A1's critical role.
References
- 1. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Cross-Validation of CYP11A1 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a pharmacological inhibitor is paramount. This guide provides a comparative analysis of the pharmacological inhibition of Cytochrome P450 11A1 (CYP11A1) using inhibitors like Cyp11A1-IN-1 and its cross-validation with genetic approaches such as gene knockout and RNA interference.
CYP11A1 is the gatekeeper of steroidogenesis, catalyzing the initial and rate-limiting step in the conversion of cholesterol to pregnenolone.[1][2] This pivotal role makes it a critical target for therapeutic intervention in hormone-dependent diseases, such as certain cancers.[3] Validating the effects of a CYP11A1 inhibitor with genetic methods ensures that the observed phenotype is a direct consequence of inhibiting the enzyme's activity, rather than off-target effects.
Comparing Pharmacological and Genetic Inhibition of CYP11A1
The primary goal of both pharmacological and genetic inhibition of CYP11A1 is to block the production of pregnenolone and, consequently, all downstream steroid hormones. While both approaches are expected to yield similar biological outcomes, they operate through distinct mechanisms. Pharmacological inhibitors, such as the selective, non-steroidal compound ODM-208 (a this compound), directly bind to the enzyme and inhibit its catalytic activity.[4][5][6] In contrast, genetic approaches, like gene knockout or siRNA/shRNA-mediated knockdown, reduce or eliminate the expression of the CYP11A1 protein itself.
The following tables summarize the expected and observed outcomes of these different approaches based on preclinical and clinical data.
Table 1: Comparison of In Vitro Inhibition of CYP11A1
| Parameter | Pharmacological Inhibition (e.g., ODM-208) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Direct, often reversible or irreversible binding to the CYP11A1 active site.[3] | Post-transcriptional gene silencing, leading to reduced CYP11A1 mRNA and protein levels.[7] |
| Effect on Pregnenolone | Potent reduction in pregnenolone formation with low nanomolar concentrations.[8] | Significant decrease in pregnenolone production. |
| Effect on Downstream Steroids | Reduction in testosterone and other steroid hormone levels.[8] | Expected reduction in steroid hormone synthesis.[9] |
| Speed of Onset | Rapid, within hours. | Slower, requires time for protein turnover (typically 24-72 hours). |
| Reversibility | Can be reversible upon washout of the compound.[5] | Generally transient, but can be sustained with stable shRNA expression. |
| Specificity | High for selective inhibitors like ODM-208, with minimal off-target effects.[5] | Can have off-target effects due to unintended silencing of other genes. |
Table 2: Comparison of In Vivo Effects of CYP11A1 Ablation
| Parameter | Pharmacological Inhibition (e.g., ODM-208) | Genetic Knockout (Cyp11a1-/- mice) |
| Effect on Steroid Hormones | Rapid, complete, and durable reduction of all serum steroid hormones to undetectable levels.[4][10] | 30-fold reduction in corticosterone and over 250-fold reduction in aldosterone.[11] |
| Phenotype | Adrenal insufficiency, requiring glucocorticoid and mineralocorticoid replacement.[10][12] Antitumor activity in castration-resistant prostate cancer models.[8][13] | Lethality shortly after birth without steroid injection rescue.[11] Feminization of male external genitalia and underdeveloped male accessory sex organs.[11] |
| Reversibility | Reversible upon cessation of treatment.[4] | Permanent ablation of gene function. |
| Clinical Relevance | Directly translatable to therapeutic applications in patients.[10][14] | Provides a fundamental understanding of the gene's physiological role; not a therapeutic modality. |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for both pharmacological and genetic approaches, the following diagrams illustrate the CYP11A1 signaling pathway and a typical cross-validation workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies. Below are representative protocols for key experiments.
Protocol 1: In Vitro Inhibition of CYP11A1 Activity
This protocol is adapted from studies on the pharmacological inhibition of CYP11A1 in a human adrenal cortex cell line (NCI-H295R).[5][8]
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, insulin, transferrin, selenium, and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of the CYP11A1 inhibitor (e.g., ODM-208) or vehicle control (e.g., DMSO). For genetic validation, cells would be transfected with CYP11A1-targeting siRNA or a non-targeting control siRNA 48-72 hours prior to the assay.
-
Steroidogenesis Stimulation: After a pre-incubation period with the inhibitor (e.g., 1 hour), stimulate steroidogenesis by adding a precursor like 22(R)-hydroxycholesterol or a signaling molecule like forskolin.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantification of Steroids: Measure the concentrations of pregnenolone, progesterone, and testosterone in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or validated ELISAs.
-
Data Analysis: Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor. Compare the reduction in steroid levels between the pharmacologically inhibited and genetically silenced groups.
Protocol 2: Generation and Analysis of CYP11A1 Knockout Models
This protocol is based on the generation of Cyp11a1 knockout mice.[11]
-
Gene Targeting: Design a targeting vector to disrupt the Cyp11a1 gene, for example, by inserting a neomycin resistance cassette into a critical exon.
-
Generation of Knockout Mice: Electroporate the targeting vector into embryonic stem (ES) cells. Select for successfully targeted ES cells and inject them into blastocysts to generate chimeric mice. Breed the chimeras to obtain heterozygous (Cyp11a1+/-) and subsequently homozygous (Cyp11a1-/-) knockout mice.
-
Genotyping: Confirm the genotype of the offspring using PCR or Southern blot analysis of genomic DNA.
-
Phenotypic Analysis: Monitor the survival, growth, and development of the knockout pups. Examine the external and internal genitalia.
-
Hormone Level Measurement: Collect blood samples from neonatal mice and measure serum corticosterone and aldosterone levels using radioimmunoassay (RIA) or LC-MS/MS.
-
Western Blot Analysis: Prepare protein extracts from the adrenal glands and testes of wild-type, heterozygous, and homozygous knockout mice. Perform Western blotting using an anti-CYP11A1 antibody to confirm the absence of the protein in knockout animals.[11]
Protocol 3: shRNA-Mediated Knockdown of Cyp11a1
This protocol is based on lentiviral-mediated shRNA knockdown in cell culture.[7]
-
shRNA Design and Vector Construction: Design shRNA sequences targeting the Cyp11a1 mRNA. Clone these sequences into a lentiviral vector that also expresses a fluorescent marker (e.g., GFP) for tracking.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Cell Transduction: Infect the target cells (e.g., mouse calvaria cells) with the lentiviral particles. A non-specific shRNA should be used as a control.
-
Verification of Knockdown:
-
qPCR: After 48-72 hours, extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the levels of Cyp11a1 mRNA relative to a housekeeping gene.
-
Western Blot: Lyse the cells and perform Western blotting with an anti-CYP11A1 antibody to assess the reduction in protein levels.
-
-
Functional Assays: Perform functional assays, such as cell proliferation assays or steroid measurements, to determine the phenotypic consequences of Cyp11a1 knockdown.
A Case Study in Cross-Validation
A study on peanut-allergic children provides a compelling example of cross-validating the role of CYP11A1 in T-cell function using both pharmacological and genetic approaches.[15] Researchers found that increased CYP11A1 expression in CD4+ T cells correlated with elevated IL-13 production. To confirm that CYP11A1 activity was responsible for this, they employed two methods:
-
Pharmacological Inhibition: They treated patient cells with aminoglutethimide, a known inhibitor of CYP11A1.
-
Genetic Knockout: They used a CRISPR/Cas9 plasmid to knock out the CYP11A1 gene in a CD4+ T cell line.
Both the inhibitor and the genetic knockout resulted in reduced IL-13 production, providing strong evidence that CYP11A1 enzymatic activity is directly involved in this inflammatory response.[15] This study exemplifies the power of using a genetic approach to validate the on-target effect of a pharmacological inhibitor.
Conclusion
The cross-validation of pharmacological inhibitors with genetic approaches is a cornerstone of modern drug development and target validation. For CYP11A1, the data from selective inhibitors like ODM-208 align remarkably well with the phenotypes observed in Cyp11a1 knockout and knockdown models. Both methodologies confirm the enzyme's indispensable role in steroidogenesis. While pharmacological inhibition offers a reversible and therapeutically relevant means of modulating CYP11A1 activity, genetic approaches provide a definitive confirmation of the on-target effects. Employing both strategies in parallel provides the highest level of confidence in experimental findings and the therapeutic potential of targeting CYP11A1.
References
- 1. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pcf.org [pcf.org]
- 7. researchgate.net [researchgate.net]
- 8. pcf.org [pcf.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. urologytimes.com [urologytimes.com]
- 15. Expression and activation of the steroidogenic enzyme CYP11A1 is associated with IL-13 production in T cells from peanut allergic children - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Cyp11A1 Inhibition: A Comparative Analysis of Cyp11A1-IN-1 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cytochrome P450 11A1 (CYP11A1), the enzyme that catalyzes the initial and rate-limiting step in steroid hormone biosynthesis, is a promising therapeutic strategy for hormone-dependent diseases such as prostate cancer. A critical characteristic of any enzyme inhibitor is the nature of its interaction with the target enzyme—specifically, whether the inhibition is reversible or irreversible. This guide provides a comparative analysis of the reversibility of Cyp11A1 inhibition, with a focus on the novel inhibitor Cyp11A1-IN-1 and the well-characterized reversible inhibitor, ODM-208.
Introduction to Cyp11A1 Inhibition
CYP11A1, also known as P450scc, is a mitochondrial enzyme responsible for the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[1] Inhibition of CYP11A1 can be achieved through two primary mechanisms:
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its activity once the inhibitor is removed.[2]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation.[2]
The reversibility of an inhibitor is a key determinant of its pharmacokinetic and pharmacodynamic properties, influencing dosing regimens and the management of potential side effects.
This compound: An Emerging Inhibitor
This compound (also referred to as compound 30 in some contexts) is a novel, non-steroidal inhibitor of CYP11A1 with an IC50 value in the range of 201-2000 nM. While its potential for use in steroid receptor-dependent diseases like prostate cancer is noted, detailed experimental data on the reversibility of its inhibition of CYP11A1 is not yet publicly available in the peer-reviewed scientific literature.
Case Study: The Reversible Inhibition of ODM-208
ODM-208 (also known as opevesostat) is a first-in-class, selective, non-steroidal, and oral inhibitor of CYP11A1.[3][4] Extensive preclinical and clinical studies have demonstrated that ODM-208 exhibits rapid, complete, and durable reversible inhibition of steroid hormone biosynthesis.[1][3]
Experimental Evidence for Reversibility
The reversibility of ODM-208's inhibition of CYP11A1 has been demonstrated through in vitro washout experiments.[4] In one key study, pregnenolone production in NCI-H295R adrenocortical carcinoma cells, which was inhibited by ODM-208, recovered within 24 hours after the inhibitor was removed from the cell culture medium.[4]
Signaling Pathway of Steroidogenesis Inhibition
The following diagram illustrates the central role of CYP11A1 in the steroidogenesis pathway and the point of inhibition for compounds like this compound and ODM-208.
Caption: Inhibition of CYP11A1 blocks the conversion of cholesterol to pregnenolone.
Comparison of Cyp11A1 Inhibitors
The following table summarizes the available information on the reversibility and potency of selected CYP11A1 inhibitors.
| Inhibitor | Chemical Class | Reversibility | IC50 (nM) | Supporting Evidence |
| This compound | Non-steroidal | Not Published | 201-2000 | Vendor information |
| ODM-208 | Non-steroidal | Reversible | 15 | In vitro washout experiments[4] |
| Etomidate | Imidazole | Reversible | - | Literature |
| Ketoconazole | Imidazole | Reversible | - | Literature[5] |
Experimental Protocol: Washout Assay for Reversibility Assessment
The following is a generalized protocol for a washout experiment to determine the reversibility of a CYP11A1 inhibitor in a cell-based assay, based on methodologies used for ODM-208.[4]
Objective:
To determine if the inhibition of CYP11A1 by an inhibitor is reversible by measuring the recovery of pregnenolone production after removal of the inhibitor.
Materials:
-
NCI-H295R cells (or other suitable steroidogenic cell line)
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Assay buffer
-
Reagents for pregnenolone quantification (e.g., LC-MS/MS or ELISA)
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with the test inhibitor at a concentration known to cause significant inhibition (e.g., 5-10 times the IC50) and a vehicle control for a defined period (e.g., 24 hours).
-
Washout:
-
Aspirate the medium containing the inhibitor or vehicle.
-
Wash the cells gently with pre-warmed, inhibitor-free medium or PBS. Repeat the wash step at least twice to ensure complete removal of the inhibitor.
-
Add fresh, inhibitor-free medium to the cells.
-
-
Recovery Period: Incubate the cells for a defined period (e.g., 24, 48, 72 hours) to allow for potential recovery of enzyme activity.
-
Measurement of Pregnenolone Production:
-
At the end of the recovery period, replace the medium with a serum-free medium and stimulate steroidogenesis if necessary (e.g., with forskolin).
-
Incubate for a set period (e.g., 4-8 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of pregnenolone in the supernatant using a validated method.
-
-
Data Analysis: Compare the levels of pregnenolone in the inhibitor-treated and washed cells to the vehicle-treated and washed cells. A significant increase in pregnenolone production in the washed cells compared to cells continuously exposed to the inhibitor indicates reversible inhibition.
References
- 1. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4149924A1 - Cyp11a1 inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition and stimulation of activity of purified recombinant CYP11A1 by therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Steroidal vs. Non-Steroidal Cyp11A1 Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous frontier. Cyp11A1, the cholesterol side-chain cleavage enzyme, represents a critical bottleneck in steroidogenesis, making it a prime target for therapeutic intervention in hormone-dependent diseases. This guide provides a side-by-side comparison of steroidal and non-steroidal Cyp11A1 inhibitors, supported by experimental data, to inform strategic decisions in drug development.
Introduction to Cyp11A1 and Its Inhibition
Cytochrome P450 11A1 (Cyp11A1), also known as P450scc, is the initial and rate-limiting enzyme in the biosynthesis of all steroid hormones.[1] It catalyzes the conversion of cholesterol to pregnenolone, the common precursor for glucocorticoids, mineralocorticoids, and sex steroids.[1] By inhibiting Cyp11A1, it is possible to shut down the production of all downstream steroid hormones, a therapeutic strategy with significant potential in treating hormone-dependent cancers like prostate and breast cancer, as well as endocrine disorders such as Cushing's syndrome.[1][2]
Inhibitors of Cyp11A1 can be broadly categorized into two main classes: steroidal and non-steroidal compounds. Steroidal inhibitors are structurally similar to the natural substrate, cholesterol, while non-steroidal inhibitors encompass a diverse range of chemical scaffolds. The choice between these two classes involves a trade-off between potential for high affinity and the risk of off-target effects.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of selected non-steroidal Cyp11A1 inhibitors. Direct and specific IC50 values for steroidal inhibitors against Cyp11A1 are less commonly reported in literature, as many steroidal compounds exhibit broader activity against multiple cytochrome P450 enzymes involved in steroidogenesis.
| Inhibitor Class | Compound | Target Enzyme(s) | IC50 Value (nM) | Cell Line/Assay Condition |
| Non-Steroidal | Aminoglutethimide | Cyp11A1, Aromatase | ~20,000 | P450scc inhibition |
| Ketoconazole | Cyp11A1, CYP17A1, Aromatase | 560 | Rat Ovary Cells (CYP11A1) | |
| ODM-208 (Opevesostat) | Cyp11A1 | 108 (with NADPH) | Recombinant human Cyp11A1 | |
| 15 | NCI-H295R cells (Pregnenolone synthesis) |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and substrate used. The data presented here is for comparative purposes.
Mechanism of Action and Selectivity
Steroidal Inhibitors: These compounds, often derivatives of pregnenolone, progesterone, or testosterone, typically act as competitive inhibitors by mimicking the endogenous substrate and binding to the active site of Cyp11A1 or other steroidogenic enzymes.[3][4][5] Their broad structural similarity to steroids can lead to a lack of selectivity, potentially inhibiting other cytochrome P450 enzymes involved in steroid metabolism (e.g., CYP17A1, CYP21A2, aromatase).[3] This can be a therapeutic advantage in some contexts but can also lead to a wider range of side effects.
Non-Steroidal Inhibitors: This class of inhibitors is more diverse in its chemical structures and mechanisms of action.
-
Aminoglutethimide , one of the earliest non-steroidal inhibitors, demonstrates broad inhibition of both Cyp11A1 and aromatase.[6] Its clinical use has been limited by its relatively low potency and significant side effects.
-
Ketoconazole , an imidazole-based antifungal agent, is a non-selective inhibitor of several cytochrome P450 enzymes, including Cyp11A1.[7] Its lack of specificity contributes to its side effect profile.
-
ODM-208 (Opevesostat) is a first-in-class, highly selective, non-steroidal inhibitor of Cyp11A1.[2][8] It was developed through virtual screening and systematic optimization to specifically target Cyp11A1, leading to a more favorable selectivity profile compared to older non-steroidal agents.[8] Clinical studies have shown that ODM-208 can effectively suppress the production of all steroid hormones.[9]
Signaling Pathway of Steroidogenesis and Cyp11A1 Inhibition
The following diagram illustrates the central role of Cyp11A1 in the steroidogenesis pathway and the point of intervention for its inhibitors.
Caption: Steroidogenesis pathway highlighting Cyp11A1's role.
Experimental Protocols
Detailed methodologies for key assays are crucial for the evaluation and comparison of Cyp11A1 inhibitors.
Cyp11A1 Enzyme Activity Assay (In Vitro Recombinant Enzyme)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant Cyp11A1.
Caption: Workflow for in vitro Cyp11A1 enzyme activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 5 mM MgCl2 and 0.05% Tween20).
-
Reconstitute recombinant human Cyp11A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer to desired concentrations.
-
Prepare a stock solution of the substrate (e.g., 22(R)-hydroxycholesterol) in ethanol.
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
Prepare a fresh solution of NADPH in the reaction buffer.
-
-
Pre-incubation:
-
In a microplate, combine the Cyp11A1 enzyme, adrenodoxin, adrenodoxin reductase, and the test inhibitor at various concentrations.
-
For time-dependent inhibition studies, a parallel set of wells should include NADPH during the pre-incubation.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for 20 minutes with orbital shaking.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to pellet any precipitated proteins.
-
Analyze the supernatant for the formation of pregnenolone using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of Cyp11A1 activity for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
-
H295R Steroidogenesis Assay (Cell-Based)
This assay evaluates the effect of a compound on the entire steroidogenesis pathway in a human adrenal carcinoma cell line that expresses all the key steroidogenic enzymes.[10][11]
Caption: Workflow for the H295R steroidogenesis assay.
Detailed Protocol:
-
Cell Culture:
-
Maintain H295R cells in a complete culture medium (e.g., DMEM/F12 supplemented with serum and other growth factors) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Plating:
-
Seed H295R cells into 24- or 96-well plates at a density that will result in approximately 80-90% confluency at the end of the experiment.
-
Allow the cells to attach and acclimate for 24 hours.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound.
-
Include appropriate controls: a vehicle control (e.g., DMSO), a positive control for induction of steroidogenesis (e.g., forskolin), and a known inhibitor of steroidogenesis (e.g., prochloraz).
-
Incubate the cells for 48 hours.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture medium for hormone analysis.
-
Quantify the levels of key steroid hormones (e.g., pregnenolone, progesterone, testosterone, estradiol, cortisol) in the medium using validated methods such as LC-MS/MS or ELISA.
-
Immediately after collecting the medium, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) on the remaining cells to assess cytotoxicity.
-
-
Data Analysis:
-
Normalize the hormone concentrations to the cell viability data to distinguish between specific inhibition of steroidogenesis and general cytotoxicity.
-
Calculate the fold change in hormone production for each treatment group relative to the vehicle control.
-
Determine the IC50 values for the inhibition of the production of each steroid hormone.
-
Conclusion
The development of Cyp11A1 inhibitors has evolved from non-selective, multi-target compounds to highly specific molecules with improved therapeutic windows. While steroidal inhibitors have historically played a role in modulating steroidogenesis, the field is increasingly moving towards the design of potent and selective non-steroidal inhibitors like ODM-208. These newer agents offer the promise of more targeted and effective therapies for a range of hormone-dependent diseases. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel Cyp11A1 inhibitors, facilitating the identification of promising candidates for further preclinical and clinical development.
References
- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of steroidal enzyme inhibitors as anti-cancer drugs: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New progesterone derivatives as inhibitors of 5alpha-reductase enzyme and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C16 and C17 substituted derivatives of pregnenolone and progesterone as inhibitors of 17alpha-hydroxylase-C17, 20-lyase: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. scbt.com [scbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
Validating the Effect of Cyp11A1 Inhibition on Downstream Hormone Production: A Comparative Guide
For researchers and drug development professionals investigating steroid-dependent pathways, accurately validating the in-vitro and in-vivo effects of inhibitors targeting the Cytochrome P450 Family 11 Subfamily A Member 1 (Cyp11A1) enzyme is critical. Cyp11A1, also known as P450scc, is the rate-limiting enzyme in the steroidogenesis cascade, catalyzing the conversion of cholesterol to pregnenolone.[1] Inhibition of this initial step theoretically halts the entire steroid hormone production pathway, a mechanism of significant interest for treating hormone-dependent diseases like prostate and breast cancer.[2]
This guide provides a comparative overview of methodologies to validate the efficacy of Cyp11A1 inhibitors, using the novel non-steroidal inhibitor ODM-208 (opevesostat) and the established, broader-spectrum steroidal inhibitor Ketoconazole as examples. We present supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of validation studies.
Comparison of Inhibitor Effects on Hormone Production
The primary validation of a Cyp11A1 inhibitor is the quantifiable reduction in its direct product, pregnenolone, and the subsequent downstream steroid hormones. The following tables summarize the comparative effects of ODM-208 and Ketoconazole on hormone levels in various experimental models.
Table 1: In Vitro Inhibition of Steroid Hormone Biosynthesis in NCI-H295R cells
| Hormone | ODM-208 Effect | Ketoconazole Effect |
| Pregnenolone | Potent Inhibition | Inhibition |
| Progesterone | Potent Inhibition | Inhibition |
| 11-deoxycortisol | Potent Inhibition | Inhibition |
| Cortisol | Potent Inhibition | Inhibition |
| Dehydroepiandrosterone (DHEA) | Potent Inhibition | Inhibition |
| Testosterone | Potent Inhibition | Inhibition |
| (Data synthesized from studies on ODM-208 and Ketoconazole in NCI-H295R adrenocortical carcinoma cells)[3][4] |
Table 2: In Vivo Effects of Cyp11A1 Inhibitors on Plasma Steroid Hormone Levels in Animal Models
| Hormone | ODM-208 (Mice) | Ketoconazole (Rat) |
| Corticosterone | >95% reduction from baseline | - |
| Progesterone | >95% reduction from baseline | - |
| Testosterone | >95% reduction from baseline | Dose-dependent decrease |
| Cortisol | - | Decrease |
| 11-deoxycortisol | - | Increase |
| (Data from studies administering ODM-208 to noncastrated male mice and Ketoconazole to rats)[3][5] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: Inhibition of the Steroidogenesis Pathway by a Cyp11A1 Inhibitor.
Caption: Workflow for Validating Cyp11A1 Inhibitor Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for key experiments.
In Vitro Steroid Biosynthesis Inhibition Assay
This assay utilizes the NCI-H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis.
1. Cell Culture and Seeding:
-
Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors.
-
Seed cells onto poly-D-lysine coated 96-well plates at a density of approximately 60,000 cells per well.[3]
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.[3]
2. Inhibitor Treatment:
-
Prepare serial dilutions of the Cyp11A1 inhibitor (e.g., this compound) and reference compounds (e.g., ODM-208, Ketoconazole) in the assay medium.
-
Replace the culture medium with the medium containing the inhibitors.
-
Incubate for a predetermined period (e.g., 24-72 hours) to allow for the inhibition of steroid synthesis.
3. Sample Collection and Hormone Quantification:
-
Collect the cell culture supernatant for hormone analysis.
-
Quantify the levels of pregnenolone, progesterone, 11-deoxycortisol, cortisol, DHEA, and testosterone using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][6][7]
In Vivo Animal Model for Efficacy Assessment
Animal models are essential for evaluating the pharmacokinetic and pharmacodynamic properties of Cyp11A1 inhibitors.
1. Animal Model and Dosing:
-
Use adult noncastrated male animals (e.g., Balb/c mice or Beagle dogs) to ensure an active steroidogenesis pathway.[3]
-
Administer the Cyp11A1 inhibitor via the intended clinical route (e.g., oral gavage). Dosing may be performed twice daily for a specified duration (e.g., 7 days).[3]
-
Due to the potent inhibition of glucocorticoid and mineralocorticoid synthesis, a concomitant replacement therapy (e.g., prednisone and fludrocortisone) may be necessary to maintain animal welfare, particularly in longer studies.[3]
2. Sample Collection:
-
Collect blood samples at various time points after inhibitor administration to assess the time-course of hormone suppression.
-
Process blood samples to obtain plasma or serum.
3. Hormone Quantification:
-
Measure the plasma or serum concentrations of key steroid hormones (e.g., corticosterone, progesterone, testosterone, cortisol) using a validated LC-MS/MS method.[3][6][7]
LC-MS/MS Protocol for Steroid Hormone Quantification
LC-MS/MS provides high sensitivity and specificity for the simultaneous measurement of multiple steroid hormones.[8]
1. Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Perform protein precipitation using acetonitrile.
-
Conduct liquid-liquid extraction with a suitable solvent like methyl tert-butyl ether (MTBE).[6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.[6]
-
For enhanced sensitivity, derivatization of the steroid residues can be performed (e.g., with isonicotinoyl chloride).[6]
-
Reconstitute the dried extract in the mobile phase.
2. Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.
-
Utilize a reverse-phase column (e.g., PFP) for the separation of the different steroid hormones.[6]
3. Mass Spectrometric Detection:
-
Couple the HPLC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the specific detection and quantification of each steroid hormone and its internal standard.
By employing these methodologies, researchers can robustly validate the efficacy of Cyp11A1 inhibitors and generate the necessary data to compare their performance against alternative compounds, thereby facilitating the development of novel therapeutics for hormone-dependent pathologies.
References
- 1. The Steroidogenic Enzyme Cyp11a1 is Essential for Development of Peanut-Induced Intestinal Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ketoconazole on the 11-hydroxylation step of adrenal steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Orteronel as a comparative compound for Cyp11A1 inhibition studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to CYP11A1 and CYP17A1 Inhibitors
This guide provides a comparative analysis of Orteronel, a potent CYP17A1 inhibitor, in the context of CYP11A1 inhibition studies. While Orteronel is not a direct inhibitor of CYP11A1, its high selectivity for CYP17A1 makes it an invaluable tool for researchers studying steroidogenesis. Understanding the distinct mechanisms of action of selective inhibitors like Orteronel versus broad-spectrum or CYP11A1-specific inhibitors is crucial for elucidating the roles of these key enzymes in various disease states.
This document offers a detailed comparison of Orteronel with established CYP11A1 inhibitors, presenting key performance data, experimental protocols, and visual diagrams to aid in experimental design and interpretation.
Introduction to Steroidogenesis and Enzyme Inhibition
The biosynthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone, a rate-limiting step catalyzed by the enzyme CYP11A1 (cytochrome P450 family 11 subfamily A member 1), also known as the cholesterol side-chain cleavage enzyme.[1] Further down the pathway, CYP17A1 (cytochrome P450 family 17 subfamily A member 1) is another critical enzyme that exhibits both 17α-hydroxylase and 17,20-lyase activities, which are essential for the production of androgens.[2] Given their central roles in hormone production, both CYP11A1 and CYP17A1 are significant targets for drug development, particularly in hormone-dependent cancers like prostate and breast cancer.[1]
Orteronel (TAK-700) is a nonsteroidal, oral inhibitor of CYP17A1, with notable selectivity for its 17,20-lyase activity.[2][3] This selectivity is designed to preferentially block androgen synthesis. In contrast, direct CYP11A1 inhibitors block the very first step of steroidogenesis, thereby shutting down the production of all downstream steroid hormones, including glucocorticoids and mineralocorticoids.[1]
This guide will compare the inhibitory profile of Orteronel against that of known CYP11A1 inhibitors to highlight the importance of selectivity in studying steroidogenic pathways.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Orteronel against CYP17A1 and other comparative compounds against CYP11A1. This data illustrates the distinct target profiles of these inhibitors.
| Compound | Target Enzyme(s) | IC50 Value (nM) | Notes |
| Orteronel (TAK-700) | CYP17A1 (17,20-lyase) | 210 | Highly selective for 17,20-lyase over 17α-hydroxylase activity.[4] |
| CYP17A1 (17α-hydroxylase) | ~1100-1900 | (R)-orteronel is 8- to 11-fold selective for lyase inhibition.[4] | |
| ODM-208 (Opevesostat) | CYP11A1 | 108 | A first-in-class, selective, nonsteroidal inhibitor of CYP11A1.[5][6] |
| Ketoconazole | CYP11A1 | 560 | A non-selective antifungal agent that also inhibits several P450 enzymes.[7] |
| CYP17A1 (17α-hydroxylase) | 3360 | [7] | |
| Aminoglutethimide | CYP11A1 | 30,000 | A non-selective inhibitor of steroidogenesis.[8] |
| Aromatase (CYP19A1) | 600 | [9] |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the steroid biosynthesis pathway and highlights the specific points of inhibition for CYP11A1 and CYP17A1 inhibitors.
Caption: Steroid biosynthesis pathway showing enzyme inhibition points.
Experimental Protocols
The following provides a generalized methodology for assessing CYP11A1 and CYP17A1 inhibition, which can be adapted for specific compounds like Orteronel and other comparators.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against CYP11A1 or CYP17A1.
Materials:
-
Cell Line: Human adrenal NCI-H295R cells are commonly used as they express the key steroidogenic enzymes.
-
Recombinant Enzymes: Purified human recombinant CYP11A1 or CYP17A1 co-expressed with necessary redox partners (e.g., adrenodoxin and adrenodoxin reductase for CYP11A1).
-
Substrates: Radiolabeled substrates such as [3H]-cholesterol or [3H]-pregnenolone for CYP11A1, and [3H]-progesterone or [3H]-pregnenolone for CYP17A1. Non-radiolabeled substrates can also be used in conjunction with LC-MS/MS analysis.
-
Test Compounds: Orteronel and comparative inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Appropriate buffer system for maintaining enzyme activity.
-
Detection Method: Thin-layer chromatography (TLC) for separating radiolabeled steroids, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying steroid products.
Experimental Workflow:
Caption: General workflow for a CYP enzyme inhibition assay.
Procedure:
-
Cell Culture/Enzyme Preparation: NCI-H295R cells are cultured to near confluence. For recombinant enzyme assays, the enzyme, redox partners, and a phospholipid mixture are prepared in the assay buffer.
-
Compound Addition: The test compound (e.g., Orteronel) is serially diluted and added to the cells or enzyme preparation. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the specific substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent like ethyl acetate, which also serves to extract the steroids.
-
Product Separation and Detection: The extracted steroids are separated by TLC, and the radiolabeled products are quantified using a phosphor-imager or scintillation counting. Alternatively, steroid levels are measured by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
Orteronel is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1 and is not a direct inhibitor of CYP11A1.[2] Its value in the context of CYP11A1 research lies in its use as a highly selective tool to dissect the downstream effects of the steroidogenesis pathway without affecting the initial conversion of cholesterol to pregnenolone. Researchers can use Orteronel to create a specific blockade at the level of androgen synthesis, allowing for a clear comparison with the broader effects of CYP11A1 inhibitors like ODM-208, which impact the production of all steroid hormones.[5] This comparative approach is essential for understanding the specific contributions of different steroidogenic enzymes to cellular processes and disease progression. The data and protocols provided in this guide are intended to facilitate the design of robust experiments for investigating the intricate pathways of steroid biosynthesis.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MK-5684 (ODM-208), a CYP11A1 inhibitor, in patients with metastatic castration-resistant prostate cancer (mCRPC) with and without AR-LBD mutations: CYPIDES phase 2 results. - ASCO [asco.org]
- 7. Selective Inhibition of Steroidogenic Enzymes by Ketoconazole in Rat Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminoglutethimide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Aminoglutethimide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Cyp11A1-IN-1: A Guide for Laboratory Professionals
Core Safety and Handling Principles
Before addressing disposal, it is crucial to handle Cyp11A1-IN-1 with the appropriate safety measures. As with any research chemical of unknown toxicity, it is prudent to assume it is hazardous. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling the compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
In the absence of a specific SDS, the following step-by-step procedures should be followed for the disposal of this compound and its associated waste:
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused or surplus compound, solutions containing the inhibitor, and any materials used for handling and cleanup (e.g., contaminated pipette tips, vials, and absorbent materials).
-
Containerization:
-
Solid Waste: Collect solid waste, including residual powder and contaminated disposables, in a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: Liquid waste, such as solutions of this compound in organic solvents (e.g., DMSO), should be collected in a separate, labeled, and sealed waste container designed for flammable or halogenated organic waste, depending on the solvent used. Never mix incompatible waste streams.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) used and their approximate concentrations
-
The primary hazard(s) (e.g., "Flammable," "Toxic") - as a precaution, assume toxicity.
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Institutional Disposal Protocol: The most critical step is to follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) office for guidance and to schedule a waste pickup. Provide them with all available information about the compound. They are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
Quantitative Data Summary
While a comprehensive set of physical and chemical properties for this compound is not publicly available, the following information has been gathered from supplier data:
| Property | Value | Reference |
| Function | Inhibitor of CYP11A1 | MedChemExpress |
| IC50 Value | 201-2000 nM | MedChemExpress |
| Chemical Formula | Not Publicly Available | - |
| Molecular Weight | Not Publicly Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Flash Point | Not Available | - |
| Solubility | Soluble in DMSO | MedChemExpress |
| Appearance | Not Publicly Available | - |
Experimental Protocols
As this compound is a research chemical, its primary use is in in-vitro and in-vivo experiments to study the effects of CYP11A1 inhibition. A typical experimental protocol would involve dissolving the compound in a suitable solvent, such as DMSO, to create a stock solution. This stock solution is then further diluted in cell culture media or a vehicle suitable for animal administration to achieve the desired final concentration for the experiment. All materials and solutions coming into contact with this compound during these procedures should be considered hazardous waste and disposed of according to the guidelines outlined above.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for a research chemical like this compound, the following workflow diagram has been created.
By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can ensure the safe handling of this compound and contribute to a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling Cyp11A1-IN-1
Essential Safety and Handling Guide for Cyp11A1-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a novel small molecule inhibitor. The following procedures are based on best practices for handling potent, research-grade chemical compounds where a specific Safety Data Sheet (SDS) may not be available. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the required PPE, drawing from established guidelines for hazardous drugs and chemicals.[1][2][3][4]
| PPE Category | Specification | Reasoning |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978).[1] Inner glove tucked under the gown cuff, outer glove over the cuff.[4] | Provides a high level of protection against chemical permeation. Double-gloving minimizes the risk of exposure in case of a tear or spill on the outer glove. |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects skin from potential splashes and contamination. The gown should be changed every 2-3 hours or immediately if contaminated.[1] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[2] | Protects eyes and face from splashes, sprays, and aerosols. Standard safety glasses are not sufficient.[1] |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powdered form of the compound or when there is a risk of aerosolization.[1] | Protects against inhalation of the compound, which is a primary route of exposure for powdered substances. |
| Shoe Covers | Two pairs of disposable shoe covers should be worn over laboratory-appropriate closed-toe shoes.[1] | Prevents the tracking of chemical residues outside of the designated handling area. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
Receiving and Storage
-
Inspection : Upon receipt, inspect the package for any signs of damage or leakage. If the container is made of glass, consider wearing an elastomeric half-mask with a multi-gas cartridge and P100-filter during unpacking until the integrity of the packaging is confirmed.[1]
-
Storage : Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area. Follow the supplier's recommendations for storage temperature and conditions.
-
Inventory : Maintain a detailed log of the amount of this compound received, used, and disposed of.
Preparation of Solutions
-
Designated Area : All handling of the powdered form of this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a powder containment hood (also known as a compounding primary engineering control, C-PEC).[1]
-
Weighing : Use a dedicated and calibrated analytical balance within the containment area. Use appropriate tools (e.g., spatulas) that are decontaminated after each use.
-
Dissolving : When dissolving the compound, add the solvent slowly to the powder to minimize the risk of aerosolization.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, are considered hazardous waste.[1]
-
Containers : Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Decontamination : Decontaminate all non-disposable equipment, such as glassware and spatulas, using a validated procedure before removing them from the containment area.
-
Disposal Protocol : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pharmastate.academy [pharmastate.academy]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
